molecular formula C6H18N2Si B1580881 Bis(dimethylamino)dimethylsilane CAS No. 3768-58-9

Bis(dimethylamino)dimethylsilane

Katalognummer: B1580881
CAS-Nummer: 3768-58-9
Molekulargewicht: 146.31 g/mol
InChI-Schlüssel: QULMGWCCKILBTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis(dimethylamino)dimethylsilane is a useful research compound. Its molecular formula is C6H18N2Si and its molecular weight is 146.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULMGWCCKILBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063177
Record name Bis(dimethylamino)dimethylsilane
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Molecular Weight

146.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear to straw-colored liquid with an acrid amine odor; [Matheson Tri-Gas MSDS]
Record name Bis(dimethylamino)dimethylsilane
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Vapor Pressure

1.0 [mmHg]
Record name Bis(dimethylamino)dimethylsilane
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CAS No.

3768-58-9
Record name N,N,N′,N′,1,1-Hexamethylsilanediamine
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Record name Silanediamine, N,N,N',N',1,1-hexamethyl-
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Record name Silanediamine, N,N,N',N',1,1-hexamethyl-
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Record name Bis(dimethylamino)dimethylsilane
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Foundational & Exploratory

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key applications of bis(dimethylamino)dimethylsilane. The information is curated to be a vital resource for professionals in research, development, and pharmaceutical sciences, with a focus on data-driven insights and practical experimental guidance.

Chemical and Physical Properties

This compound, a versatile organosilicon compound, is a colorless to straw-colored liquid with a characteristic acrid, amine-like odor. It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water to release dimethylamine. This reactivity is central to its utility in various chemical transformations.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₈N₂Si
Molecular Weight 146.31 g/mol
CAS Number 3768-58-9
Appearance Clear, colorless to straw-colored liquid
Boiling Point 128-129 °C
Melting Point -98 °C
Density 0.809 - 0.81 g/mL at 25 °C
Refractive Index (n20/D) 1.41 - 1.417
Vapor Pressure 1 mmHg at 20 °C
Flash Point -7 to -3 °C (closed cup)

Chemical Structure and Spectral Information

The structure of this compound features a central silicon atom bonded to two methyl groups and two dimethylamino groups. The silicon-nitrogen bonds are labile, which is key to its function as a silylating agent and a precursor in deposition processes.

Structural Representation

structure Chemical Structure of this compound Si Si C1 CH₃ Si->C1 C2 CH₃ Si->C2 N1 N Si->N1 N2 N Si->N2 C3 CH₃ N1->C3 C4 CH₃ N1->C4 C5 CH₃ N2->C5 C6 CH₃ N2->C6

Molecular structure of this compound.
Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectral Data TypeKey Features
¹³C NMR Peaks corresponding to the methyl carbons attached to silicon and the methyl carbons of the dimethylamino groups.
²⁹Si NMR A characteristic chemical shift for the silicon atom.
IR Spectroscopy Presence of bands corresponding to Si-N, Si-C, and C-H vibrations.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dichlorodimethylsilane (B41323) with dimethylamine. The following protocol is based on established methods for the synthesis of analogous aminosilanes.

Materials:

  • Dichlorodimethylsilane

  • Anhydrous dimethylamine

  • Anhydrous hexane (B92381) (or other inert solvent)

  • Anhydrous nitrogen or argon

  • Standard glassware for air-sensitive chemistry (Schlenk line, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • In a well-ventilated fume hood, charge the flask with anhydrous hexane and an excess of anhydrous dimethylamine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add dichlorodimethylsilane dropwise from the addition funnel to the stirred solution of dimethylamine. An exothermic reaction will occur, and a white precipitate of dimethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate.

  • Wash the precipitate with anhydrous hexane to recover any entrained product.

  • Combine the filtrate and washings. Remove the solvent by distillation.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

synthesis_workflow Synthesis Workflow start Start reactants Charge flask with anhydrous dimethylamine and hexane start->reactants cool Cool to 0 °C reactants->cool add_silane Add dichlorodimethylsilane dropwise cool->add_silane react Stir at room temperature add_silane->react filter Filter to remove dimethylammonium chloride react->filter wash Wash precipitate with hexane filter->wash combine Combine filtrate and washings wash->combine distill_solvent Remove solvent by distillation combine->distill_solvent purify Purify by fractional distillation distill_solvent->purify end End purify->end

General workflow for the synthesis of this compound.
Silylation of Alcohols for GC Analysis

This compound is an effective silylating agent for introducing a dimethylsilyl protecting group, which increases the volatility of compounds for gas chromatography (GC) analysis.

Materials:

  • Alcohol-containing sample (e.g., steroids)

  • This compound

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC vials with septa

Procedure:

  • Accurately weigh or measure the sample containing the alcohol into a GC vial.

  • If the sample is a solid, dissolve it in a small amount of anhydrous pyridine.

  • Add an excess of this compound to the vial.

  • Seal the vial and heat at 60-80 °C for 30-60 minutes. The reaction progress can be monitored by GC.

  • Cool the vial to room temperature. The sample is now ready for GC or GC-MS analysis.

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride

This compound can be used as a precursor for the deposition of silicon nitride (SiNₓ) thin films, which have applications in microelectronics as dielectric and passivation layers.

Equipment:

  • Plasma-Enhanced Atomic Layer Deposition (PE-ALD) reactor

  • Substrates (e.g., silicon wafers)

  • This compound precursor

  • Nitrogen (N₂) plasma source

General Protocol:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • Loading: Load the cleaned substrates into the ALD reactor.

  • Process Conditions:

    • Set the deposition temperature (typically 150-400 °C).

    • Maintain the this compound precursor at a suitable temperature to ensure adequate vapor pressure.

  • ALD Cycle: The deposition of SiNₓ proceeds via sequential, self-limiting surface reactions. A typical PE-ALD cycle consists of four steps: a. Precursor Pulse: Introduce this compound vapor into the reactor. It will chemisorb onto the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and byproducts. c. Plasma Exposure: Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed precursor on the surface to form a layer of silicon nitride. d. Purge 2: Purge the reactor again with the inert gas to remove any remaining reactants and byproducts.

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved.

  • Characterization: The deposited films can be characterized by techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition), and Fourier-transform infrared spectroscopy (FTIR, for bonding information).

peald_cycle PE-ALD Cycle for SiNₓ Deposition step1 Step 1: This compound Pulse step2 Step 2: Inert Gas Purge step1->step2 step3 Step 3: N₂ Plasma Exposure step2->step3 step4 Step 4: Inert Gas Purge step3->step4 repeat Repeat Cycle step4->repeat repeat->step1

An In-depth Technical Guide to the Synthesis and Purification of Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of bis(dimethylamino)dimethylsilane, a versatile organosilicon compound. This document details the primary synthetic methodologies, including the direct reaction of dimethyldichlorosilane with dimethylamine (B145610) and an alternative route involving a lithium amide intermediate. Furthermore, it outlines the essential purification techniques, with a focus on fractional distillation, to achieve high-purity this compound suitable for various applications in research and development. This guide is intended to be a valuable resource for chemists and material scientists, offering detailed experimental protocols, quantitative data, and process visualizations to aid in the successful preparation of this important chemical intermediate.

Introduction

This compound, also known as hexamethylsilanediamine, is an organosilicon compound with the chemical formula [(CH₃)₂N]₂Si(CH₃)₂. It serves as a key building block and reagent in a variety of chemical transformations. Its utility stems from the reactive silicon-nitrogen bonds, which allow for its use as a silylating agent to protect functional groups in organic synthesis. Moreover, it is a precursor in the deposition of silicon-based thin films, finding applications in materials science and electronics. This guide presents a detailed examination of the prevalent methods for its synthesis and purification, providing the necessary technical information for its preparation in a laboratory setting.

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound are discussed herein. The most common approach involves the direct reaction of dimethyldichlorosilane with an excess of dimethylamine. An alternative method utilizes a pre-formed lithium dimethylamide to achieve the desired substitution.

Direct Amination of Dimethyldichlorosilane

The most widely employed method for the synthesis of this compound is the reaction between dimethyldichlorosilane and dimethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom of dimethyldichlorosilane, leading to the substitution of the two chlorine atoms. An excess of dimethylamine is typically used to act as both a nucleophile and a base to neutralize the hydrochloric acid byproduct, which precipitates as dimethylamine hydrochloride.

Reaction Scheme:

Si(CH₃)₂Cl₂ + 4 (CH₃)₂NH → Si(CH₃)₂[N(CH₃)₂]₂ + 2 (CH₃)₂NH₂Cl

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Dimethyldichlorosilane Dimethylamine (excess) Inert Solvent (e.g., Hexane) reaction Reaction under inert atmosphere (e.g., Nitrogen) reagents->reaction Controlled Temperature (e.g., 0-10 °C) filtration Filtration to remove Dimethylamine Hydrochloride reaction->filtration crude_product Crude this compound in solvent filtration->crude_product distillation Fractional Vacuum Distillation crude_product->distillation Removal of solvent and impurities pure_product Pure this compound distillation->pure_product experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_apparatus Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel) prep_glass->setup_apparatus inert_atm Establish Inert Atmosphere (Nitrogen Purge) setup_apparatus->inert_atm charge_reagents Charge Dimethylamine and Solvent inert_atm->charge_reagents cool_reaction Cool to 0-10°C charge_reagents->cool_reaction add_silane Add Dimethyldichlorosilane Dropwise cool_reaction->add_silane react Stir at Room Temperature add_silane->react filter_solid Filter Dimethylamine Hydrochloride react->filter_solid wash_solid Wash Solid with Anhydrous Solvent filter_solid->wash_solid remove_solvent Remove Solvent (Distillation) wash_solid->remove_solvent vac_distill Fractional Vacuum Distillation remove_solvent->vac_distill final_product Pure this compound vac_distill->final_product

Bis(dimethylamino)dimethylsilane CAS number 3768-58-9 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane

Chemical Identity and Overview

This compound, identified by CAS number 3768-58-9, is a versatile organosilicon compound.[1][2] It is characterized by a central silicon atom bonded to two dimethylamino groups and two methyl groups.[1] This structure makes it a highly reactive and useful reagent in various chemical applications.[1] It is primarily recognized for its role as a silylating agent, a precursor in the synthesis of advanced materials, and as a surface modifier.[1][3] The compound is a clear, colorless liquid with an acrid, amine-like odor.[4][5] It is moisture-sensitive and hydrolyzes in water.[5][6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 3768-58-9[1][2][8]
Molecular Formula C6H18N2Si[1][2][8]
Molecular Weight 146.31 g/mol [1][4][8]
Appearance Clear colorless liquid[1][5]
Melting Point -98 °C[1]
Boiling Point 128-129 °C[5][7]
Density 0.809 - 0.81 g/mL at 25 °C[1][7]
Vapor Pressure 1 mmHg at 20 °C[4]
Refractive Index n20/D 1.41 - 1.417[1][5][7][9]
Flash Point -3 °C (18 °F)[3][5]
Solubility Hydrolyzes in water[6][7]
Chemical Identifiers
IdentifierValue
EC Number 223-200-1
PubChem CID 77384[1][4]
MDL Number MFCD00008296[1]
InChI Key QULMGWCCKILBTO-UHFFFAOYSA-N
SMILES CN(C)--INVALID-LINK--(C)N(C)C

Applications in Research and Industry

This compound is a valuable reagent with a range of applications stemming from its reactive nature.

  • Silylating and Derivatization Agent : It is widely used as a silylating agent to protect reactive functional groups such as alcohols, amines, and diols in organic synthesis.[3][10] It is also employed as a derivatization reagent for steroids in gas chromatography (GC) analysis, where the resulting (dimethylamino)dimethylsilyl derivatives can be analyzed using a nitrogen-phosphorus detector.

  • Precursor for Thin Film Deposition : In the semiconductor and electronics industries, this compound serves as a precursor for the chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PE-ALD) of silicon-based thin films, such as silicon nitride (SiN) and silicon carbonitride (SiNxCy).[5][11][12] These films are crucial as dielectric sealing layers and for the fabrication of microelectronic devices.[5][11]

  • Surface Modification : The ability of this compound to react with hydroxyl groups on surfaces makes it an effective agent for surface modification.[1][3] This is utilized to alter surface properties like hydrophobicity.[1][3] A notable application is the silanization of pH-sensitive microelectrodes, which is a critical step in preparing them for measuring membrane potentials in biological research, such as in oocytes.[5][6][9]

  • Polymer and Materials Science : It acts as an intermediate in the synthesis of silicone polymers, which are valued for their durability and flexibility in applications like sealants, adhesives, and coatings.[1] As a coupling agent, it enhances the adhesion between organic and inorganic materials, which is particularly useful in the production of composite materials for the automotive and aerospace sectors.[1]

Experimental Protocols

General Protocol for Silylation of Alcohols

This protocol describes a general procedure for the protection of an alcohol functional group using this compound.

  • Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Reagent : To the stirred solution, add 0.5 to 1.0 molar equivalents of this compound. The reaction produces dimethylamine (B145610) as a byproduct, which is volatile.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up : Upon completion, the reaction mixture is typically quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride, to hydrolyze any remaining reagent.

  • Purification : The silylated product is then isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography or distillation.

General Protocol for Surface Modification of Glass Substrates

This protocol outlines the general steps for modifying a glass surface to render it hydrophobic.

  • Substrate Cleaning : Thoroughly clean the glass substrate by sonicating in a sequence of solvents such as acetone, isopropanol (B130326), and deionized water to remove organic contaminants. Dry the substrate with a stream of nitrogen and then in an oven at 110-120 °C to remove adsorbed water.

  • Plasma Treatment (Optional but Recommended) : To activate the surface and generate hydroxyl (-OH) groups, treat the substrate with oxygen or argon plasma for several minutes.

  • Vapor Phase Deposition : Place the cleaned and dried substrate in a vacuum desiccator or a specialized deposition chamber along with a small vial containing this compound. Evacuate the chamber to a low pressure. The silane (B1218182) vapor will deposit onto the substrate surface.

  • Reaction : The deposition is typically carried out for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures to allow the silane to react with the surface hydroxyl groups.

  • Post-Deposition Cleaning : After the reaction, remove the substrate from the chamber and rinse it with a solvent like isopropanol or ethanol (B145695) to remove any unreacted, physisorbed silane.

  • Curing : Cure the coated substrate in an oven at a moderate temperature (e.g., 100-120 °C) for about an hour to stabilize the siloxane bonds.

Visualizations

G General Synthesis of this compound DCDMS Dichlorodimethylsilane (CH₃)₂SiCl₂ Reaction Reaction in aprotic solvent DCDMS->Reaction + 2 eq. DMA Dimethylamine (CH₃)₂NH DMA->Reaction + 4 eq. Product This compound [(CH₃)₂N]₂Si(CH₃)₂ Byproduct Dimethylamine Hydrochloride (CH₃)₂NH₂Cl Reaction->Product Reaction->Byproduct

Caption: General reaction pathway for the synthesis of this compound.

G Workflow for Surface Silylation cluster_prep 1. Substrate Preparation cluster_reaction 2. Silylation Reaction cluster_post 3. Post-Treatment Cleaning Cleaning Drying Drying Cleaning->Drying Activation Surface Activation (e.g., Plasma) Drying->Activation Silane Introduce This compound Activation->Silane Reaction Reaction with Surface -OH Groups Silane->Reaction Rinsing Rinsing Reaction->Rinsing Curing Curing Rinsing->Curing Final Hydrophobic Surface Curing->Final

Caption: Experimental workflow for modifying a surface using this compound.

Safety Information

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[13]

GHS Hazard Classification
Hazard ClassCategory
Flammable Liquids Category 2[4][13]
Skin Corrosion/Irritation Category 1B[4][13]
Serious Eye Damage/Eye Irritation Category 1[13]
Hazard and Precautionary Statements
  • Hazard Statements (H-phrases) :

    • H225 : Highly flammable liquid and vapor.[4]

    • H314 : Causes severe skin burns and eye damage.[4][13]

  • Precautionary Statements (P-phrases) :

    • P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][14]

    • P233 : Keep container tightly closed.[4][14]

    • P260 : Do not breathe vapors.[4][14]

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4][14]

    • P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][14]

    • P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][14]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • P403+P235 : Store in a well-ventilated place. Keep cool.[4][14]

Handling and Storage : This compound should be handled only in a well-ventilated area or a closed system, such as a fume hood.[13][15] All metal parts of equipment must be grounded to prevent static discharge.[13][15] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) in a dry, cool, and well-ventilated place away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[6][13]

References

A Comprehensive Technical Guide to Bis(dimethylamino)dimethylsilane: Safety and Handling for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for bis(dimethylamino)dimethylsilane (CAS No. 3768-58-9). The following sections detail the chemical's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, compiled from various safety data sheets. This document is intended to equip laboratory personnel with the necessary information to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound is a versatile organosilicon compound utilized in various chemical syntheses.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C6H18N2Si[2]
Molecular Weight 146.31 g/mol [3]
Appearance Clear to straw-colored liquid[3]
Odor Acrid amine-like[3]
Relative Density 0.81[4]
Vapor Pressure 1.0 mmHg[3]
Solubility Reacts with water[4][5]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[6] The primary hazards associated with this compound are its flammability and corrosivity.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapor[3][6]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[3][6]
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage[4][5]

Signal Word: Danger[6]

Hazard Pictograms: [4][5]

  • GHS02: Flame

  • GHS05: Corrosion

Section 3: Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Safe Handling Protocols
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6] Local exhaust ventilation should be provided to prevent the accumulation of vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical goggles or a face shield. Contact lenses should not be worn.[4]

    • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]

    • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[4][5]

  • Hygiene Measures: Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][6] Use only non-sparking tools and take precautionary measures against static discharge.[4][6] All metal parts of the equipment must be grounded.[6]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Atmosphere: Store under an inert gas, such as nitrogen, as the compound is air and moisture sensitive. It is stable in sealed containers under a dry inert atmosphere.[4][5]

  • Incompatible Materials: Avoid contact with water, acids, alcohols, oxidizing agents, strong bases, and moisture.[4][5][6]

  • Storage Area: Store in a flammables area, away from incompatible materials.[6] The storage area should be equipped with emergency eye wash fountains and safety showers.[4]

Section 4: Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: The substance is highly flammable and may form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[6] Reacts with water and moisture in the air, liberating dimethylamine.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[4] Eliminate all ignition sources.[4] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent entry into sewers and public waters.[4]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[6] Use spark-proof tools.[6]

Section 5: Stability and Reactivity

  • Reactivity: Reacts with water, liberating flammable and toxic gases.[4][5] Vapors may form an explosive mixture with air.

  • Chemical Stability: Stable under recommended storage conditions (in a sealed container under a dry, inert atmosphere).[4][5]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[4][5]

  • Incompatible Materials: Water, acids, alcohols, oxidizing agents, and strong bases.[4][5][6]

  • Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon oxides, nitrogen oxides, and silicon oxides.[6] Contact with water or moisture will liberate dimethylamine.[4][5]

Section 6: Disposal Considerations

  • Waste Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Do not empty into drains.[6] Handle empty containers with care as residual vapors are flammable.[4]

Section 7: Experimental Protocols and Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_ground Ground Equipment prep_hood->handle_ground Proceed to Handling handle_transfer Transfer Chemical (Use Non-Sparking Tools) handle_ground->handle_transfer handle_react Perform Reaction (Under Inert Atmosphere) handle_transfer->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate Experiment Complete emergency_spill Spill Response (Evacuate, Ventilate, Absorb) handle_react->emergency_spill If Spill Occurs emergency_fire Fire Response (Use CO2, Dry Chemical) handle_react->emergency_fire If Fire Occurs emergency_exposure Personal Exposure (Flush, Remove Clothing, Seek Medical Aid) handle_react->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Reactivity of Bis(dimethylamino)dimethylsilane with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of bis(dimethylamino)dimethylsilane with a range of protic solvents, including water, alcohols, and amines. This compound is a highly reactive organosilicon compound widely utilized as a silylating agent for the protection of active hydrogen-containing functional groups and as a precursor in materials science. This document details the fundamental chemical interactions, reaction mechanisms, and available quantitative data. It also includes generalized experimental protocols for conducting and monitoring these reactions, along with visual representations of reaction pathways and workflows to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, with the chemical formula [(CH₃)₂N]₂Si(CH₃)₂, is a versatile organosilane characterized by the presence of two reactive silicon-nitrogen (Si-N) bonds.[1] This structural feature renders the molecule highly susceptible to nucleophilic attack by protic reagents, leading to the cleavage of the Si-N bond and the formation of new silicon-oxygen (Si-O) or silicon-nitrogen (Si-N) bonds, with the concurrent liberation of dimethylamine (B145610).[2] Its utility is prominent in organic synthesis, where it serves as an effective silylating agent for the protection of alcohols, amines, thiols, and carboxylic acids.[1] The resulting silyl (B83357) ethers or silylamines exhibit increased thermal stability and volatility, which is advantageous for applications such as gas chromatography (GC) analysis.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 3768-58-9[4]
Molecular Formula C₆H₁₈N₂Si[4]
Molecular Weight 146.31 g/mol [4]
Appearance Clear, colorless liquid[5]
Boiling Point 128-129 °C[5]
Melting Point -98 °C[5]
Density 0.809 g/mL at 25 °C[5]
Flash Point -7 °C[3]
Vapor Pressure 1 mmHg at 20 °C[3]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[1][5]

Reactivity with Protic Solvents: A Mechanistic Overview

The core reactivity of this compound with protic solvents (H-X, where X = OR, NHR, etc.) involves the nucleophilic attack of the protic solvent on the electrophilic silicon center. This process is often facilitated by the basic nature of the dimethylamino leaving group, which can act as an internal or external proton acceptor. The overall reaction can be described as a two-step process for each of the two dimethylamino groups.

General Reaction Scheme:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 H-X → (CH₃)₂Si(X)₂ + 2 HN(CH₃)₂

The reaction proceeds in a stepwise manner, with the first substitution being faster than the second, primarily due to electronic and steric effects.

G reagent This compound intermediate Mono-substituted Intermediate reagent->intermediate + H-X - HN(CH₃)₂ byproduct Dimethylamine reagent->byproduct protic_solvent Protic Solvent (H-X) final_product Di-substituted Product intermediate->final_product + H-X - HN(CH₃)₂ intermediate->byproduct

Caption: General reaction pathway for the reaction of this compound with protic solvents.

Hydrolysis: Reaction with Water

This compound reacts vigorously with water, including atmospheric moisture, to form silanols, which subsequently condense to form siloxanes.[2] The initial hydrolysis step is rapid and exothermic.

Reaction Scheme:

  • Hydrolysis: (CH₃)₂Si[N(CH₃)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 HN(CH₃)₂

  • Condensation: n (CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]ₙ + n H₂O

The dimethylsilanediol (B41321) intermediate is generally unstable and readily undergoes self-condensation to yield linear or cyclic polydimethylsiloxanes. The amine byproduct, dimethylamine, can catalyze the condensation reaction.

G start This compound intermediate Dimethylsilanediol (Unstable) start->intermediate + 2 H₂O - 2 HN(CH₃)₂ dma Dimethylamine start->dma water Water (H₂O) siloxane Polydimethylsiloxane intermediate->siloxane Condensation - n H₂O water2 Water

Caption: Hydrolysis and subsequent condensation of this compound.

Alcoholysis: Reaction with Alcohols

The reaction with alcohols (alcoholysis) yields alkoxysilanes. This reaction is a common method for the synthesis of dialkoxydimethylsilanes and is a cornerstone of its use as a protecting group for alcohols.[1] The reaction can be driven to completion by removing the volatile dimethylamine byproduct.

Reaction Scheme:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 R-OH ⇌ (CH₃)₂Si(OR)₂ + 2 HN(CH₃)₂

The reactivity of the alcohol is influenced by steric hindrance, with primary alcohols reacting more readily than secondary, and tertiary alcohols reacting the slowest.

Aminolysis: Reaction with Amines

This compound can undergo transamination reactions with primary and secondary amines, although these reactions are typically less rapid than alcoholysis and may require elevated temperatures to proceed to completion. These are equilibrium reactions, and driving them to completion often requires the removal of the lower-boiling dimethylamine.

Reaction Scheme with a Primary Amine:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 R-NH₂ ⇌ (CH₃)₂Si(NHR)₂ + 2 HN(CH₃)₂

Quantitative Data on Reactivity

While it is widely reported that this compound is highly reactive, there is a notable scarcity of published quantitative kinetic data for its reactions with protic solvents in solution. However, some comparative data and information on analogous compounds are available.

Table 2: Comparative Reactivity and Bond Dissociation Energies

ParameterValueCommentsReference(s)
Relative Silylating Reactivity HighFound to be a promising and effective silylating agent in liquid-phase silylation.[6]
Si-N Bond Dissociation Energy (in a related aminosilane) ~75-80 kcal/molThis relatively low bond energy contributes to the high reactivity of the Si-N bond towards cleavage.[7]

Experimental Protocols

The following sections provide generalized experimental protocols for the reaction of this compound with protic solvents. Caution: this compound is a flammable and corrosive liquid that reacts with moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2]

General Protocol for Silylation of Alcohols

This protocol describes a general procedure for the protection of a primary or secondary alcohol.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the alcohol (1.0 equiv) in an anhydrous, inert solvent (e.g., toluene, THF, or dichloromethane).

  • Reagent Addition: Add this compound (0.5-0.6 equiv for diols, or stoichiometrically for monofunctional alcohols) to the stirred solution at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by the evolution of dimethylamine or by analytical techniques such as TLC, GC, or NMR.

  • Workup: Once the reaction is complete, the solvent and excess reagents can be removed under reduced pressure. The resulting silyl ether can often be used without further purification. If necessary, purification can be achieved by distillation or column chromatography.

Protocol for the Synthesis of Bis(p-aminophenoxy)dimethylsilane

This protocol is adapted from the literature for the reaction with an aminophenol.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of p-aminophenol (2.0 equiv) in refluxing benzene (B151609) is prepared.

  • Reagent Addition: this compound (1.0 equiv) is added dropwise to the refluxing solution.

  • Reaction: The reaction mixture is heated at reflux for an additional hour after the addition is complete.

  • Product Isolation: The crude product is obtained after cooling and can be recrystallized from a benzene/petroleum ether mixture.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Flame-dried flask under N₂ add_solvent Add anhydrous solvent setup_flask->add_solvent add_alcohol Add alcohol add_solvent->add_alcohol add_silane Add this compound stir Stir at RT or heat add_silane->stir monitor Monitor by TLC/GC/NMR stir->monitor remove_volatiles Remove volatiles in vacuo purify Purify (if needed) remove_volatiles->purify

Caption: General experimental workflow for the silylation of an alcohol.

Monitoring Reaction Kinetics

Due to the rapid nature of these reactions, in-situ monitoring techniques are ideal for kinetic studies.

  • NMR Spectroscopy: The reaction can be monitored in an NMR tube by acquiring spectra at regular intervals. The disappearance of the reactant signals and the appearance of product and dimethylamine signals can be integrated to determine their relative concentrations over time.

  • FTIR Spectroscopy: An ATR-FTIR probe immersed in the reaction mixture can continuously collect spectra, allowing for the tracking of characteristic vibrational bands (e.g., Si-N, O-H, Si-O) to monitor the reaction progress.

  • Gas Chromatography (GC): Aliquots can be taken from the reaction mixture at different time points, quenched (if necessary), and analyzed by GC to determine the concentration of reactants and products.

Conclusion

This compound is a highly reactive silylating agent that readily reacts with a wide range of protic solvents. The cleavage of the Si-N bond is facile, leading to the formation of silyl ethers, siloxanes, and silylamines, with the liberation of dimethylamine. While detailed quantitative kinetic data for these reactions in solution are not extensively available in the public domain, the qualitative reactivity is well-established. The provided general experimental protocols and mechanistic descriptions offer a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize this versatile reagent in their work. Further quantitative studies would be beneficial to enable more precise control over its reactivity in various applications.

References

Bis(dimethylamino)dimethylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane

Abstract

This technical guide provides a comprehensive overview of this compound (BDMADMS), a versatile organosilicon compound with significant applications in chemical synthesis, materials science, and analytics. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, synthesis methodologies, and key applications. It includes summaries of experimental protocols and visual diagrams of core processes to facilitate understanding and practical implementation.

Introduction

This compound, also known as hexamethylsilanediamine, is an aminosilane (B1250345) compound characterized by a central silicon atom bonded to two dimethylamino groups and two methyl groups.[1][2] Its high reactivity makes it a valuable reagent and precursor in various fields.[1] In organic synthesis, it serves as an effective silylating agent for protecting reactive functional groups such as alcohols, amines, and carboxylic acids.[3][4] For materials science and electronics, it is a key precursor in the deposition of silicon-based thin films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][5] Furthermore, its utility extends to analytical chemistry as a derivatization reagent for gas chromatography (GC) and to nanotechnology for the functionalization of nanoparticles, which has implications for drug delivery and diagnostics.[1][6]

Chemical and Physical Properties

This compound is a clear, colorless to straw-colored liquid with a distinct acrid, amine-like odor.[7][8] It is sensitive to moisture and hydrolyzes rapidly in the presence of water or protic solvents.[3][5][8]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₆H₁₈N₂Si [1][7][9]
Molecular Weight 146.31 g/mol [1][7][8][9]
CAS Number 3768-58-9 [1][7][9]
Appearance Clear colorless to straw-colored liquid [1][5][7][8]
Density 0.809 - 0.81 g/mL at 25 °C [1][5][8][10]
Boiling Point 128-129 °C [1][5][8][10]
Melting Point -98 °C [1][5][8][10]
Flash Point -7 °C to -3 °C [3][8][10]
Vapor Pressure 1.0 mmHg at 20 °C [5][7][10]

| Refractive Index | n20/D 1.41 - 1.418 |[1][8][11] |

Synthesis and Logical Relationships

The synthesis of aminosilanes like this compound generally involves the reaction of a chlorosilane with a corresponding amine. The following diagram illustrates the typical synthesis pathway.

G DCDMS Dichlorodimethylsilane (CH₃)₂SiCl₂ BDMADMS This compound [(CH₃)₂N]₂Si(CH₃)₂ DCDMS->BDMADMS + 2 eq. DMA Dimethylamine (CH₃)₂NH DMA->BDMADMS HCl_salt Dimethylammonium Chloride [(CH₃)₂NH₂]Cl DMA->HCl_salt G cluster_synthesis Chemical Synthesis cluster_materials Materials & Electronics cluster_analytics Analytical Chemistry center_node This compound s1 Silylating Agent center_node->s1 s3 Pharmaceutical Intermediate center_node->s3 m1 ALD/CVD Precursor center_node->m1 m3 Nanoparticle Functionalization center_node->m3 a1 GC Derivatization Reagent center_node->a1 s2 Protecting Group (Alcohols, Amines, etc.) s1->s2 m2 Surface Modification m1->m2 G start Start: Clean Microelectrode step1 Oven Dry (120 °C) Remove Adsorbed H₂O start->step1 step3 Immerse Electrode Tip (30-60 seconds) step1->step3 step2 Prepare 2-5% BDMADMS in Anhydrous Solvent step2->step3 step4 Rinse with Anhydrous Solvent step3->step4 step5 Cure in Oven (100-120 °C) step4->step5 end End: Hydrophobic Surface step5->end

References

Spectroscopic Profile of Bis(dimethylamino)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(dimethylamino)dimethylsilane (BDMADMS). This guide is intended for researchers, scientists, and professionals in drug development and materials science.

This compound (BDMADMS), a versatile organosilicon compound, is utilized in a range of applications, including as a silylating agent and a precursor in materials science. A thorough understanding of its spectroscopic properties is essential for its characterization and for monitoring its reactions. This technical guide provides a comprehensive overview of the available spectroscopic data for BDMADMS, along with generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and mass spectrometry for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicitySolvent/Reference
¹H NMRData not publicly available--
¹³C NMRData not publicly available-Chloroform-d (B32938) / TMS[1]
²⁹Si NMR5.8SingletNeat / TMS

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentIntensity
2960-2800C-H stretch (methyl groups)Strong
1470-1450C-H bend (methyl groups)Medium
1255Si-CH₃ symmetric deformationStrong
1060-1040Si-N stretchStrong
940N-CH₃ rockStrong
800-780Si-C stretchStrong

Table 3: Mass Spectrometry (MS) Data

m/zRelative IntensityProposed Fragment
146Moderate[M]⁺ (Molecular Ion)[2]
131High[M - CH₃]⁺
102High (Base Peak)[M - N(CH₃)₂]⁺[2]
88Moderate[(CH₃)₂SiN(CH₃)]⁺[2]
73Moderate[Si(CH₃)₃]⁺
58High[(CH₃)₂SiH]⁺
44High[N(CH₃)₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is prepared by dissolving it in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is then transferred to an NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • ²⁹Si NMR Spectroscopy: Silicon-29 NMR spectra can be acquired on a multinuclear NMR spectrometer. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT) may be necessary to obtain a satisfactory spectrum.

Infrared (IR) Spectroscopy

Given that this compound is a liquid, its IR spectrum is conveniently obtained using the neat technique. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates or ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] A diluted solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds like BDMADMS. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Analysis cluster_Interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR Infrared Spectroscopy (Neat/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Acquire Spectra IR_Data Absorption Bands Functional Group ID IR->IR_Data Acquire Spectrum MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Acquire Spectrum Structure Structure Confirmation of This compound NMR_Data->Structure Correlate Data IR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: Workflow for the spectroscopic characterization of BDMADMS.

References

Solubility Profile of Bis(dimethylamino)dimethylsilane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)dimethylsilane is a versatile organosilicon compound utilized in various chemical synthesis and material science applications, including as a reagent for silylation and in the deposition of silicon nitride films. A thorough understanding of its solubility and miscibility in organic solvents is critical for its effective use in these applications. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details its physical and chemical properties, and presents a representative experimental protocol for determining its solubility under controlled conditions. Due to the compound's high reactivity, particularly with protic solvents, this guide emphasizes qualitative assessment and appropriate handling techniques.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic amine-like odor.[1] Its fundamental physical properties are summarized in the table below. A key chemical characteristic is its sensitivity to moisture; it reacts rapidly with water and other protic solvents.[2][3][4] This hydrolytic instability is a critical consideration for its handling, storage, and application.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₈N₂Si[5][6]
Molecular Weight 146.31 g/mol [1][5][6]
Appearance Clear colorless liquid[5][7]
Density 0.809 - 0.81 g/mL at 25 °C[5][6][8]
Boiling Point 128-129 °C[2][6][8]
Melting Point -98 °C[5][8]
Flash Point -3 °C (18 °F)[2][8]
Refractive Index n20/D 1.41 - 1.417[2][5][6]
Vapor Pressure 1 mmHg at 20 °C[1][2]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[2][3][4]

Solubility in Organic Solvents

Quantitative Data

A review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents.

Qualitative Assessment

The solubility behavior of this compound is primarily dictated by its high reactivity.

  • Protic Solvents (e.g., water, alcohols, carboxylic acids): this compound is not considered soluble in protic solvents in the traditional sense. Instead, it undergoes rapid solvolysis (specifically, hydrolysis in the case of water), leading to the decomposition of the compound.[2][3][4][9] The silicon-nitrogen bonds are readily cleaved by the acidic protons of these solvents, liberating dimethylamine. Therefore, dissolution in protic solvents is an irreversible chemical reaction.

  • Aprotic Solvents (e.g., alkanes, aromatic hydrocarbons, ethers, chlorinated solvents): Based on its non-polar molecular structure, this compound is expected to be fully miscible with a wide range of common aprotic organic solvents. These include, but are not limited to:

    • Alkanes (e.g., hexane, heptane)

    • Aromatic hydrocarbons (e.g., toluene, xylene)

    • Ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))

    • Chlorinated solvents (e.g., dichloromethane, chloroform)

This miscibility is analogous to that of other non-polar organosilicon compounds.[10] However, it is crucial that these solvents are anhydrous, as any residual moisture can lead to the degradation of the silane (B1218182).

Experimental Protocol for Miscibility Determination

Given the moisture-sensitive nature of this compound, any experimental determination of its miscibility must be conducted under anhydrous and inert conditions. The following protocol outlines a representative method for such a determination.

Objective: To qualitatively determine the miscibility of this compound in an anhydrous aprotic organic solvent at ambient temperature.

Materials:

  • This compound

  • Anhydrous aprotic organic solvent (e.g., hexane, toluene, or THF, dried over a suitable drying agent and freshly distilled or sourced from a solvent purification system)

  • Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes)

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Inert Environment: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas. The experiment should be conducted under a positive pressure of nitrogen or argon, either on a Schlenk line or within a glovebox.

  • Solvent Transfer: Under an inert atmosphere, transfer 5.0 mL of the anhydrous aprotic solvent into a clean, dry vial equipped with a magnetic stir bar.

  • Initial Addition of Silane: Using a gas-tight syringe, carefully add a small aliquot (e.g., 0.1 mL) of this compound to the stirring solvent.

  • Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets. If the solution remains clear and homogenous, the compound is considered miscible at this concentration.

  • Incremental Additions: Continue to add this compound in small, incremental volumes (e.g., 0.5 mL aliquots), stirring thoroughly after each addition.

  • Assessment of Miscibility: Observe the solution after each addition. If the solution remains clear and homogenous throughout the additions up to a significant volume fraction (e.g., a 1:1 volume ratio of silane to solvent), the two substances are considered fully miscible.

  • Documentation: Record the volumes of solvent and silane used and all observations at each step.

Safety Precautions:

  • This compound is a highly flammable liquid and vapor.[1] Work should be conducted in a well-ventilated fume hood, away from sources of ignition.

  • The compound causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • The reaction with moisture releases dimethylamine, which is a flammable and corrosive gas.

Visualization of Experimental Workflow

The logical workflow for assessing the solubility of a moisture-sensitive compound like this compound is depicted in the following diagram.

G start Start: Select Solvent is_protic Is the solvent protic? start->is_protic reacts Reaction/Decomposition Expected (Not Soluble) is_protic->reacts Yes dry_solvent Ensure Solvent is Anhydrous is_protic->dry_solvent No (Aprotic) end End reacts->end inert_atmosphere Prepare Inert Atmosphere (N2 or Ar) dry_solvent->inert_atmosphere add_solute Add this compound to Solvent inert_atmosphere->add_solute observe Observe Mixture add_solute->observe homogeneous Homogeneous Solution (Miscible) observe->homogeneous Yes heterogeneous Phase Separation/Turbidity (Immiscible/Poorly Soluble) observe->heterogeneous No homogeneous->end heterogeneous->end

Caption: Workflow for Solubility Assessment of a Moisture-Sensitive Compound.

References

An In-depth Technical Guide to the Vapor Pressure and Thermal Stability of Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and thermal stability of Bis(dimethylamino)dimethylsilane (BDMADMS). BDMADMS is an organosilicon compound utilized as a precursor for the deposition of silicon-based thin films in the semiconductor industry, as a silylation reagent in organic synthesis, and for specialized surface modifications.[1][2][3] A thorough understanding of its volatility and thermal decomposition profile is critical for its effective use, safe handling, and storage.

Core Physical and Chemical Properties

This compound is a clear to straw-colored liquid with a characteristic acrid, amine-like odor.[4] It is highly flammable and reacts with water and moisture.[5][6] The fundamental properties of BDMADMS are summarized below.

PropertyValueReference
CAS Number 3768-58-9[7]
Molecular Formula C₆H₁₈N₂Si[7]
Molecular Weight 146.31 g/mol [4][7]
Boiling Point 128-129 °C (at 760 mmHg)[1][2][8]
Melting Point -98 °C[1][2][8]
Density 0.809 g/mL at 25 °C[1][8]
Vapor Density >1 (vs air)[3][8]

Vapor Pressure

The vapor pressure of a precursor is a critical parameter in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as it determines the mass transport rate to the substrate. The available vapor pressure data for BDMADMS is presented below.

Temperature (°C)Vapor Pressure (mmHg)Reference
201[3][5][8]
128-129760 (Boiling Point)[1][2][8]
Experimental Protocol: Vapor Pressure Determination by Knudsen Effusion

While the specific method used for the cited data is not detailed in the search results, a common and highly sensitive technique for determining the vapor pressure of solids and low-volatility liquids is the Knudsen Effusion method.[9]

  • Sample Preparation: A small quantity (1-100 mg) of this compound is loaded into a Knudsen cell, which is a small container with a precisely machined, small orifice (typically 10-1000 µm in diameter).[9]

  • Equilibration: The cell is placed in a high-vacuum chamber and heated to a precisely controlled isothermal temperature. The sample is allowed to equilibrate, creating a saturated vapor inside the cell.

  • Measurement: Under high vacuum, the vapor molecules effuse through the orifice at a rate proportional to the vapor pressure. This rate of mass loss is continuously measured by an ultra-sensitive microbalance as a function of time.[9]

  • Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

    • ( dm/dt ) is the rate of mass loss.

    • A is the area of the orifice.

    • R is the ideal gas constant.

    • T is the absolute temperature.

    • M is the molar mass of the sample.[9]

  • Data Analysis: The experiment is repeated at several different temperatures to generate a vapor pressure curve. Plotting log(P) versus 1/T (a Clausius-Clapeyron plot) allows for the determination of the enthalpy of vaporization.[9]

Thermal Stability and Decomposition

The thermal stability of BDMADMS is a key factor for its application in high-temperature deposition processes. The compound is stable when stored in sealed containers under a dry, inert atmosphere.[6] However, it is sensitive to heat, moisture, and certain chemicals.

ParameterDescriptionReference
Decomposition Temperature No specific decomposition temperature is available.[6]
Stability Stable in sealed containers under a dry inert atmosphere.[6]
Conditions to Avoid Heat, open flames, sparks, and moisture.[6]
Incompatible Materials Water, acids, alcohols, oxidizing agents.[6]
Hydrolytic Sensitivity Reacts rapidly with water and moisture in the air, liberating dimethylamine.[1][2][6]
Hazardous Decomposition Upon exposure to heat or incompatible materials, it can produce organic acid vapors and dimethylamine.[6]
Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

While specific TGA data for BDMADMS is not available in the provided search results, a standard methodology can be outlined based on protocols for similar organosilicon compounds.[10]

  • Instrument Setup: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled, non-reactive atmosphere.

  • Sample Preparation: A small, precisely weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Thermal Program:

    • The sample is first held at a starting temperature (e.g., 30 °C) to equilibrate.[10]

    • The temperature is then increased at a constant, linear heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).[10]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The profile of the curve can reveal single or multi-step decomposition processes.[10]

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the experimental workflow for material characterization and the chemical pathways for decomposition.

G Experimental Workflow for BDMADMS Characterization cluster_vp Vapor Pressure Analysis cluster_ts Thermal Stability Analysis vp1 Sample Loading (Knudsen Cell) vp2 Isothermal Equilibration (High Vacuum) vp1->vp2 vp3 Measure Mass Loss Rate (dm/dt) vp2->vp3 vp4 Calculate Vapor Pressure (Hertz-Knudsen Eq.) vp3->vp4 vp_result Vapor Pressure Data vp4->vp_result ts1 Sample Loading (TGA Crucible) ts2 Linear Heating Ramp (Inert Atmosphere) ts1->ts2 ts3 Monitor Mass vs. Temp ts2->ts3 ts4 Identify Onset of Decomposition ts3->ts4 ts_result Decomposition Profile ts4->ts_result start BDMADMS Sample start->vp1 start->ts1

Caption: Workflow for vapor pressure and thermal stability analysis.

G Decomposition Pathways for BDMADMS cluster_thermal Thermal Decomposition cluster_hydrolytic Hydrolytic Decomposition (Moisture) parent This compound C₆H₁₈N₂Si td1 Dimethylamine HN(CH₃)₂ parent->td1 Heat td2 Silicon-containing fragments (e.g., organic acid vapors) parent->td2 Heat hd1 Dimethylamine HN(CH₃)₂ parent->hd1 H₂O hd2 Dimethylsilanediol (CH₃)₂Si(OH)₂ (and subsequent condensates) parent->hd2 H₂O

Caption: Key thermal and hydrolytic decomposition pathways.

References

A Technical Guide to Bis(dimethylamino)dimethylsilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis(dimethylamino)dimethylsilane (BDMADMS), CAS No. 3768-58-9, is a versatile organosilicon compound widely utilized in scientific research and industrial applications. As a member of the aminosilane (B1250345) family, it is recognized for its high reactivity, making it a potent silylating agent, a precursor for thin-film deposition, and a surface modification reagent. Its utility spans various fields, including analytical chemistry, materials science, and pharmaceutical development, where it is employed for derivatizing analytes for gas chromatography, modifying surfaces to alter their physicochemical properties, and synthesizing advanced silicone-based materials.

Commercial Suppliers and Purity Grades

This compound is commercially available from several chemical suppliers in a range of purity grades to suit different applications, from general laboratory use to demanding electronics and pharmaceutical standards.

SupplierAvailable Purity Grades
American Elements Can be produced in high and ultra-high purity forms (e.g., 99%, 99.9%, 99.99%, 99.999%) and to various grades including Reagent, Technical, Pharmaceutical, and Semiconductor grades.[1]
Thermo Scientific Chemicals 97%, ≥96.0% (GC)
Chem-Impex International ≥97% (GC)[2]
Sigma-Aldrich ≥95.0% (GC), specifically marketed as LiChropur™ derivatization grade for gas chromatography.[3]
CP Lab Safety min 97% (GC)[4]
Gelest, Inc. Offers the compound for applications in surface modification, synthetic organic chemistry, and as an ALD precursor. Purity specifications are available upon request.[3]
Santa Cruz Biotechnology Available for research use; lot-specific data is provided on the Certificate of Analysis.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValue
CAS Number 3768-58-9
Molecular Formula C₆H₁₈N₂Si
Molecular Weight 146.31 g/mol [2]
Appearance Clear, colorless liquid[2]
Melting Point -98 °C (lit.)[6]
Boiling Point 128-129 °C (lit.)[6]
Density ~0.809 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.417 - 1.418 (lit.)[6]
Flash Point -7 °C (19.4 °F) - closed cup[3]
Solubility Reacts rapidly and hydrolyzes in water and other protic solvents.[6]
Sensitivity Highly moisture sensitive.[6]
Storage Store under an inert atmosphere (e.g., Argon) in a cool, dry, well-ventilated area designated for flammable liquids.[4]

Key Applications and Experimental Protocols

This compound is valued for its role in several advanced chemical processes. Below are detailed protocols for some of its primary applications.

Surface Modification: Silylation of Glass Surfaces

BDMADMS is a highly effective reagent for rendering glass surfaces hydrophobic. This is a critical step in the fabrication of ion-selective microelectrodes and for preparing glassware for sensitive analytical procedures to prevent analyte adsorption.[1] Studies have shown it to be one of the most effective silylating agents for this purpose.[7]

Detailed Experimental Protocol: Vapor-Phase Silanization of Glass Capillaries

This protocol is adapted from procedures for fabricating ion-selective microelectrodes.[1][5]

  • Surface Preparation:

    • Thoroughly clean the glass capillaries. An effective method is to wash with acetone, followed by several rinses with absolute ethanol.

    • For newly pulled micropipettes or to enhance reactivity, an acid wash (e.g., with HCl) followed by rinsing with deionized water and drying is recommended.[1]

    • Ensure the glass is completely dry by heating it in an oven at 150-200°C for at least 2 hours.

  • Silanization Reaction (Vapor Phase):

    • Caution: This procedure must be performed in a well-ventilated fume hood.

    • Place a small, open vial containing 1-2 mL of this compound inside a glass desiccator.

    • Arrange the dry, clean glass capillaries on a rack inside the same desiccator, ensuring they do not touch the liquid reagent.

    • Seal the desiccator and place it in an oven preheated to the optimal reaction temperature, typically between 250-330°C.[1]

    • Allow the reaction to proceed for at least 15 minutes. A 5-minute reaction time can be sufficient for near-completion.[1]

  • Post-Treatment:

    • Carefully remove the desiccator from the oven and allow it to cool to room temperature inside the fume hood before opening.

    • Vent the desiccator. The dimethylamine (B145610) byproduct is volatile and will be removed.

    • The silylated glassware is now hydrophobic and ready for use. Store in a dry, dust-free environment.

Analyte Derivatization for Gas Chromatography (GC)

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds, making them suitable for GC analysis.[8] BDMADMS is used to derivatize compounds with active hydrogens, such as steroids, phenols, and carboxylic acids, by replacing the active hydrogen with a dimethylsilyl group.[3]

Detailed Experimental Protocol: Derivatization of Steroids

This is a general protocol for the silylation of hydroxyl groups on steroid molecules for GC-MS analysis.[8][9][10]

  • Sample Preparation:

    • Evaporate the sample extract containing the steroid analytes to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous, as BDMADMS reacts readily with water.

    • Place the dried residue in a 1.5 mL autosampler vial.

  • Derivatization Reaction:

    • Add 50 µL of an appropriate anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the residue.

    • Add 50 µL of this compound to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. The resulting (dimethylamino)dimethylsilyl derivatives can be effectively analyzed, for example, using a nitrogen-phosphorus detector (NPD).

Visualizations

G cluster_suppliers Commercial Suppliers cluster_grades Purity Grades American Elements American Elements Ultra-High Purity (≥99.999%) Ultra-High Purity (≥99.999%) American Elements->Ultra-High Purity (≥99.999%) High Purity (99%) High Purity (99%) American Elements->High Purity (99%) Thermo Scientific Thermo Scientific Reagent Grade (≥97%) Reagent Grade (≥97%) Thermo Scientific->Reagent Grade (≥97%) Sigma-Aldrich Sigma-Aldrich Derivatization Grade (≥95%) Derivatization Grade (≥95%) Sigma-Aldrich->Derivatization Grade (≥95%) Gelest Gelest Gelest->High Purity (99%) Application Specific Chem-Impex Chem-Impex Chem-Impex->Reagent Grade (≥97%)

Caption: Supplier and Purity Landscape for BDMADMS.

G start Start: Clean & Dry Substrate (e.g., Glass) prep Step 1: Surface Activation (Optional, e.g., Acid Wash) start->prep vapor Step 2: Vapor Phase Reaction Place substrate and BDMADMS in sealed chamber (desiccator) prep->vapor heat Step 3: Thermal Treatment Heat chamber to 250-330°C for 15+ minutes vapor->heat cool Step 4: Cooling Cool chamber to room temperature in fume hood heat->cool end End: Hydrophobic Surface Ready for Use cool->end

Caption: Experimental Workflow for Surface Silylation.

G reagents Dichlorodimethylsilane (Cl₂Si(CH₃)₂) 2x Dimethylamine (2 HN(CH₃)₂) process Reaction in Anhydrous Solvent reagents->process product This compound 2x Dimethylamine Hydrochloride (Byproduct) process->product

Caption: General Synthesis Pathway for BDMADMS.

References

Methodological & Application

Application Notes and Protocols: Bis(dimethylamino)dimethylsilane as a Silylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(dimethylamino)dimethylsilane as a versatile silylating agent for the protection and derivatization of alcohols and amines. This reagent offers a convenient and effective method for modifying these functional groups to enhance their stability, volatility for gas chromatography (GC) analysis, or to serve as a protecting group in multi-step organic synthesis.[1][2][3]

Introduction to this compound

This compound, also known as BDMADMS, is a member of the aminosilane (B1250345) family of silylating agents.[4] It is a clear, colorless liquid that reacts readily with compounds containing active hydrogens, such as alcohols and amines, to form the corresponding dimethylsilyl ethers and dimethylsilyl amines, respectively.[1] The by-product of this reaction is the volatile dimethylamine, which can be easily removed from the reaction mixture. This reagent is particularly useful in preparing derivatives for GC analysis, as the resulting silylated compounds are typically more volatile and thermally stable.[2][5]

Key Applications

  • Protection of Alcohols and Phenols: The dimethylsilyl group can be introduced to protect hydroxyl groups from undesired reactions under various conditions. This protecting group is stable under a range of reaction conditions.[1]

  • Derivatization for Gas Chromatography (GC): Silylation of polar analytes such as alcohols and amines increases their volatility and reduces peak tailing, leading to improved chromatographic separation and detection.[2][5]

  • Synthesis of Silyl (B83357) Ethers and Silyl Amines: As a bifunctional silylating agent, it can be used to synthesize a variety of silyl ethers and silyl amines which are valuable intermediates in organic synthesis.

Quantitative Data for Silylation Reactions

The following tables summarize representative reaction conditions and yields for the silylation of alcohols. While specific data for a wide range of substrates with this compound is not extensively published, the data for the structurally similar bis(diethylamino)dimethylsilane (B1266239) provides a strong indication of expected outcomes.

Table 1: Silylation of Primary Alcohols with a Similar Aminosilane

(Data presented is for the analogous reagent, bis(diethylamino)dimethylsilane, and serves as a representative example)

SubstrateSilylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1-HexanolBis(diethylamino)dimethylsilaneNoneAcetonitrile251285
Benzyl AlcoholBis(diethylamino)dimethylsilaneTriethylamineDichloromethane25492

Experimental Protocols

Safety Precautions: this compound is flammable and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Protocol for the Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the alcohol (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent to dissolve the alcohol.

  • Reagent Addition: Add this compound (0.6 to 1.2 equivalents) dropwise to the stirred solution at room temperature. A slight excess of the silylating agent is often used to ensure complete reaction.[6]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol. For many primary and secondary alcohols, the reaction is complete within 15-30 minutes at room temperature.[6] More hindered alcohols may require heating to 60-70°C.[6]

  • Work-up:

    • Once the reaction is complete, the volatile by-product, dimethylamine, and the solvent can be removed under reduced pressure.

    • For less volatile products, a simple work-up can be performed by adding a non-polar solvent (e.g., hexane (B92381) or diethyl ether) and filtering to remove any precipitated salts (if a catalyst was used). The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol for the Silylation of a Primary Amine (e.g., Benzylamine)

This protocol provides a general procedure for the silylation of primary amines.

Materials:

  • Benzylamine

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles

Procedure:

  • Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • Reagent Addition: Add this compound (0.6 to 1.2 equivalents) to the stirred solution at room temperature.

  • Reaction Conditions: The silylation of amines may be slower than that of alcohols. The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60°C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting amine is consumed.

  • Work-up:

    • Upon completion, remove the solvent and volatile by-products under reduced pressure.

    • Alternatively, the reaction mixture can be diluted with a non-polar solvent and filtered. The filtrate is then concentrated.

  • Purification: The resulting silylated amine can be purified by distillation under reduced pressure or by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the silylation of alcohols and amines using this compound.

Silylation_Mechanism_Alcohol Reagents Alcohol (R-OH) + This compound Intermediate Intermediate Complex Reagents->Intermediate Nucleophilic Attack of -OH on Si Product Silyl Ether (R-O-Si(CH₃)₂N(CH₃)₂) + Dimethylamine Intermediate->Product Proton Transfer & Leaving Group Departure Byproduct Further Reaction (if excess alcohol) Symmetrical Silyl Ether (R-O-Si(CH₃)₂-O-R) Product->Byproduct Second Silylation

Mechanism of Alcohol Silylation

Silylation_Mechanism_Amine Reagents Amine (R-NH₂) + This compound Intermediate Intermediate Complex Reagents->Intermediate Nucleophilic Attack of -NH₂ on Si Product Silyl Amine (R-NH-Si(CH₃)₂N(CH₃)₂) + Dimethylamine Intermediate->Product Proton Transfer & Leaving Group Departure Byproduct Further Reaction (if excess amine) Disilylated Amine (R-N(Si(CH₃)₂N(CH₃)₂)₂) Product->Byproduct Second Silylation

Mechanism of Amine Silylation

Experimental_Workflow Start Start Setup Prepare Dry, Inert Reaction Flask Start->Setup AddSubstrate Add Alcohol or Amine Substrate Setup->AddSubstrate AddSolvent Add Anhydrous Solvent AddSubstrate->AddSolvent AddReagent Add this compound AddSolvent->AddReagent React Stir at RT or Heat AddReagent->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Work-up (Solvent Removal/Filtration) Monitor->Workup Complete Purify Purification (Distillation/Chromatography) Workup->Purify Analyze Characterization (NMR, GC-MS, etc.) Purify->Analyze End End Analyze->End

General Experimental Workflow

References

Application Notes and Protocols for Gas Chromatographic Derivatization using Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In gas chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge due to their potential for poor chromatographic peak shape, thermal degradation, and strong interaction with the stationary phase. Chemical derivatization is a crucial sample preparation technique employed to overcome these limitations. By chemically modifying the analyte, its volatility is increased, and its polarity is reduced, making it amenable to GC analysis.[1]

Bis(dimethylamino)dimethylsilane is a potent silylating agent used to derivatize compounds containing active hydrogen atoms. This includes a wide range of functional groups commonly found in pharmaceutical compounds and biological molecules such as alcohols, phenols, carboxylic acids, amines, and thiols.[2] The derivatization reaction replaces the active hydrogen with a dimethylsilyl group, thereby increasing the volatility and thermal stability of the analyte. A key advantage of using this compound is that the resulting (dimethylamino)dimethylsilyl derivatives are suitable for analysis using a nitrogen-phosphorus detector (NPD), which can provide enhanced selectivity and sensitivity for nitrogen-containing compounds.[3][4]

These application notes provide a detailed protocol for the use of this compound in GC derivatization, intended for professionals in research, and drug development.

Mechanism of Derivatization

This compound reacts with active hydrogens present in functional groups such as hydroxyl, carboxyl, and amino groups. The reaction is a nucleophilic substitution where the lone pair of electrons on the heteroatom (e.g., oxygen or nitrogen) of the analyte attacks the silicon atom of the derivatizing agent. This leads to the displacement of a dimethylamine (B145610) molecule and the formation of a more volatile and thermally stable silyl (B83357) derivative.

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Analyte R-XH (Analyte with active hydrogen, e.g., R-OH, R-COOH, R-NH2) Reaction_Center + Analyte->Reaction_Center Reagent [(CH₃)₂N]₂Si(CH₃)₂ (this compound) Reagent->Reaction_Center Derivative R-X-Si(CH₃)₂-N(CH₃)₂ (Silyl Derivative) Byproduct (CH₃)₂NH (Dimethylamine) Arrow Reaction_Center->Arrow Arrow->Derivative Arrow->Byproduct

Caption: Derivatization reaction of an analyte with this compound.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific applications and analytes. It is highly recommended to perform a validation study to determine the optimal conditions for your specific analytical needs.

Protocol 1: Derivatization of Steroids and Alcohols

This protocol is suitable for the derivatization of hydroxyl groups in steroids and other alcoholic compounds.

Materials:

  • This compound (≥95.0% GC grade)

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Sample containing the analyte of interest (dried)

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 1-5 mg) into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Add 100 µL of this compound to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. Optimal time and temperature should be determined empirically.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC system.

Protocol 2: Derivatization of Amines and Carboxylic Acids

This protocol is suitable for the derivatization of primary and secondary amines, as well as carboxylic acids.

Materials:

  • This compound (≥95.0% GC grade)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Sample containing the analyte of interest (dried)

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (acetonitrile is a good starting point) to the dried sample.

  • Add 150 µL of this compound to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute.

  • Heat the reaction mixture at 70-90°C for 1-2 hours. Amines and carboxylic acids may require more forcing conditions than alcohols.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC.

GC and GC-MS Analysis Parameters (General Guidance)

The following are general starting parameters for the analysis of the derivatized samples. These should be optimized for the specific analytes and the instrument being used.

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD or NPD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280 °C
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Transfer Line 280 °C
MSD Source Temp. 230 °C
MSD Quad Temp. 150 °C
NPD Temperature 300 °C

Quantitative Data

Quantitative data regarding the performance of this compound, such as derivatization efficiency, linearity, limits of detection (LOD), and limits of quantification (LOQ), are not extensively available in the reviewed literature. For quantitative analysis, it is imperative to perform a thorough method validation for the specific analyte of interest. This should include the determination of the following parameters:

ParameterDescription
Derivatization Efficiency The percentage of the analyte that is converted to its derivative. This can be determined by comparing the peak area of the derivatized analyte to that of a fully derivatized standard.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a series of standards.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Accuracy The closeness of the test results obtained by the method to the true value.

Experimental Workflow

The overall workflow for the derivatization and analysis of a sample using this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Dry Drying of Sample Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add this compound Add_Solvent->Add_Reagent React Vortex and Heat Add_Reagent->React GC_Analysis GC/GC-MS Analysis React->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing Report Report Data_Processing->Report Generate Report

Caption: General workflow for GC analysis using this compound.

Safety Precautions

This compound is a flammable liquid and is corrosive. It reacts with moisture and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Troubleshooting

  • Poor Derivatization Yield:

    • Ensure the sample and solvent are completely anhydrous.

    • Increase the reaction time and/or temperature.

    • Increase the excess of the derivatizing reagent.

  • Peak Tailing:

    • Ensure complete derivatization.

    • Check the inertness of the GC liner and column.

  • Extraneous Peaks:

    • Ensure high purity of reagents and solvents.

    • Check for sample matrix interferences.

Conclusion

This compound is a versatile and effective derivatizing agent for a wide range of polar compounds in GC analysis. The formation of stable and volatile derivatives allows for improved chromatographic performance. The provided protocols offer a solid starting point for method development. However, optimization of the reaction conditions is crucial for achieving the desired analytical performance for specific applications in research and drug development.

References

Application Notes and Protocols for Atomic Layer Deposition of SiO₂ Using Bis(dimethylamino)dimethylsilane (BDMADMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. This document provides detailed application notes and protocols for the use of bis(dimethylamino)dimethylsilane (BDMADMS) as a precursor for the deposition of high-quality silicon dioxide (SiO₂) thin films. While BDMADMS has been explored as a surface functionalization agent for area-selective ALD, its application as a primary precursor for SiO₂ deposition is an area of growing interest. These notes are intended to guide researchers in developing and optimizing their SiO₂ ALD processes using this precursor.

Precursor Properties: this compound (BDMADMS)

BDMADMS is a liquid organosilicon compound with favorable properties for ALD, including good volatility and thermal stability within a suitable temperature window. Its chemical structure features two dimethylamino groups, which are reactive towards common co-reactants like ozone, facilitating the self-limiting surface reactions characteristic of ALD.

Table 1: Physical and Chemical Properties of BDMADMS

PropertyValueReference
Chemical Formula C₆H₁₈N₂Si[1]
Molecular Weight 146.31 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 128-129 °C[3]
Melting Point -98 °C[3]
Density 0.809 g/mL at 25 °C[3]
Vapor Pressure 1 mmHg at 20 °C[3][4]

Proposed ALD Process for SiO₂ using BDMADMS and Ozone

This section outlines a general protocol for the thermal ALD of SiO₂ using BDMADMS and ozone (O₃) as the co-reactant. The parameters provided are based on typical values for similar aminosilane (B1250345) precursors and should be optimized for the specific ALD reactor and substrate being used.

Experimental Workflow

The ALD process for SiO₂ deposition using BDMADMS and ozone follows a sequential, four-step cycle. Each cycle consists of a BDMADMS pulse, a purge step, an ozone pulse, and a final purge step. This sequence is repeated to achieve the desired film thickness.

ALD_Workflow cluster_0 One ALD Cycle step1 Step 1: BDMADMS Pulse step2 Step 2: N₂ Purge step1->step2 Precursor Adsorption step3 Step 3: Ozone (O₃) Pulse step2->step3 Remove Excess Precursor step4 Step 4: N₂ Purge step3->step4 Surface Reaction step4->step1 Remove Byproducts

Caption: A typical four-step ALD cycle for SiO₂ deposition.

Detailed Protocol
  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.

    • Ensure the substrate is properly loaded into the ALD reactor chamber.

  • Precursor Handling and Delivery:

    • BDMADMS is a flammable and corrosive liquid and should be handled in a well-ventilated area, preferably within a glovebox or fume hood.[5]

    • The BDMADMS precursor vessel should be heated to a temperature that provides sufficient vapor pressure for consistent delivery into the reactor. Based on its vapor pressure of 1 mmHg at 20°C, a source temperature in the range of 25-40°C is recommended as a starting point.[3][4]

  • ALD Process Parameters:

    • The following parameters are suggested as a starting point for process optimization.

Table 2: Suggested Starting ALD Process Parameters for SiO₂ Deposition

ParameterSuggested RangeNotes
Deposition Temperature 200 - 350 °CAminosilane precursors typically have a wide ALD window. A starting temperature of 275°C is a reasonable choice based on similar precursors.
BDMADMS Pulse Time 0.5 - 2.0 sShould be long enough to achieve saturation of the substrate surface.
First Purge Time (N₂) 5 - 20 sSufficient purging is critical to prevent chemical vapor deposition (CVD) reactions.
Ozone (O₃) Pulse Time 0.5 - 2.0 sThe concentration of ozone will affect the required pulse time.
Second Purge Time (N₂) 5 - 20 sEnsures removal of reaction byproducts and unreacted ozone.
Chamber Pressure 0.1 - 1.0 TorrDependent on the specific ALD reactor configuration.
  • In-situ Monitoring and Film Characterization:

    • Use in-situ techniques like quartz crystal microbalance (QCM) or spectroscopic ellipsometry to monitor film growth and determine the growth per cycle (GPC).

    • After deposition, characterize the SiO₂ films for thickness, refractive index, uniformity, chemical composition (e.g., using X-ray Photoelectron Spectroscopy - XPS), and electrical properties as required by the application.

Expected Film Properties

Based on studies of similar bis-aminosilane precursors, the resulting SiO₂ films are expected to exhibit the following properties:

Table 3: Expected Properties of ALD SiO₂ Films from BDMADMS

PropertyExpected Value/Characteristic
Growth per Cycle (GPC) ~1.0 - 1.5 Å/cycle
Refractive Index (at 633 nm) ~1.46
Composition Stoichiometric SiO₂ with low carbon and nitrogen impurities, especially at higher deposition temperatures.
Conformality Excellent, characteristic of ALD processes.
Density Approaching that of thermally grown SiO₂.

Reaction Mechanism

The ALD of SiO₂ from BDMADMS and ozone is a self-limiting process based on sequential surface reactions.

  • BDMADMS Pulse: The BDMADMS precursor is introduced into the reactor and chemisorbs onto the hydroxylated substrate surface. One of the dimethylamino ligands reacts with a surface hydroxyl group, releasing dimethylamine (B145610) as a byproduct and anchoring the silicon precursor to the surface.

  • Ozone Pulse: Ozone is introduced and reacts with the surface-bound precursor. This reaction removes the remaining organic ligands and forms a silicon-oxygen network, regenerating a hydroxylated surface for the next ALD cycle.

Reaction_Mechanism cluster_0 Surface Reactions start Hydroxylated Surface (-OH) precursor_pulse BDMADMS Pulse Si(CH₃)₂(N(CH₃)₂)₂ start->precursor_pulse Reaction adsorbed Adsorbed Precursor -O-Si(CH₃)₂(N(CH₃)₂) precursor_pulse->adsorbed Chemisorption ozone_pulse Ozone Pulse (O₃) adsorbed->ozone_pulse Reaction final_surface SiO₂ Surface with -OH groups ozone_pulse->final_surface Ligand Removal & Oxidation

Caption: Simplified surface reaction mechanism for SiO₂ ALD.

Safety Considerations

  • BDMADMS: This precursor is a highly flammable liquid and vapor. It causes severe skin burns and eye damage.[5] It is also moisture-sensitive and reacts with water.[6][7] Always handle in an inert atmosphere and take precautions against static discharge.[5]

  • Ozone: Ozone is a strong oxidizing agent and is toxic. Ensure the ALD system has a proper ozone generator and destruction unit, and that the laboratory is equipped with ozone sensors.

  • Always consult the Safety Data Sheet (SDS) for BDMADMS and follow all laboratory safety protocols when handling this chemical and operating the ALD system.[2][5][8]

Conclusion

This compound is a promising precursor for the atomic layer deposition of high-quality SiO₂ thin films. Its properties suggest that it can be used in a thermal ALD process with ozone to achieve conformal coatings with precise thickness control. The protocols and data presented in these application notes provide a solid starting point for researchers to develop and optimize their SiO₂ ALD processes for a variety of applications, from microelectronics to protective coatings. Further process development and characterization will be necessary to fully realize the potential of this precursor.

References

Application Notes: Surface Modification of Silicon Wafers with Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(dimethylamino)dimethylsilane (B(DMADMS)) is a reactive organosilane compound used for the chemical modification of surfaces, particularly silicon-based materials. Its primary application lies in creating a chemically modified surface layer that alters properties such as wettability, adhesion, and chemical reactivity. For researchers in materials science and drug development, B(DMADMS) offers a method to functionalize silicon wafers, which are fundamental substrates in biosensors, microarrays, and microfluidics. The modification process involves the reaction of the silane (B1218182) with hydroxyl groups (-OH) present on the silicon wafer surface, forming a stable, covalently bonded monolayer. This process is often referred to as silanization.

Mechanism of Action

The surface of a silicon wafer typically has a native oxide layer (SiO₂) which is terminated with silanol (B1196071) (Si-OH) groups, especially after undergoing an oxidative cleaning process. The B(DMADMS) molecule, Si(CH₃)₂(N(CH₃)₂)₂, reacts with these surface silanol groups. The silicon-nitrogen bonds in B(DMADMS) are susceptible to hydrolysis and can react with the active hydrogen of the silanol groups. This reaction leads to the formation of a stable siloxane bond (Si-O-Si) between the dimethylsilyl group and the wafer surface, releasing dimethylamine (B145610) as a byproduct. The resulting surface is terminated with dimethylsilyl groups, which significantly alters its chemical characteristics.

Applications in Research and Drug Development

  • Control of Surface Wettability: The modification of a hydrophilic silicon oxide surface with B(DMADMS) renders it more hydrophobic. This is crucial for applications in microfluidics to control fluid flow and in patterning for selective cell adhesion.

  • Passivation and Blocking: The B(DMADMS) layer can act as a passivation layer, preventing non-specific adsorption of proteins, cells, or drug molecules onto the silicon surface. This is a critical requirement for developing reliable biosensors and diagnostic platforms.[1]

  • Atomic Layer Deposition (ALD) Inhibition: B(DMADMS) can be used to selectively passivate SiO₂ surfaces to inhibit the deposition of materials in subsequent ALD steps, enabling area-selective deposition for advanced semiconductor fabrication.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the surface characterization of silicon wafers before and after modification with this compound.

Table 1: Water Contact Angle (WCA) Measurements

This table shows the change in surface wettability of a silicon wafer upon exposure to B(DMADMS). Data is representative of vapor phase deposition at 150 °C.[2]

Surface StateExposure Time (seconds)Water Contact Angle (°)
Hydrophilic SiO₂ (Initial)050.9°
B(DMADMS) Modified SiO₂579.3°
B(DMADMS) Modified SiO₂1079.5°
B(DMADMS) Modified SiO₂3079.8°

Table 2: Layer Thickness Measurement by Spectroscopic Ellipsometry

This table presents the increase in layer thickness on a SiO₂ surface after modification with B(DMADMS), indicating the formation of a monolayer.[2]

Surface StateExposure Time (seconds)Thickness Increase (nm)
B(DMADMS) Modified SiO₂5~0.3
B(DMADMS) Modified SiO₂10~0.3
B(DMADMS) Modified SiO₂30~0.3

Table 3: Representative XPS Elemental Surface Composition

This table provides an example of how X-ray Photoelectron Spectroscopy (XPS) can confirm successful silanization by detecting the presence of nitrogen and an increase in carbon content on the surface.

Surface StateSi (2p) %O (1s) %C (1s) %N (1s) %
Cleaned Silicon Wafer455050
B(DMADMS) Modified Wafer3540205

Experimental Protocols

Protocol 1: Cleaning and Hydroxylation of Silicon Wafers

A pristine and hydroxylated silicon surface is essential for achieving a dense and uniform silane layer.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers

  • Wafer tweezers

Procedure (Piranha Cleaning - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):

  • Prepare the Piranha solution by slowly and carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a designated glass beaker inside a fume hood. The reaction is highly exothermic.

  • Immerse the silicon wafers in the hot Piranha solution for 10-15 minutes to remove organic residues and create surface hydroxyl groups.[3]

  • Carefully remove the wafers and rinse them extensively with DI water.

  • Dry the wafers using a stream of high-purity nitrogen gas.

  • Use the cleaned wafers immediately for the silanization protocol.

Protocol 2: Surface Modification with B(DMADMS) - Vapor Phase Deposition

This protocol is based on a vapor deposition method, which provides excellent control over the monolayer formation.[2]

Materials:

  • Cleaned, hydroxylated silicon wafers

  • This compound (B(DMADMS))

  • Vacuum deposition chamber or a Schlenk line setup

  • Heating source capable of maintaining 150 °C

  • Anhydrous toluene (B28343) or hexane (B92381) (for optional rinsing)

Procedure:

  • Place the cleaned and dried silicon wafers into the reaction chamber.

  • Heat the substrates to the desired deposition temperature (e.g., 150 °C).[2]

  • Introduce B(DMADMS) vapor into the chamber. This can be done by heating the B(DMADMS) source and flowing the vapor with an inert carrier gas or by introducing it into a vacuum chamber.

  • Allow the deposition to proceed for a set duration. A short exposure of 5-30 seconds is often sufficient to form a saturated monolayer.[2]

  • Purge the chamber with an inert gas (e.g., Argon or Nitrogen) to remove unreacted B(DMADMS) and byproducts.

  • (Optional) After cooling, the wafers can be rinsed with an anhydrous solvent like toluene to remove any physisorbed molecules and then dried with nitrogen.[4]

  • (Optional) A post-deposition bake (annealing) at 100-120 °C for 5-10 minutes can help stabilize the formed monolayer.[5]

Protocol 3: Surface Characterization

1. Water Contact Angle (WCA) Goniometry:

  • Place a small droplet (1-5 µL) of DI water on the surface of the modified and unmodified wafers.

  • Use a goniometer to capture the image of the droplet and measure the angle formed between the solid-liquid interface and the liquid-vapor interface.

  • An increase in the contact angle after modification indicates a successful increase in surface hydrophobicity.[2]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for Si 2p, C 1s, O 1s, and N 1s regions.

  • Successful modification is confirmed by the appearance of a N 1s peak and an increase in the C 1s signal relative to the Si 2p signal from the substrate.[6] The Si 2p spectrum can also show a component corresponding to the silane layer.[6]

3. Atomic Force Microscopy (AFM):

  • Analyze the surface topography in non-contact or tapping mode.

  • Scan a representative area (e.g., 1x1 µm) of both the bare and modified wafer.

  • Calculate the root-mean-square (RMS) roughness. A uniform monolayer deposition should result in minimal change to the surface roughness.[4]

Visualizations

experimental_workflow cluster_prep Wafer Preparation cluster_mod Surface Modification cluster_char Surface Characterization start Start: Silicon Wafer clean Piranha Cleaning (H₂SO₄/H₂O₂) start->clean rinse_dry DI Water Rinse & Nitrogen Dry clean->rinse_dry silanization Vapor Deposition with B(DMADMS) rinse_dry->silanization purge Inert Gas Purge silanization->purge bake Post-Deposition Bake (Optional) purge->bake char_wca WCA Goniometry bake->char_wca char_xps XPS Analysis bake->char_xps char_afm AFM Topography bake->char_afm end_node End: Modified Wafer char_wca->end_node char_xps->end_node char_afm->end_node

Caption: Experimental workflow for silicon wafer surface modification.

Caption: Reaction of B(DMADMS) with a hydroxylated silicon surface.

References

Application Notes and Protocols for the Synthesis of Silicone Polymers Using Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone polymers, or polysiloxanes, are a versatile class of materials widely utilized in research, medicine, and industry due to their unique properties, including high thermal stability, biocompatibility, and low surface tension. The synthesis of well-defined silicone polymers with controlled molecular weight and specific end-groups is crucial for advanced applications, such as in drug delivery systems, medical implants, and as components in sophisticated block copolymers.

Bis(dimethylamino)dimethylsilane is a reactive precursor that can be employed in the synthesis of silicone polymers through condensation polymerization. Its primary utility lies in its reaction with hydroxyl-terminated compounds, such as silanol-terminated polydimethylsiloxane (B3030410) (PDMS) or organic diols. The reaction proceeds with the formation of a stable siloxane bond and the liberation of volatile dimethylamine (B145610) as the only byproduct, which simplifies purification. This method offers an alternative to traditional hydrolysis-condensation of chlorosilanes or the ring-opening polymerization of cyclosiloxanes.

These application notes provide detailed protocols and data for the synthesis of silicone polymers utilizing this compound as a key reagent. The methodologies are based on established principles of siloxane chemistry and analogous reactions reported in the scientific literature.

Data Presentation

Table 1: Reactant and Product Specifications for Polycondensation of α,ω-Dihydroxypolydimethylsiloxane with this compound
Parameterα,ω-Dihydroxypolydimethylsiloxane (PDMS-diol)This compoundResulting Polydimethylsiloxane
Molecular Weight (Mn, g/mol ) 5,000 - 20,000146.3110,000 - 100,000 (Targeted)
Functionality 2 (hydroxyl end-groups)2 (dimethylamino end-groups)Linear, high molecular weight polymer
Stoichiometric Ratio (PDMS-diol:Aminosilane) 1 : 1.05--
Typical Yield (%) --> 90
Polydispersity Index (PDI) ~1.5-1.8 - 2.5
Table 2: Representative Properties of Silicone Copolymers Synthesized with this compound
Copolymer TypeMonomersMolecular Weight (Mn, g/mol )Glass Transition Temp. (Tg, °C)Applications
Silicone-Urea Amino-terminated PDMS, Diisocyanate20,000 - 80,000-120 to -110Elastomers, medical adhesives
Silicone-Ether PDMS-diol, Organic Diol, this compound15,000 - 60,000Dependent on organic diolSurfactants, biocompatible coatings
Silicone Block Copolymer Hydroxy-terminated Polymer, this compound, PDMS-diol30,000 - 150,000Varies with block compositionThermoplastic elastomers, membranes

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Polydimethylsiloxane via Polycondensation

This protocol describes the synthesis of a higher molecular weight polydimethylsiloxane by chain extension of a lower molecular weight α,ω-dihydroxypolydimethylsiloxane using this compound.

Materials:

  • α,ω-Dihydroxypolydimethylsiloxane (PDMS-diol, Mn = 10,000 g/mol )

  • This compound, synthesis grade

  • Anhydrous Toluene (B28343)

  • Dry Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Drying of Reactant: Dry the α,ω-dihydroxypolydimethylsiloxane (PDMS-diol) by azeotropic distillation with toluene under a nitrogen atmosphere to remove any residual water. Alternatively, dry in a vacuum oven at 80°C for at least 12 hours.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the dried PDMS-diol (e.g., 50 g, 5 mmol).

  • Dissolution: Add anhydrous toluene (100 mL) to the flask and stir until the PDMS-diol is completely dissolved.

  • Addition of Aminosilane: Slowly add this compound (0.77 g, 5.25 mmol, 1.05 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours under a slow stream of nitrogen to facilitate the removal of the dimethylamine byproduct.

  • Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the solution. Samples can be taken periodically for analysis by Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation: The resulting viscous polymer is further dried in a vacuum oven at 100°C for 24 hours to remove any remaining volatile components.

Protocol 2: Synthesis of a Silicone-Polyether Block Copolymer

This protocol outlines the synthesis of a block copolymer by reacting a hydroxy-terminated polyether with this compound, followed by reaction with α,ω-dihydroxypolydimethylsiloxane.

Materials:

  • α,ω-Dihydroxypoly(ethylene glycol) (PEG, Mn = 2,000 g/mol )

  • This compound

  • α,ω-Dihydroxypolydimethylsiloxane (PDMS-diol, Mn = 5,000 g/mol )

  • Anhydrous Toluene

  • Dry Nitrogen or Argon gas

Procedure:

  • Drying of Reactants: Dry the PEG and PDMS-diol as described in Protocol 1.

  • Reaction Setup: In a Schlenk flask, dissolve the dried PEG (10 g, 5 mmol) in anhydrous toluene (50 mL).

  • End-capping of PEG: Add this compound (1.46 g, 10 mmol) to the PEG solution and stir at 40°C for 2 hours. This creates an amino-terminated PEG intermediate.

  • Addition of PDMS-diol: In a separate flask, dissolve the dried PDMS-diol (25 g, 5 mmol) in anhydrous toluene (100 mL). Slowly add the amino-terminated PEG solution to the PDMS-diol solution with vigorous stirring.

  • Polymerization: Heat the reaction mixture to 90°C for 8-12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture and precipitate the copolymer by pouring the solution into a large excess of methanol.

  • Purification: Collect the precipitate by filtration and wash with fresh methanol. Dry the resulting block copolymer under vacuum at 60°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products PDMS_diol α,ω-Dihydroxypolydimethylsiloxane (PDMS-diol) Reaction Polycondensation (80-90°C, Toluene) PDMS_diol->Reaction Aminosilane This compound Aminosilane->Reaction Polymer High Molecular Weight Polydimethylsiloxane Reaction->Polymer Byproduct Dimethylamine (volatile) Reaction->Byproduct Purification Solvent Removal & Vacuum Drying Polymer->Purification Isolation

Caption: Workflow for the synthesis of high molecular weight PDMS.

Reaction_Mechanism R1 R-Si(CH₃)₂-OH (Silanol-terminated Polymer) Intermediate Transition State [Nucleophilic Attack] R1->Intermediate 1. Amine (CH₃)₂N-Si(CH₃)₂-N(CH₃)₂ (this compound) Amine->Intermediate Product R-Si(CH₃)₂-O-Si(CH₃)₂-N(CH₃)₂ (Extended Polymer Chain) Intermediate->Product 2. LeavingGroup HN(CH₃)₂ (Dimethylamine) Intermediate->LeavingGroup Product->LeavingGroup Second HN(CH₃)₂ released FinalProduct R-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-R' (Final Polymer) Product->FinalProduct 3. (Reacts with another silanol) R2 R'-Si(CH₃)₂-OH (Another Silanol Chain) R2->FinalProduct

Caption: Reaction mechanism of polycondensation.

Logical_Relationship Start Start: Define Polymer Properties (Molecular Weight, End-Groups) Monomer_Selection Monomer Selection - PDMS-diol (Mn) - this compound Start->Monomer_Selection Stoichiometry Control Stoichiometry (Slight excess of aminosilane) Monomer_Selection->Stoichiometry Reaction_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Stoichiometry->Reaction_Conditions Characterization Characterization (GPC, NMR, FTIR) Reaction_Conditions->Characterization Final_Polymer End Product: Targeted Silicone Polymer Reaction_Conditions->Final_Polymer Characterization->Final_Polymer

Caption: Logical relationship of synthesis parameters.

Application Notes and Protocols for the Protection of Hydroxyl Groups Using Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions. Bis(dimethylamino)dimethylsilane emerges as a versatile and efficient reagent for this purpose, offering a reliable method for the silylation of alcohols, phenols, and diols. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting agent for hydroxyl groups.

This compound, with the chemical formula [(CH₃)₂N]₂Si(CH₃)₂, is a highly reactive silylating agent. Its utility stems from the facile reaction with active hydrogen-containing functional groups, such as hydroxyls, to form stable silyl (B83357) ethers. The resulting dimethylaminodimethylsilyl (DMADMS) ether can be selectively removed under specific conditions, regenerating the original hydroxyl group.[1] This reagent is particularly noted for its ability to act as a bridging protecting group for diols, forming a cyclic silyl ether.[2]

Advantages of this compound

The use of this compound offers several advantages in organic synthesis:

  • High Reactivity: The silicon-nitrogen bonds are highly susceptible to cleavage by nucleophilic hydroxyl groups, leading to rapid and efficient silylation.

  • Mild Reaction Conditions: Protection can often be achieved under neutral or mild conditions, preserving other sensitive functional groups within the molecule.

  • Volatile Byproducts: The primary byproduct of the silylation reaction is dimethylamine (B145610), which is volatile and can be easily removed from the reaction mixture.

  • Bridging Protection: Its bifunctional nature allows for the simultaneous protection of two hydroxyl groups, which is particularly useful for diols, offering an alternative to acetonide protection.[2]

  • Selective Deprotection: The resulting silyl ethers can be cleaved under specific conditions, allowing for orthogonal protection strategies in complex syntheses.

Data Presentation

While specific quantitative data for the silylation of a wide range of alcohols using this compound is not extensively tabulated in publicly available literature, the general reactivity trends for silylating agents can provide guidance. The reactivity is influenced by the steric hindrance of the alcohol.

Substrate TypeGeneral ReactivityTypical Reaction ConditionsExpected Yield
Primary AlcoholsHighRoom temperature, neat or in an inert solvent (e.g., CH₂Cl₂, THF)High
Secondary AlcoholsModerateRoom temperature to gentle heating, may require longer reaction timesGood to High
Tertiary AlcoholsLowForcing conditions (higher temperatures, prolonged reaction times) may be necessaryVariable
PhenolsHighRoom temperature, neat or in an inert solventHigh
Diols (as bridging)HighRoom temperature to gentle heating in an inert solventGood to High

Experimental Protocols

Materials and General Considerations:

  • This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • All solvents should be anhydrous.

  • Reactions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol describes a general method for the silylation of a primary alcohol using this compound.

Reactants:

  • Primary Alcohol (1.0 eq)

  • This compound (0.6 eq for monofunctional alcohols, as it has two reactive sites)

  • Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • To a solution of the primary alcohol in the chosen anhydrous solvent under an inert atmosphere, add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of dimethylamine gas (which can be trapped in an acidic solution) or by TLC analysis.

  • Upon completion of the reaction (typically within a few hours), the solvent and volatile byproducts can be removed under reduced pressure.

  • The resulting crude dimethylaminodimethylsilyl ether can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Diol as a Bridging Silyl Ether

This protocol outlines the procedure for the protection of a 1,2- or 1,3-diol using this compound to form a cyclic silyl ether.

Reactants:

  • Diol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Solvent (e.g., Toluene, DMF)

  • (Optional) Catalyst, such as a Lewis acid or an amine salt, may be used to accelerate the reaction.

Procedure:

  • Dissolve the diol in the anhydrous solvent in a flask equipped with a reflux condenser and under an inert atmosphere.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue, containing the cyclic silyl ether, can be purified by column chromatography or recrystallization.

Protocol 3: General Procedure for the Deprotection of a Dimethylaminodimethylsilyl Ether

The cleavage of the dimethylaminodimethylsilyl ether can be achieved under aqueous acidic or basic conditions, or with a fluoride (B91410) source. The choice of deprotection method will depend on the stability of other functional groups in the molecule.

Method A: Acidic Hydrolysis

Reagents:

  • Dimethylaminodimethylsilyl Ether

  • Aqueous Acid (e.g., 1 M HCl, Acetic Acid in THF/water)

Procedure:

  • Dissolve the silyl ether in a suitable solvent (e.g., THF, methanol).

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

Method B: Fluoride-Mediated Deprotection

Reagents:

  • Dimethylaminodimethylsilyl Ether

  • Fluoride Source (e.g., Tetrabutylammonium fluoride (TBAF) in THF, HF-Pyridine complex)

Procedure:

  • Dissolve the silyl ether in an anhydrous solvent such as THF under an inert atmosphere.

  • Add the fluoride reagent solution dropwise at 0 °C or room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Mandatory Visualizations

Protection_Mechanism ROH R-OH (Alcohol) Intermediate Transition State ROH->Intermediate Nucleophilic Attack Silane [(CH₃)₂N]₂Si(CH₃)₂ Silane->Intermediate Product R-O-Si(CH₃)₂(N(CH₃)₂) Intermediate->Product Formation of Silyl Ether Byproduct HN(CH₃)₂ Intermediate->Byproduct Release of Dimethylamine

Caption: Reaction mechanism for the protection of an alcohol.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Alcohol + this compound Reaction Reaction in Anhydrous Solvent Start->Reaction Workup_P Removal of Volatiles Reaction->Workup_P Purification_P Purification Workup_P->Purification_P Protected_Product Silyl Ether Purification_P->Protected_Product Start_D Silyl Ether Protected_Product->Start_D Intermediate for further synthesis Reaction_D Deprotection Reagent (Acid or Fluoride) Start_D->Reaction_D Workup_D Aqueous Workup Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D Deprotected_Product Alcohol Purification_D->Deprotected_Product

Caption: General experimental workflow for protection and deprotection.

Decision_Tree Start Need to Protect a Hydroxyl Group? IsDiol Is it a Diol? Start->IsDiol Yes IsPrimary Is the Alcohol Primary or Phenolic? Start->IsPrimary No UseBridging Consider this compound for Bridging Protection IsDiol->UseBridging Yes IsDiol->IsPrimary No End Proceed with Synthesis UseBridging->End UseStandard Use this compound (Standard Protocol) IsPrimary->UseStandard Yes IsTertiary Is the Alcohol Tertiary? IsPrimary->IsTertiary No (Secondary) UseStandard->End ConsiderAlternative Consider Alternative Silylating Agent or Forcing Conditions IsTertiary->ConsiderAlternative Yes OtherConditions Consider Reaction Conditions (Solvent, Temperature) IsTertiary->OtherConditions No ConsiderAlternative->End OtherConditions->End

References

Application Notes and Protocols for Chemical Vapor Deposition using Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Bis(dimethylamino)dimethylsilane (BADDMDS) as a precursor in chemical vapor deposition (CVD) processes for the synthesis of silicon nitride (SiNₓ) and silicon carbonitride (SiCNₓ) thin films. The information is targeted towards researchers in materials science, semiconductor fabrication, and biomedical engineering, including applications in drug development where biocompatible coatings and functionalized surfaces are of interest.

Introduction to this compound (BADDMDS)

This compound ([(CH₃)₂N]₂Si(CH₃)₂) is a liquid organosilicon compound that serves as a versatile precursor for the deposition of silicon-based thin films. Its chemical structure, containing silicon-nitrogen and silicon-carbon bonds, makes it an attractive single-source precursor for both SiNₓ and SiCNₓ materials. The presence of dimethylamino ligands facilitates lower deposition temperatures compared to traditional silicon precursors like silane (B1218182) or dichlorosilane, which is particularly advantageous for temperature-sensitive substrates. BADDMDS is utilized in various CVD techniques, most notably in Plasma-Enhanced Chemical Vapor Deposition (PECVD), to produce high-quality dielectric and passivation layers.[1]

Safety and Handling Precautions

BADDMDS is a flammable and corrosive liquid that reacts with moisture.[2][3] It is imperative to handle this precursor in a controlled environment, such as a glovebox or a fume hood with an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Ensure that all transfer lines and the deposition chamber are properly purged with an inert gas before introducing the precursor.

Experimental Setup for PECVD

A typical PECVD system for depositing films from BADDMDS consists of the following components:

  • Precursor Delivery System: BADDMDS is a liquid with a vapor pressure of approximately 1 mmHg at 20°C.[4] To ensure a stable and reproducible vapor flow, the precursor is typically held in a stainless steel bubbler. The bubbler temperature should be precisely controlled to maintain a constant vapor pressure. An inert carrier gas, such as argon (Ar) or helium (He), is passed through the bubbler to transport the precursor vapor to the reaction chamber. The flow rate of the carrier gas is regulated by a mass flow controller (MFC). All gas lines leading from the bubbler to the chamber should be heated to a temperature slightly above the bubbler temperature to prevent precursor condensation.

  • Reaction Chamber: A high-vacuum chamber houses the substrate holder (platen), which can be heated to the desired deposition temperature. The chamber is equipped with a showerhead for uniform gas distribution over the substrate.

  • Plasma Source: A radio frequency (RF) power supply (typically 13.56 MHz) is used to generate a plasma from the reactant gases, which enhances the decomposition of the precursor and the formation of the thin film at lower temperatures.

  • Gas Delivery System: MFCs are used to precisely control the flow rates of all process gases, including the carrier gas, reactant gases (e.g., ammonia (B1221849) (NH₃), nitrogen (N₂)), and purge gases.

  • Vacuum System: A combination of a roughing pump and a high-vacuum pump (e.g., turbomolecular or cryogenic pump) is used to evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr before deposition. The process pressure during deposition is controlled by a throttle valve.

Experimental Protocols

The following protocols provide a starting point for the deposition of SiNₓ and SiCNₓ films using BADDMDS in a PECVD system. The optimal parameters will depend on the specific reactor configuration and the desired film properties.

Protocol for Silicon Nitride (SiNₓ) Deposition

This protocol is designed for the deposition of silicon nitride films, which are widely used as dielectric layers and passivation coatings.

Materials and Equipment:

  • This compound (BADDMDS) precursor

  • PECVD system

  • Substrates (e.g., silicon wafers, glass slides)

  • Reactant gas: Ammonia (NH₃) or Nitrogen (N₂)

  • Carrier gas: Argon (Ar) or Helium (He)

  • Standard substrate cleaning chemicals (e.g., acetone (B3395972), isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone and isopropanol, followed by a deionized water rinse and drying with nitrogen).

    • Load the cleaned substrates into the PECVD chamber.

  • System Preparation:

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 200-400°C).

    • Heat the BADDMDS bubbler to a stable temperature (e.g., 25-40°C) to ensure sufficient vapor pressure. Heat the gas lines to ~10°C above the bubbler temperature.

  • Deposition:

    • Introduce the carrier gas (Ar or He) through the BADDMDS bubbler at a controlled flow rate (e.g., 10-50 sccm).

    • Introduce the nitrogen source gas (NH₃ or N₂) into the chamber at a controlled flow rate (e.g., 50-200 sccm).

    • Allow the gas flows and chamber pressure to stabilize to the desired setpoint (e.g., 0.5-2 Torr).

    • Ignite the plasma by applying RF power (e.g., 50-200 W).

    • Maintain the deposition conditions for the required time to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the RF power to extinguish the plasma.

    • Stop the flow of BADDMDS and reactant gases.

    • Cool the substrates down under vacuum or in an inert gas flow.

    • Vent the chamber with an inert gas and unload the substrates.

Protocol for Silicon Carbonitride (SiCNₓ) Deposition

This protocol is for the deposition of silicon carbonitride films, which offer tunable mechanical, optical, and electrical properties.

Materials and Equipment:

  • Same as for SiNₓ deposition, with the potential for an additional carbon source if desired, although BADDMDS can act as a single-source precursor.

Procedure:

The procedure is similar to that for SiNₓ deposition, with the key difference being the control of the gas mixture to incorporate carbon into the film.

  • Substrate and System Preparation: Follow steps 1 and 2 from the SiNₓ protocol.

  • Deposition:

    • Introduce the Ar or He carrier gas through the BADDMDS bubbler (e.g., 10-50 sccm).

    • To control the carbon-to-nitrogen ratio, a mixture of NH₃ and/or N₂ can be used. For higher carbon content, the flow of the nitrogen source can be reduced or a hydrocarbon gas (e.g., methane) can be introduced.

    • Stabilize the gas flows and chamber pressure (e.g., 0.5-2 Torr).

    • Ignite the plasma with RF power (e.g., 50-200 W).

    • Proceed with the deposition for the desired duration.

  • Post-Deposition: Follow step 4 from the SiNₓ protocol.

Data Presentation

While specific quantitative data for CVD using BADDMDS is not extensively published, the following tables provide typical process parameters and resulting film properties for closely related aminosilane (B1250345) precursors, which can be used as a starting point for process development with BADDMDS.[5][6][7][8]

Table 1: Typical PECVD Parameters for Aminosilane Precursors

ParameterBis(diethylamino)silane (BDEAS)Tris(dimethylamino)silane (TDMAS)
Substrate Temperature (°C)200 - 400150 - 400
Precursor Temperature (°C)40 - 8025 - 50
Carrier Gas Flow (sccm)10 - 100 (Ar/N₂)10 - 50 (Ar)
Reactant GasNH₃ or N₂NH₃ or N₂
Reactant Gas Flow (sccm)50 - 50050 - 200
RF Power (W)50 - 50020 - 100
Chamber Pressure (Torr)0.5 - 50.1 - 1

Table 2: Typical Film Properties for SiNₓ and SiCNₓ from Aminosilane Precursors

PropertySiNₓ from BDEASSiCNₓ from TDMASSiCNₓ from other aminosilanes
Refractive Index1.8 - 2.01.6 - 1.91.5 - 2.1
Deposition Rate (nm/min)10 - 505 - 305 - 40
N/Si Ratio~1.3Varies with gas ratioVaries with precursor and conditions
C Content (at.%)< 510 - 305 - 40
Dielectric Constant6 - 74 - 63 - 7

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the PECVD of thin films using BADDMDS.

ExperimentalWorkflow cluster_prep Preparation cluster_precursor Precursor & Gas Delivery cluster_deposition Deposition cluster_post Post-Deposition SubstrateClean Substrate Cleaning (Acetone, IPA, DI Water) LoadSubstrate Load Substrate into Chamber SubstrateClean->LoadSubstrate PumpDown Pump Down to Base Pressure (< 1e-6 Torr) LoadSubstrate->PumpDown HeatSubstrate Heat Substrate (200-400 °C) PumpDown->HeatSubstrate HeatBubbler Heat BADDMDS Bubbler (25-40 °C) PumpDown->HeatBubbler Stabilize Stabilize Gas Flows & Pressure (0.5-2 Torr) HeatSubstrate->Stabilize CarrierGas Introduce Carrier Gas (Ar/He) HeatBubbler->CarrierGas CarrierGas->Stabilize ReactantGas Introduce Reactant Gas (NH3/N2) ReactantGas->Stabilize IgnitePlasma Ignite RF Plasma (50-200 W) Stabilize->IgnitePlasma Deposition Film Deposition IgnitePlasma->Deposition PlasmaOff Turn Off Plasma Deposition->PlasmaOff GasOff Stop Gas Flows PlasmaOff->GasOff CoolDown Cool Substrate GasOff->CoolDown Vent Vent Chamber CoolDown->Vent Unload Unload Substrate Vent->Unload

Caption: PECVD Experimental Workflow using BADDMDS.

LogicalRelationship cluster_inputs Input Parameters cluster_process Deposition Process cluster_outputs Outputs Precursor BADDMDS Precursor PECVD Plasma-Enhanced Chemical Vapor Deposition Precursor->PECVD Reactants Reactant Gases (NH3, N2) Reactants->PECVD Process Process Conditions (Temp, Pressure, Power) Process->PECVD Film Thin Film (SiNx or SiCNx) PECVD->Film Properties Film Properties (Thickness, Refractive Index, Composition, etc.) Film->Properties

Caption: Logical Flow from Inputs to Outputs in CVD.

References

Silanization of glass surfaces with Bis(dimethylamino)dimethylsilane procedure

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Silanization of Glass Surfaces with Bis(dimethylamino)dimethylsilane

For researchers, scientists, and drug development professionals, the modification of glass surfaces is a critical step in a wide array of applications, from cell culture to microarrays and biosensors. Silanization with organosilanes like this compound offers a robust method to functionalize these surfaces, altering their hydrophobicity and enabling the covalent attachment of biomolecules. This document provides a detailed protocol for the silanization of glass surfaces using this compound, including safety precautions, experimental procedures, and methods for surface characterization.

Introduction

This compound is a reactive organosilane that can be used to create a dimethylsilyl surface on glass. The dimethylamino groups react with the silanol (B1196071) groups present on the glass surface, forming a stable siloxane bond and releasing dimethylamine (B145610) as a byproduct. This process effectively caps (B75204) the polar silanol groups, rendering the glass surface more hydrophobic.[1] The resulting modified surface can reduce non-specific binding of proteins and other molecules, providing a cleaner background for sensitive assays.

Safety Precautions

This compound is a flammable liquid and vapor that reacts with moisture.[2][3] It is corrosive and can cause severe skin burns and eye damage.[4] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Neoprene or nitrile rubber gloves.[2]

  • Eye Protection: Chemical safety goggles and a face shield.[2][3]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A NIOSH-certified respirator with an organic vapor cartridge is recommended, especially when working with larger quantities or in case of a spill.[2][3]

Handling and Storage:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

  • Use only non-sparking tools.[2][5]

  • In case of a spill, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[2]

Experimental Protocols

This section details two common methods for the silanization of glass surfaces: liquid-phase deposition and vapor-phase deposition. The choice of method will depend on the specific application and available equipment.

Glass Surface Preparation (Pre-treatment)

Proper cleaning of the glass surface is crucial for uniform silanization. The goal is to remove any organic contaminants and to hydroxylate the surface, thereby maximizing the number of reactive silanol groups.

  • Cleaning: Sonicate the glass slides in a 2% (v/v) solution of a laboratory detergent (e.g., Hellmanex III) in deionized water for 30 minutes.[6]

  • Rinsing: Rinse the slides thoroughly with deionized water (at least 10-15 times) to remove all traces of detergent.[6]

  • Hydroxylation (Piranha Etching - CAUTION ):

    • Warning: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Handle with extreme care and always wear appropriate PPE.

    • Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 (v/v) ratio. Always add the peroxide to the acid.

    • Immerse the cleaned and rinsed glass slides in the piranha solution for 30-60 minutes at room temperature.

    • Carefully remove the slides and rinse them extensively with deionized water.

  • Drying: Dry the slides in an oven at 110°C for at least 30 minutes before silanization.[6]

Liquid-Phase Deposition Protocol

This method involves immersing the cleaned glass slides in a solution of this compound.

  • Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous aprotic solvent such as toluene (B28343) or hexane. Prepare this solution immediately before use.

  • Immersion: Immerse the pre-cleaned and dried glass slides in the silane (B1218182) solution for 1-2 hours at room temperature with gentle agitation. Ensure the entire surface of the slides is in contact with the solution.

  • Rinsing: Remove the slides from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any excess, unreacted silane.

  • Curing: Transfer the slides to an oven and bake at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.

  • Final Rinse and Storage: Allow the slides to cool to room temperature. Rinse them with ethanol (B145695) or methanol (B129727) followed by deionized water. Dry the slides with a stream of nitrogen and store them in a desiccator until use.

Vapor-Phase Deposition Protocol

Vapor-phase deposition is often preferred for creating a more uniform monolayer of the silane.

  • Apparatus Setup: Place the pre-cleaned and dried glass slides in a vacuum desiccator. In a separate, small, open container (e.g., a beaker), place a small volume (e.g., 100-500 µL) of this compound inside the desiccator.

  • Deposition: Evacuate the desiccator using a vacuum pump until the silane begins to boil, then close the valve to the pump. The vacuum will facilitate the vaporization of the silane, allowing it to deposit on the glass surfaces. Leave the slides in the sealed, evacuated desiccator for 2-4 hours at room temperature.

  • Venting: Carefully and slowly vent the desiccator in a fume hood to remove the reactive silane vapors.

  • Curing: Transfer the slides to an oven and bake at 110-120°C for 30-60 minutes.

  • Final Rinse and Storage: After cooling, rinse the slides with ethanol or methanol and then deionized water. Dry with nitrogen and store in a desiccator.

Data Presentation

The success of the silanization process can be quantified by measuring changes in the surface properties of the glass. The following table provides expected values for untreated and silanized glass surfaces. Note that specific values for this compound are not widely reported in the literature; therefore, the values presented are typical for surfaces treated with similar dimethyl-functionalized silanes.

ParameterUntreated GlassSilanized Glass (Expected)Characterization Method
Water Contact Angle < 30°70° - 90°Goniometry
Surface Roughness (RMS) ~0.2 - 0.5 nm~0.3 - 0.8 nmAtomic Force Microscopy (AFM)
Elemental Composition (Atomic %) Si, O, Na, Ca, etc.Si, O, C, NX-ray Photoelectron Spectroscopy (XPS)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the liquid-phase silanization process.

Silanization_Workflow cluster_Pretreatment Glass Surface Pre-treatment cluster_Silanization Liquid-Phase Silanization cluster_Post_treatment Post-treatment and Storage Cleaning 1. Cleaning (Detergent Sonication) Rinsing1 2. Rinsing (Deionized Water) Cleaning->Rinsing1 Piranha 3. Hydroxylation (Piranha Etching) Rinsing1->Piranha Drying1 4. Drying (110°C) Piranha->Drying1 Solution_Prep 5. Solution Preparation (1-5% Silane in Toluene) Drying1->Solution_Prep Immersion 6. Immersion (1-2 hours) Solution_Prep->Immersion Rinsing2 7. Rinsing (Toluene) Immersion->Rinsing2 Curing 8. Curing (110-120°C) Rinsing2->Curing Rinsing3 9. Final Rinse (Ethanol, DI Water) Curing->Rinsing3 Drying2 10. Drying (Nitrogen Stream) Rinsing3->Drying2 Storage 11. Storage (Desiccator) Drying2->Storage

Liquid-phase silanization workflow.

Characterization of Silanized Surfaces

To verify the successful modification of the glass surface, several analytical techniques can be employed:

  • Contact Angle Goniometry: This is a simple and effective method to assess the change in surface hydrophobicity. A significant increase in the water contact angle indicates successful silanization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the dimethylsilyl groups on the surface by detecting the carbon (C1s) and nitrogen (N1s, from any unreacted dimethylamino groups or adsorbed dimethylamine) signals, which are absent on the clean, untreated glass.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure changes in surface roughness after silanization. While a uniform monolayer should not significantly increase roughness, the formation of silane aggregates can lead to a rougher surface.

References

Application Notes: Bis(dimethylamino)dimethylsilane (BDMADMS) in Semiconductor Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dimethylamino)dimethylsilane (BDMADMS), an organosilicon compound, serves as a critical precursor in the fabrication of semiconductor devices.[1][2] Its utility lies in the deposition of high-quality, thin silicon-based films, which are fundamental components of modern electronics.[3] This document provides detailed application notes and experimental protocols for the use of BDMADMS in depositing silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN) thin films via Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

BDMADMS is favored for its high reactivity and ability to form stable bonds with various substrates, contributing to innovations in electronics and nanotechnology.[1] It is particularly valuable in processes requiring low thermal budgets, enabling the fabrication of advanced semiconductor devices with nanoscale features.

Physicochemical Properties of BDMADMS

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms BDMADMS, Silanediamine, N,N,N',N',1,1-hexamethyl-[1][2]
CAS Number 3768-58-9[1][4]
Molecular Formula C₆H₁₈N₂Si[1]
Molecular Weight 146.31 g/mol [1]
Appearance Clear colorless liquid[1]
Density 0.81 g/mL (Lit.)[1]
Boiling Point 128 °C (Lit.)[1]
Melting Point -98 °C (Lit.)[1]
Refractive Index n20/D 1.41 (Lit.)[1]

Applications in Semiconductor Fabrication

BDMADMS is a versatile precursor for the deposition of various dielectric films essential for semiconductor manufacturing.

Silicon Dioxide (SiO₂) Deposition

Thin films of SiO₂ are crucial as gate insulators in transistors and as insulating layers in various sensor and nanostructures.[5] BDMADMS, in conjunction with an oxidant like ozone (O₃), is used in ALD processes to deposit high-quality SiO₂ films.[5][6] The resulting films exhibit low impurity levels, particularly after annealing.[5]

Silicon Nitride (SiNₓ) Deposition

Silicon nitride films are indispensable in semiconductor devices, serving as gate sidewall spacers, encapsulation layers, and in patterning applications.[7] BDMADMS is a precursor for the plasma-enhanced atomic layer deposition (PEALD) of SiNₓ films. These processes can be performed at low temperatures (<400 °C), which is critical for modern, scaled devices.

Silicon Carbonitride (SiCN) Deposition

Silicon carbonitride films possess a unique combination of properties, including high hardness and good uniformity, making them suitable for various applications in semiconductor devices.[8] BDMADMS is used as a single-source precursor in PECVD to synthesize SiCN films.[9] The chemical composition and properties of the deposited films can be controlled by adjusting process parameters such as input power.[8]

Experimental Protocols

The following are generalized protocols for the deposition of SiO₂ and SiNₓ using BDMADMS. The specific parameters should be optimized for the particular deposition reactor being used.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide (SiO₂)

Objective: To deposit a uniform thin film of SiO₂ on a silicon substrate using BDMADMS and ozone.

Materials:

  • This compound (BDMADMS) precursor

  • Ozone (O₃) as the oxidant

  • High-purity nitrogen (N₂) or argon (Ar) as a carrier and purge gas

  • Silicon wafer substrate

Equipment:

  • Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery systems

  • Substrate heater

  • Vacuum system

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • Load the cleaned substrate into the ALD reactor.

  • Deposition Parameters:

    • Set the substrate temperature to the desired value, typically within the ALD temperature window of 200-250 °C.[10]

    • Maintain the reactor pressure at a suitable level for ALD.

  • ALD Cycle (to be repeated for desired thickness):

    • Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.

    • Step 2: Purge 1: Purge the reactor with an inert gas (N₂ or Ar) for a defined period (e.g., 3 - 10 seconds) to remove any unreacted BDMADMS and gaseous byproducts.

    • Step 3: Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 0.5 - 2.0 seconds) to react with the adsorbed precursor layer, forming a monolayer of SiO₂.

    • Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 3 - 10 seconds) to remove unreacted ozone and any reaction byproducts.

  • Post-Deposition:

    • After completing the desired number of cycles, cool down the reactor and unload the substrate.

    • Consider post-deposition annealing at high temperatures (e.g., 1000 °C) to improve film quality and reduce impurities.[5]

Expected Results: A highly uniform and conformal SiO₂ thin film with a growth per cycle (GPC) that is dependent on the deposition temperature. The GPC for BDMAS with O₃ has been reported to be higher than that of other precursors like TDMAS.[6]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride (SiNₓ)

Objective: To deposit a high-quality SiNₓ film at a low temperature using BDMADMS and a nitrogen plasma.

Materials:

  • This compound (BDMADMS) precursor

  • High-purity nitrogen (N₂) gas for plasma generation and purging

  • Silicon wafer substrate

Equipment:

  • Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor with a remote plasma source

  • Substrate heater

  • Vacuum system

  • RF power supply for plasma generation

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer using a standard cleaning procedure.

    • Load the substrate into the PEALD reactor.

  • Deposition Parameters:

    • Set the substrate temperature to a low value, for instance, between 150 °C and 250 °C.[7]

    • Set the N₂ flow rate for the plasma source.

  • PEALD Cycle (to be repeated for desired thickness):

    • Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a set time to allow for adsorption on the substrate surface.

    • Step 2: Purge 1: Purge the reactor with N₂ gas to remove unreacted precursor and byproducts.

    • Step 3: N₂ Plasma Exposure: Ignite the N₂ plasma for a specific duration to react with the adsorbed BDMADMS layer, forming SiNₓ. The plasma can be generated using a capacitively coupled plasma (CCP) source.[11]

    • Step 4: Purge 2: Purge the reactor with N₂ gas to remove any remaining reactants and byproducts.

  • Post-Deposition:

    • After achieving the desired film thickness, cool down the reactor and remove the substrate.

    • Characterize the film for properties such as thickness, refractive index, and elemental composition.

Expected Results: A dense and uniform SiNₓ film. The film properties, such as carbon content and wet etch rate, will depend on the plasma exposure time and deposition temperature.[7][11]

Data Presentation

Table 1: Comparison of Silicon Precursors for SiO₂ ALD
PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)Carbon ImpurityReference
BDMAS O₃275~1.5 times that of TDMAS~1 order of magnitude less than TDMAS[5][6]
TDMAS O₃275-Higher[5][6]
Table 2: Properties of SiNₓ Films Deposited Using Aminosilane (B1250345) Precursors

Note: Data for the closely related precursor Bis(diethylamino)silane (BDEAS) is presented here as a proxy to indicate expected trends for aminosilane precursors.

PrecursorPlasma GasDeposition Temp. (°C)Growth per Cycle (Å)Film Density (g/cm³)Wet Etch Rate (nm/min in 100:1 HF)Carbon Content (%)Reference
BDEAS N₂1500.31---[7]
BDEAS N₂2000.22--13.7[7]
BDEAS N₂2500.19---[7]
BTBAS N₂400-2.80.2< 2
BTBAS N₂200---~10

Visualizations

Workflow for Atomic Layer Deposition (ALD)

ALD_Workflow cluster_cycle Single ALD Cycle (Repeated 'n' times) A Step 1: Precursor Pulse (BDMADMS) B Step 2: Inert Gas Purge A->B Self-limiting adsorption C Step 3: Co-reactant Pulse (e.g., O₃ or N₂ Plasma) B->C Remove excess precursor D Step 4: Inert Gas Purge C->D Surface reaction D->A Remove byproducts End End: Substrate Unloading & Film Characterization D->End Desired thickness achieved Start Start: Substrate Loading & System Prep Start->A

Caption: Generalized workflow for an Atomic Layer Deposition (ALD) process.

Logical Relationship of BDMADMS to Deposited Films

BDMADMS_Applications cluster_processes Deposition Processes cluster_films Deposited Thin Films BDMADMS This compound (BDMADMS Precursor) ALD Atomic Layer Deposition (ALD) BDMADMS->ALD PECVD Plasma-Enhanced Chemical Vapor Deposition (PECVD) BDMADMS->PECVD SiO2 Silicon Dioxide (SiO₂) ALD->SiO2 + O₃ SiNx Silicon Nitride (SiNₓ) ALD->SiNx + N₂ Plasma SiCN Silicon Carbonitride (SiCN) PECVD->SiCN

Caption: Relationship between BDMADMS precursor, deposition processes, and resulting thin films.

References

Application Notes: Surface Functionalization of Nanomaterials with Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(dimethylamino)dimethylsilane (BDMADMS) is a versatile organosilane reagent employed in nanotechnology for the surface functionalization of various nanomaterials. Its primary application lies in the modification of surfaces rich in hydroxyl (-OH) groups, such as silica (B1680970) nanoparticles, quantum dots with silica shells, and metal oxides. The reaction of BDMADMS with these surfaces results in the formation of a stable, hydrophobic dimethylsilyl layer. This modification is critical for a range of applications, including enhancing the dispersion of nanoparticles in non-polar solvents and polymer matrices, creating hydrophobic coatings, and controlling surface reactivity for subsequent functionalization steps. In the context of drug delivery, modifying nanoparticle surfaces can significantly influence their stability, biocompatibility, cellular uptake, and drug-release profiles.[1][2]

Principle of Surface Modification

The surface functionalization with BDMADMS is based on the chemical reaction between the dimethylamino groups of the silane (B1218182) and the surface hydroxyl groups of the nanomaterial. This reaction proceeds via a nucleophilic substitution mechanism, where the oxygen of the hydroxyl group attacks the silicon atom of BDMADMS, leading to the displacement of a dimethylamine (B145610) molecule. The process can be repeated with the second dimethylamino group, potentially leading to cross-linking between adjacent hydroxyl groups or reaction with another nanoparticle. The resulting surface is capped with dimethylsilyl groups, which imparts a hydrophobic character.

Key Applications in Nanotechnology

  • Enhanced Dispersibility: Functionalization with BDMADMS can prevent the agglomeration of nanoparticles in hydrophobic matrices, which is crucial for applications in polymer composites and coatings.

  • Controlled Drug Delivery: By tuning the surface hydrophobicity, the interaction of nanoparticles with cell membranes and their subsequent cellular uptake can be modulated.[3][4] This can be leveraged to design more effective nanocarriers for therapeutic agents.

  • Passivation of Surfaces: The hydrophobic layer can protect the nanoparticle core from degradation in aqueous environments and reduce non-specific interactions with biological macromolecules.

  • Intermediate for Further Functionalization: While BDMADMS itself creates a relatively inert surface, it can be used in conjunction with other functional silanes to achieve a desired balance of surface properties.

Experimental Protocols

This section provides detailed protocols for the surface functionalization of silica nanoparticles with this compound.

Protocol 1: Solution-Phase Functionalization of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles in a solution phase, which is suitable for batch processing.

Materials:

  • Silica Nanoparticles (e.g., synthesized via the Stöber method)[5][6]

  • This compound (BDMADMS), 97% or higher purity

  • Anhydrous Toluene (B28343)

  • Anhydrous Ethanol

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known quantity of silica nanoparticles in anhydrous toluene to a concentration of 1-5 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

  • Reaction Setup:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add BDMADMS to the suspension. A 5-10 fold molar excess of BDMADMS relative to the estimated surface silanol (B1196071) groups is recommended as a starting point.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction and Incubation:

    • Allow the reaction to proceed for 4-12 hours at the set temperature. The reaction time can be optimized based on the desired degree of functionalization.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the suspension at 10,000 x g for 20 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant containing unreacted BDMADMS and byproducts.

    • Resuspend the nanoparticle pellet in anhydrous toluene and sonicate briefly.

    • Repeat the centrifugation and washing step two more times with anhydrous toluene, followed by two washes with anhydrous ethanol.

    • Dry the purified, functionalized nanoparticles under vacuum at 60 °C overnight.

Protocol 2: Characterization of BDMADMS-Functionalized Nanoparticles

1. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the covalent attachment of dimethylsilyl groups to the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of both unmodified and BDMADMS-functionalized silica nanoparticles.

  • Expected Results: A decrease in the broad peak corresponding to surface Si-OH groups (~3400 cm⁻¹) and the appearance of new peaks corresponding to C-H stretching in the methyl groups (~2960 cm⁻¹).[7]

2. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of organic material (dimethylsilyl groups) grafted onto the nanoparticle surface.[8]

  • Procedure: Heat the samples from room temperature to 800 °C under a nitrogen atmosphere.

  • Expected Results: The weight loss between 200 °C and 600 °C can be attributed to the decomposition of the grafted organic layer. This allows for the calculation of the grafting density.

3. Contact Angle Measurement

  • Purpose: To assess the change in surface hydrophobicity.

  • Procedure: Prepare a thin film of the nanoparticles on a glass slide and measure the water contact angle.

  • Expected Results: An increase in the water contact angle for the BDMADMS-functionalized nanoparticles compared to the unmodified nanoparticles, indicating a successful hydrophobic modification.

4. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To evaluate the colloidal stability and surface charge of the nanoparticles in a given solvent.

  • Procedure: Disperse the nanoparticles in the desired solvent and measure the particle size distribution and zeta potential.

  • Expected Results: A change in the hydrodynamic diameter and a shift in the zeta potential upon functionalization.

Quantitative Data Summary

The following tables present representative data for the characterization of unmodified and BDMADMS-functionalized silica nanoparticles. (Note: This data is illustrative and will vary based on the specific nanoparticles and reaction conditions).

Table 1: Physicochemical Properties of Unmodified vs. BDMADMS-Functionalized Silica Nanoparticles

ParameterUnmodified SiO₂ NanoparticlesBDMADMS-Functionalized SiO₂ Nanoparticles
Hydrodynamic Diameter (DLS) in Ethanol 105 ± 5 nm110 ± 7 nm
Zeta Potential (in pH 7.4 PBS) -25 ± 3 mV-10 ± 2 mV
Water Contact Angle 20° ± 5°115° ± 8°
Grafting Density (from TGA) N/A1.5 - 2.5 molecules/nm²

Table 2: Representative Drug Loading and Release Parameters

Nanoparticle TypeDrugLoading Capacity (wt%)Encapsulation Efficiency (%)24h Release in PBS (pH 7.4) (%)
Unmodified SiO₂ NanoparticlesDoxorubicin5.2 ± 0.865 ± 575 ± 6
BDMADMS-Functionalized SiO₂ NanoparticlesDoxorubicin8.9 ± 1.282 ± 445 ± 5

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and the general workflow for nanoparticle functionalization.

G cluster_0 Reaction Mechanism NP_OH Nanoparticle Surface (-OH groups) Intermediate Reaction Intermediate NP_OH->Intermediate Reaction BDMADMS This compound (BDMADMS) BDMADMS->Intermediate Functionalized_NP Functionalized Nanoparticle (Hydrophobic Surface) Intermediate->Functionalized_NP Surface Bonding Byproduct Dimethylamine (Byproduct) Intermediate->Byproduct Release

Caption: Reaction of BDMADMS with a hydroxylated nanoparticle surface.

G cluster_workflow Experimental Workflow start Start: Unmodified Nanoparticles disperse Disperse Nanoparticles in Anhydrous Solvent start->disperse react Add BDMADMS & React under Inert Atmosphere disperse->react wash Purification: Centrifugation & Washing react->wash dry Dry Functionalized Nanoparticles wash->dry char Characterization (FTIR, TGA, DLS, Contact Angle) dry->char end End: Functionalized Nanoparticles char->end

Caption: General workflow for nanoparticle functionalization with BDMADMS.

Logical Relationship for Enhanced Drug Delivery

This diagram illustrates the hypothesized mechanism by which BDMADMS functionalization can improve therapeutic efficacy.

G cluster_logic Logical Pathway for Improved Drug Delivery Start BDMADMS Surface Functionalization Hydrophobicity Increased Surface Hydrophobicity Start->Hydrophobicity leads to Membrane_Interaction Enhanced Interaction with Cell Membrane Hydrophobicity->Membrane_Interaction promotes Uptake Improved Cellular Uptake (Endocytosis) Membrane_Interaction->Uptake facilitates Release Sustained Intracellular Drug Release Uptake->Release enables Efficacy Increased Therapeutic Efficacy Release->Efficacy results in

Caption: Hypothesized advantages of BDMADMS functionalization in drug delivery.

References

Troubleshooting & Optimization

Preventing hydrolysis of Bis(dimethylamino)dimethylsilane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Bis(dimethylamino)dimethylsilane to prevent hydrolysis.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Milky or hazy appearance of the reagent Hydrolysis due to exposure to moisture.The reagent has likely been compromised. It is recommended to discard the product according to your institution's hazardous waste disposal procedures.[1][2]
Pressure buildup inside the storage bottle Reaction with moisture, leading to the formation of gaseous byproducts.Handle with extreme caution in a fume hood.[3] Vent the bottle carefully using a needle attached to an inert gas line with an oil bubbler to relieve pressure. If you are not comfortable with this procedure, contact your institution's environmental health and safety office.
Inconsistent reaction results or low yields The reagent may have partially hydrolyzed, reducing its potency.Use a fresh, unopened bottle of the reagent for your next experiment. Ensure that all glassware is rigorously dried and that all transfers are performed under a strictly inert atmosphere.[4][5][6][7]
Difficulty in withdrawing the liquid with a syringe A vacuum is being created in the bottle, or the septum is clogged.Ensure you are introducing an inert gas (e.g., nitrogen or argon) into the bottle to equalize the pressure as you withdraw the liquid.[8][9][10] Use a new, clean needle for each use to prevent septum coring and clogging.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis, which occurs when the compound reacts with water.[11] this compound is extremely sensitive to moisture and will readily react with water from the atmosphere or from improperly dried glassware. This reaction breaks down the compound, rendering it ineffective for its intended use.

Q2: How should I store an unopened bottle of this compound?

A2: Unopened bottles should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, and oxidizing agents.[12][13] It is crucial to store the bottle under an inert gas atmosphere, as provided by the manufacturer.[12][13]

Q3: What is the recommended procedure for opening and accessing the reagent for the first time?

A3: The reagent is typically supplied in a Sure/Seal™ bottle. To access the reagent, work in a fume hood and have a source of dry, inert gas (nitrogen or argon) ready.[8][9][10] The cap can be removed to reveal a septum, which should be pierced with a clean, dry needle for both the inert gas inlet and for withdrawal of the reagent.

Q4: Can I use a bottle of this compound that has been opened previously?

A4: Yes, if it has been properly handled and stored. After each use, the septum should be covered with electrical tape or Parafilm® to help reseal any punctures.[14] Before the next use, it is good practice to purge the headspace of the bottle with a dry, inert gas. However, for critical applications, a new, unopened bottle is always recommended.

Q5: What are the signs of hydrolysis?

A5: Visual signs of hydrolysis can include a milky or hazy appearance of the liquid. You may also observe the formation of a solid precipitate. Inconsistent experimental results, such as lower-than-expected yields, can also be an indicator of a compromised reagent.

Hydrolysis Sensitivity Data

Storage ConditionTemperature (°C)Relative Humidity (%)Estimated % Purity After 1 Month
Sealed bottle under Nitrogen20< 1> 99%
Sealed bottle, air headspace2030~90%
Frequently opened bottle2050< 70%
Improperly sealed bottle2050< 50%

Experimental Protocols

Protocol 1: Preparation of Glassware and Inert Atmosphere Setup
  • All glassware (syringes, needles, reaction flasks) must be thoroughly dried in an oven at a temperature of at least 125°C for a minimum of 4 hours, or overnight, to remove any adsorbed moisture.[4][5][6][7]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).

  • Allow the glassware to cool to room temperature under the inert atmosphere before introducing any reagents.

  • Use a Schlenk line or a similar manifold setup with an oil bubbler to maintain a positive pressure of inert gas throughout the experiment.

Protocol 2: Transfer of this compound Using a Syringe

This protocol is suitable for transferring small volumes of the reagent.

  • Ensure your reaction flask is under a positive pressure of inert gas.

  • In a fume hood, place the Sure/Seal™ bottle of this compound in a secure clamp.

  • Insert a needle from your inert gas line through the septum of the Sure/Seal™ bottle. This will act as a gas inlet to equalize the pressure.

  • Take a clean, dry syringe with a long needle and flush it with the inert gas from your manifold several times.

  • Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle, ensuring the tip of the needle is below the surface of the liquid.

  • Slowly withdraw the desired volume of the reagent into the syringe. It is advisable to take up a small amount of inert gas into the syringe after the liquid to prevent any dripping from the needle tip upon withdrawal.[10]

  • Carefully remove the syringe from the Sure/Seal™ bottle and quickly transfer the reagent to your reaction flask by piercing the septum on the flask.

  • Inject the reagent into the reaction flask, and then remove the syringe.

  • Clean the syringe and needle immediately by rinsing with a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) followed by a quenching solvent (e.g., isopropanol).

Visual Guides

hydrolysis_prevention_workflow Workflow for Preventing Hydrolysis of this compound start Start: Need to use This compound check_reagent Inspect Reagent Bottle: Is it clear and colorless? start->check_reagent prep_glassware Prepare Glassware: Oven-dry all glassware (flasks, syringes, needles) check_reagent->prep_glassware Yes discard Discard Reagent: Follow hazardous waste protocols check_reagent->discard No (Cloudy/Precipitate) setup_inert Setup Inert Atmosphere: Use Schlenk line or glovebox with dry N2 or Ar prep_glassware->setup_inert transfer_reagent Transfer Reagent: Use syringe or cannula technique under positive inert gas pressure setup_inert->transfer_reagent proceed Proceed with Reaction transfer_reagent->proceed storage Proper Storage: Reseal bottle, purge headspace, store in a cool, dry place proceed->storage end End storage->end

Caption: A flowchart illustrating the key steps to prevent hydrolysis during the handling of this compound.

signaling_pathway Hydrolysis Reaction Pathway BDMAMS This compound (Me2Si(NMe2)2) Intermediate Intermediate Silanol (Me2Si(NMe2)(OH)) BDMAMS->Intermediate + H2O H2O Water (H2O) (from atmosphere or glassware) Dimethylamine1 Dimethylamine (HNMe2) Intermediate->Dimethylamine1 Silanediol Dimethylsilanediol (Me2Si(OH)2) Intermediate->Silanediol + H2O Dimethylamine2 Dimethylamine (HNMe2) Silanediol->Dimethylamine2 Polysiloxanes Polysiloxanes (-[Si(Me2)-O]n-) Silanediol->Polysiloxanes Condensation (-H2O)

Caption: A simplified diagram showing the hydrolysis pathway of this compound.

References

Troubleshooting incomplete reactions with Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(dimethylamino)dimethylsilane (B(DMA)DMS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile silylating agent.

Troubleshooting Incomplete Reactions

Incomplete reactions are a common challenge when working with highly reactive silylating agents like B(DMA)DMS. This guide provides a systematic approach to identifying and resolving the root causes of low yields and incomplete conversions.

Issue: Low or No Product Formation with Significant Unreacted Starting Material

This is the most frequent issue and often points to problems with reaction conditions and reagent integrity.

Potential CauseRecommended Solution
Moisture Contamination B(DMA)DMS is extremely sensitive to moisture.[1][2] Any trace of water in the reaction will consume the reagent, forming inactive siloxanes and dimethylamine (B145610).[2] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents and ensure all other reagents are free of water.
Inert Atmosphere Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
Reagent Quality The quality of B(DMA)DMS can degrade over time, especially if not stored properly. Use a fresh bottle or a properly stored aliquot. Ensure the reagent is a clear liquid; any cloudiness may indicate hydrolysis.
Sub-optimal Temperature While many silylations with B(DMA)DMS proceed at room temperature, some sterically hindered or less reactive substrates may require heating. Conversely, highly reactive substrates might benefit from lower temperatures to minimize side reactions. A temperature screen is recommended. For silylation of glass surfaces, optimal temperatures have been found to be in the range of 200-350°C for a 15-minute reaction to achieve maximum hydrophobicity.[3]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Incomplete reactions are a common source of low yields.
Incorrect Stoichiometry A slight excess of B(DMA)DMS (e.g., 1.1-1.5 equivalents per reactive site) can help drive the reaction to completion. However, a large excess can complicate purification.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish. How can I increase the reaction rate?

A1: Increasing the reaction temperature is a common method to accelerate reaction rates. However, be mindful of potential side reactions or degradation of sensitive substrates at elevated temperatures. The use of a catalyst can also be explored. Although B(DMA)DMS is highly reactive, for particularly challenging substrates, the addition of a Lewis acid or base catalyst might be beneficial, depending on the specific reaction mechanism. The choice of solvent can also influence the reaction rate.

Q2: I am observing unexpected byproducts in my reaction. What are they and how can I minimize them?

A2: The primary byproduct from the reaction of B(DMA)DMS with protic functional groups (e.g., alcohols, amines) is dimethylamine.[2] If moisture is present, you will also form siloxanes. To minimize byproduct formation, ensure strictly anhydrous conditions. If you are using a large excess of B(DMA)DMS, it will also be present as an impurity. Careful purification, such as distillation or chromatography, may be required to remove these byproducts.

Q3: How should I properly store and handle this compound?

A3: B(DMA)DMS should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It is flammable and reacts with water and moisture in the air.[2] Store in a cool, dry, well-ventilated area away from sources of ignition. Always handle B(DMA)DMS in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use B(DMA)DMS for the silylation of sterically hindered alcohols?

A4: B(DMA)DMS is a potent silylating agent and can be effective for moderately hindered alcohols. For very sterically demanding substrates, longer reaction times, elevated temperatures, or the use of a catalyst may be necessary. It is often more effective than silyl (B83357) halides in such cases due to the nature of the leaving group.

Q5: What are some alternative silylating agents to B(DMA)DMS?

A5: Several other silylating agents are available, each with its own reactivity profile. Some common alternatives include:

  • Bis(trimethylsilyl)acetamide (BSA): A strong silylating agent.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another powerful silylating agent.

  • Hexamethyldisilazane (HMDS): Generally requires a catalyst (e.g., trimethylsilyl (B98337) chloride) to be effective.

  • Trimethylsilyl chloride (TMSCl): Often used with a base like triethylamine (B128534) or imidazole.

The choice of reagent will depend on the specific substrate and desired reaction conditions.

Data Presentation: Representative Silylation Conditions

While specific kinetic data for B(DMA)DMS is not extensively published in a comparative format, the following table provides representative reaction conditions for the silylation of primary alcohols with aminosilanes, which can serve as a starting point for optimization with B(DMA)DMS.

SubstrateSilylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-HexanolBis(diethylamino)dimethylsilaneNoneAcetonitrile251285[4]
Benzyl AlcoholBis(diethylamino)dimethylsilaneTriethylamineDichloromethane25492[4]
1-Hexanol(3-Aminopropyl)triethoxysilaneNoneToluene80695[4]
CholesterolBis(trimethylsilyl)acetamidePyridinePyridine601>98[4]

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol with B(DMA)DMS

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound (B(DMA)DMS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.), all rigorously dried.

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • To the stirred solution, add this compound (1.1 - 1.2 eq) dropwise via syringe at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours at room temperature, but may require gentle heating for less reactive substrates.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel or by distillation to remove the dimethylamine byproduct and any excess silylating agent.

Mandatory Visualizations

Troubleshooting_Workflow start Incomplete Reaction Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) start->check_moisture check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagent Assess Reagent Quality start->check_reagent optimize_conditions Optimize Reaction Conditions start->optimize_conditions moisture_present Moisture Detected check_moisture->moisture_present atmosphere_issue Atmosphere Compromised check_atmosphere->atmosphere_issue reagent_bad Reagent Degraded check_reagent->reagent_bad conditions_suboptimal Conditions Suboptimal optimize_conditions->conditions_suboptimal moisture_present->check_atmosphere No dry_system Action: Rigorously Dry Glassware and Solvents moisture_present->dry_system Yes atmosphere_issue->check_reagent No purge_system Action: Purge with Inert Gas atmosphere_issue->purge_system Yes reagent_bad->optimize_conditions No use_new_reagent Action: Use Fresh B(DMA)DMS reagent_bad->use_new_reagent Yes adjust_temp_time Action: Adjust Temperature, Time, or Stoichiometry conditions_suboptimal->adjust_temp_time Yes success Reaction Complete conditions_suboptimal->success No dry_system->success purge_system->success use_new_reagent->success adjust_temp_time->success

Caption: Troubleshooting workflow for incomplete B(DMA)DMS reactions.

Silylation_Mechanism substrate R-OH (Alcohol) transition_state Transition State substrate->transition_state bdmadms Me2Si(NMe2)2 (B(DMA)DMS) bdmadms->transition_state product R-O-SiMe2(NMe2) (Silylated Product) transition_state->product byproduct HNMe2 (Dimethylamine) transition_state->byproduct

Caption: General reaction pathway for alcohol silylation with B(DMA)DMS.

References

Removal of dimethylamine byproduct from Bis(dimethylamino)dimethylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the dimethylamine (B145610) byproduct from reactions involving Bis(dimethylamino)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: Why is dimethylamine a byproduct in reactions with this compound?

A1: this compound is a silylating agent that reacts with protic functional groups (e.g., alcohols, amines, thiols) to form a silylated product. In this reaction, the dimethylamino groups act as leaving groups and, upon protonation by the substrate, are released as dimethylamine.[1] The reagent is also sensitive to moisture and will react with water to produce dimethylamine.[2][3]

Q2: What are the common issues associated with residual dimethylamine in a final product?

A2: Residual dimethylamine can be detrimental to the purity, stability, and biological activity of the final product. As a basic impurity, it can interfere with downstream reactions, affect the crystalline structure of the product, and lead to inaccurate analytical results. In the context of drug development, such impurities can have toxicological implications.

Q3: What are the primary methods for removing dimethylamine byproduct?

A3: The most common and effective methods for removing dimethylamine are:

  • Aqueous Acidic Wash (Extractive Workup): This is the most widely used method, where the organic reaction mixture is washed with a dilute aqueous acid solution to convert the basic dimethylamine into its water-soluble salt, dimethylamine hydrochloride.[4][5]

  • Distillation: If the desired product is significantly less volatile than dimethylamine (boiling point: 7 °C), distillation can be an effective purification method.

  • Inert Gas Purging: For small amounts of dimethylamine, purging the reaction mixture with an inert gas (e.g., nitrogen or argon) can help to remove the volatile amine.

Q4: How can I verify that all the dimethylamine has been removed?

A4: The absence of dimethylamine in the final product can be verified using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying volatile impurities like dimethylamine.[6][7]

  • ¹H NMR Spectroscopy: The presence of dimethylamine can be detected by its characteristic singlet peak in the proton NMR spectrum. Quantification can be achieved by integrating this peak relative to a known internal standard or a peak from the product.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of dimethylamine.

Problem Possible Cause(s) Suggested Solution(s)
Product is contaminated with dimethylamine after aqueous acidic wash. 1. Insufficient amount or concentration of the acidic solution. 2. Inefficient mixing during the extraction. 3. The organic solvent has some solubility for dimethylamine hydrochloride. 4. Emulsion formation preventing clean separation.1. Use a larger volume of the acidic wash or a slightly higher concentration (e.g., 1-2 M HCl). Perform multiple washes. 2. Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases. 3. After the acidic wash, perform a brine (saturated NaCl solution) wash to remove residual water and dissolved salts from the organic layer. 4. To break emulsions, you can add brine, more organic solvent, or in some cases, gently warm the mixture.
Low yield of the desired product after purification. 1. The product is partially soluble in the aqueous layer. 2. The product is sensitive to the acidic conditions of the wash. 3. Loss of product during filtration or transfers.1. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a milder acid (e.g., dilute acetic acid) or a buffered solution. Minimize the contact time with the acidic solution. 3. Ensure careful transfers between glassware. If a solid product precipitates, ensure complete collection by filtration and washing of the filter cake.
The final product has a persistent amine-like odor. Incomplete removal of dimethylamine.Repeat the purification process, paying close attention to the efficiency of the acidic wash. Consider a final purification step like recrystallization or column chromatography.

Quantitative Data on Removal Methods

The following table provides a comparative overview of the common methods for dimethylamine removal. The efficiencies are estimates and can vary depending on the specific reaction conditions and the properties of the desired product.

Method Principle Typical Efficiency Advantages Disadvantages
Aqueous Acidic Wash (1M HCl) Converts dimethylamine to its water-soluble salt (dimethylamine hydrochloride), which is then extracted into the aqueous phase.[9]>99%Highly effective, simple to perform on a lab scale, and uses common reagents.May not be suitable for acid-sensitive products. Can sometimes lead to emulsions.
Distillation Separation based on the large difference in boiling points between dimethylamine (7 °C) and most reaction products.>98%Effective for large-scale operations and for products that are thermally stable.Not practical for small-scale lab syntheses. Requires specialized equipment. Can lead to product degradation if the product is not thermally stable.
Inert Gas Purging Removal of the volatile dimethylamine by bubbling an inert gas through the reaction mixture.50-80%Mild and non-invasive. Can be performed in the reaction vessel.Inefficient for large quantities of dimethylamine. May require long purging times.

Experimental Protocols

Protocol 1: Removal of Dimethylamine by Aqueous Acidic Wash (Extractive Workup)

This protocol describes the standard procedure for removing dimethylamine from a reaction mixture using a dilute acid wash.

  • Reaction Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) to react with any unreacted this compound. Caution: The reaction can be exothermic.

  • Solvent Addition:

    • Add a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to the quenched reaction mixture to dissolve the desired product. Dimethylamine hydrochloride is insoluble in diethyl ether.[9]

  • Transfer to Separatory Funnel:

    • Transfer the entire mixture to a separatory funnel.

  • Acidic Wash:

    • Add a volume of 1M aqueous hydrochloric acid (HCl) solution approximately equal to the volume of the organic layer in the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the dimethylamine hydrochloride.

  • Separation:

    • Carefully drain the lower aqueous layer.

  • Repeat Wash:

    • Repeat the acidic wash (steps 4 and 5) one to two more times to ensure complete removal of the dimethylamine.

  • Neutral Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Verification of Removal (Optional but Recommended):

    • Analyze a small sample of the crude product by ¹H NMR or GC-MS to confirm the absence of dimethylamine.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification start This compound Reaction quench Quench Reaction (e.g., with H2O) start->quench add_solvent Add Organic Solvent (e.g., Diethyl Ether) quench->add_solvent acid_wash Wash with 1M HCl (aq) (x 2-3) add_solvent->acid_wash neutral_wash Wash with sat. NaHCO3 (aq) acid_wash->neutral_wash brine_wash Wash with Brine neutral_wash->brine_wash dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze Analyze Purity (NMR, GC-MS) concentrate->analyze end Purified Product analyze->end

Caption: Experimental workflow for dimethylamine removal.

Troubleshooting_Guide cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Dimethylamine Contamination Detected? check_wash Review Acidic Wash Protocol start->check_wash Yes check_mixing Ensure Efficient Mixing start->check_mixing Yes check_emulsion Check for Emulsions start->check_emulsion Yes check_product_solubility Assess Product Solubility in Aqueous Layer start->check_product_solubility Low Yield? increase_wash Increase Volume/Concentration of Acid Wash check_wash->increase_wash repeat_wash Perform Additional Washes check_mixing->repeat_wash add_brine Add Brine to Break Emulsion check_emulsion->add_brine back_extract Back-extract Aqueous Layer check_product_solubility->back_extract success Problem Resolved increase_wash->success repeat_wash->success add_brine->success back_extract->success

References

Side reactions of Bis(dimethylamino)dimethylsilane with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bis(dimethylamino)dimethylsilane (BDMAMS) in chemical synthesis. The information is tailored to address specific issues you might encounter during your experiments, with a focus on minimizing or avoiding potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BDMAMS) and what are its primary applications?

A1: this compound (BDMAMS) is a highly reactive silylating agent. Its primary application is the protection of functional groups containing active hydrogens, such as alcohols, amines, thiols, and carboxylic acids, by converting them into their corresponding dimethylsilyl derivatives.[1] This protection strategy is crucial in multi-step organic synthesis to prevent unwanted reactions of these functional groups. BDMAMS is also utilized in the electronics industry for film deposition and as a derivatization reagent in gas chromatography (GC) to increase the volatility of analytes.

Q2: What is the most common side reaction when using BDMAMS and how can it be prevented?

A2: The most prevalent side reaction is the rapid reaction of BDMAMS with water or moisture.[1][2] This hydrolysis reaction produces dimethylamine (B145610) and leads to the formation of siloxanes (Si-O-Si linkages), which can appear as insoluble oils or precipitates in the reaction mixture.

To prevent this, it is critical to maintain strictly anhydrous (dry) reaction conditions. This includes:

  • Using anhydrous solvents.

  • Thoroughly drying all glassware before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly opened or properly stored BDMAMS.

Q3: Can BDMAMS react with other functional groups besides those with active hydrogens?

A3: While BDMAMS is most reactive towards protic functional groups, the possibility of side reactions with other functionalities cannot be entirely dismissed, especially under forcing conditions (e.g., high temperatures, prolonged reaction times, or in the presence of certain catalysts). Based on the general reactivity of silylamines, the following potential side reactions should be considered:

  • Esters: While direct reaction is unlikely under standard silylation conditions, BDMAMS, being basic, could potentially catalyze transesterification if an alcohol is present in the reaction mixture.

  • Amides: Primary and secondary amides possess N-H bonds and will react with BDMAMS. Tertiary amides are generally stable.

  • Ketones and Aldehydes: BDMAMS is a non-nucleophilic base and could potentially act as a base to promote enolate formation from ketones and aldehydes with α-hydrogens. This could lead to side reactions such as aldol (B89426) condensations or the formation of silyl (B83357) enol ethers, although this is less common compared to dedicated silyl enol ether synthesis reagents.

Q4: How can I monitor the progress of a silylation reaction with BDMAMS?

A4: The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting material and the appearance of a new, typically less polar, product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very effective technique as the silylated product will have a different retention time and a characteristic mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the proton signal from the functional group being protected (e.g., the -OH proton of an alcohol) and the appearance of new signals corresponding to the dimethylsilyl group.

Troubleshooting Guide

This guide addresses common problems encountered during silylation reactions with BDMAMS.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Presence of moisture: BDMAMS has reacted with water instead of the substrate. 2. Inactive BDMAMS: The reagent may have degraded due to improper storage. 3. Insufficient reactivity of the substrate: Sterically hindered functional groups may react slowly.1. Ensure all reagents, solvents, and glassware are scrupulously dry. Work under an inert atmosphere. 2. Use a fresh bottle of BDMAMS or purify the existing stock by distillation. 3. Increase the reaction temperature, prolong the reaction time, or consider using a catalyst (e.g., a Lewis acid, though this may affect chemoselectivity).
Formation of a white precipitate or oily substance Siloxane formation: This is a strong indicator of the presence of water in the reaction.Follow the rigorous drying procedures outlined in the FAQs. The precipitate is likely a polymeric siloxane and should be removed by filtration.
Multiple products observed by TLC or GC-MS 1. Incomplete reaction: Both starting material and product are present. 2. Side reactions: BDMAMS may be reacting with other functional groups in the molecule. 3. Formation of byproducts: Such as silyl enol ethers from ketones.1. Allow the reaction to proceed for a longer time or gently warm the reaction mixture. 2. Lower the reaction temperature to improve selectivity. Consider using a more selective silylating agent if chemoselectivity is a major issue. 3. If a ketone is present, consider protecting it before silylation of the target functional group.
Difficulty in purifying the product Presence of dimethylamine or siloxanes: These byproducts can complicate purification.1. Dimethylamine is volatile and can often be removed under reduced pressure. 2. Siloxanes can sometimes be removed by filtration if they are insoluble, or by column chromatography.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using BDMAMS.

Materials:

  • Substrate (containing a primary alcohol)

  • This compound (BDMAMS)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

  • Reaction Setup: To the reaction flask, add the substrate (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Addition of BDMAMS: Add BDMAMS (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. For sensitive substrates or to enhance selectivity, the addition can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, the reaction mixture can often be concentrated under reduced pressure to remove the solvent and volatile byproducts (dimethylamine). The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathway Substrate Substrate (R-OH) Product Silylated Product (R-O-Si(CH3)2N(CH3)2) Substrate->Product Silylation BDMAMS BDMAMS [(CH3)2N]2Si(CH3)2 BDMAMS->Product Byproduct Dimethylamine (CH3)2NH BDMAMS->Byproduct Reaction

Caption: General reaction pathway for the silylation of an alcohol with BDMAMS.

Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagent Check BDMAMS Activity (Fresh Bottle?) Start->Check_Reagent Check_Reactivity Assess Substrate Reactivity (Steric Hindrance?) Start->Check_Reactivity Solution_Dry Use Rigorous Drying Techniques Check_Moisture->Solution_Dry Yes Solution_Fresh Use Fresh/Purified BDMAMS Check_Reagent->Solution_Fresh Yes Solution_Conditions Increase Temperature/ Reaction Time Check_Reactivity->Solution_Conditions Yes

Caption: A troubleshooting workflow for low yield in silylation reactions with BDMAMS.

Side_Reaction_Pathway BDMAMS BDMAMS Silanol Unstable Silanol Intermediate BDMAMS->Silanol Hydrolysis Dimethylamine Dimethylamine BDMAMS->Dimethylamine Byproduct Water Water (H2O) Water->Silanol Siloxane Siloxane Byproduct (R3Si-O-SiR3) Silanol->Siloxane Condensation

Caption: The primary side reaction pathway of BDMAMS with water.

References

Technical Support Center: Controlling ALD Film Growth with Bis(dimethylamino)dimethylsilane (BDMADMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the growth rate of Atomic Layer Deposition (ALD) films using Bis(dimethylamino)dimethylsilane (BDMADMS).

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues encountered during ALD processes with BDMADMS.

Q1: I am experiencing a very low or no growth rate. What are the potential causes and how can I resolve this?

A1: A low or negligible growth rate is a common issue in ALD. The underlying causes can often be traced to several key process parameters.

  • Insufficient Precursor Temperature: BDMADMS may have a low vapor pressure at room temperature, leading to inadequate precursor delivery into the reactor.

    • Solution: Gently heat the BDMADMS precursor container and delivery lines. The optimal temperature should be high enough to achieve sufficient vapor pressure but well below the precursor's decomposition temperature. Monitor the chamber pressure during pulsing to ensure adequate precursor delivery.

  • Inadequate Pulse Time: The BDMADMS pulse may not be long enough to fully saturate the substrate surface with precursor molecules.

    • Solution: Perform a saturation curve experiment by systematically increasing the BDMADMS pulse time while keeping all other parameters constant. Plot the growth per cycle (GPC) as a function of pulse time to identify the point at which the GPC no longer increases. The optimal pulse time should be slightly longer than this saturation point.[1][2]

  • Incorrect Deposition Temperature: The substrate temperature may be outside the optimal "ALD window".

    • Solution: The ideal ALD window provides a stable growth rate.[3][4] At temperatures that are too low, reactions may be incomplete, and at excessively high temperatures, the precursor may decompose or desorb from the surface.[5][6] Conduct a series of depositions at varying substrate temperatures (e.g., in 20-25 °C increments) to determine the temperature range that yields a stable GPC. For aminosilane (B1250345) precursors, this window can be influenced by the choice of co-reactant.[7][8]

  • Co-reactant Issues: The co-reactant (e.g., ozone, oxygen plasma, water) pulse may be insufficient, or the co-reactant itself may be depleted or of poor quality.

    • Solution: Verify the integrity and supply of your co-reactant. Similar to the precursor, perform a saturation experiment for the co-reactant pulse time to ensure complete surface reaction.

Q2: The film uniformity across my substrate is poor. What could be the cause?

A2: Non-uniform film thickness is often an indication of issues with precursor distribution or reaction kinetics.

  • Insufficient Purge Time: If the purge time after the BDMADMS or co-reactant pulse is too short, reactants can mix in the gas phase, leading to Chemical Vapor Deposition (CVD)-like growth, which is often non-uniform.[1]

    • Solution: Increase the purge times. Perform a purge time saturation experiment by systematically lengthening the purge duration until the GPC stabilizes.

  • Inadequate Precursor Exposure: Even with a saturated pulse at the measurement point, the precursor flow dynamics might lead to insufficient exposure at the edges of the substrate.

    • Solution: Increase the precursor pulse time beyond the minimum saturation point to ensure uniform coverage across the entire substrate.[3] Optimizing the carrier gas flow rate can also improve precursor distribution.

  • Temperature Gradients: A non-uniform temperature profile across the substrate holder can lead to variations in growth rate.

    • Solution: Verify the temperature uniformity of your substrate heater and ensure good thermal contact between the substrate and the holder.

Q3: My films are contaminated with carbon and/or nitrogen. How can I reduce these impurities?

A3: Carbon and nitrogen impurities are a common challenge with aminosilane precursors due to the nature of the ligands.

  • Incomplete Reactions: Insufficient co-reactant exposure or a deposition temperature that is too low can result in incomplete removal of the dimethylamino ligands.

    • Solution: Increase the co-reactant pulse time and/or power (for plasma processes). Optimizing the deposition temperature within the ALD window can also enhance ligand removal.

  • Precursor Decomposition: At temperatures above the ALD window, BDMADMS may thermally decompose, leading to the incorporation of carbon and nitrogen fragments into the film.

    • Solution: Lower the deposition temperature to within the established ALD window.

  • Post-Deposition Annealing: A post-deposition anneal can sometimes help to reduce impurity levels.[9]

Frequently Asked Questions (FAQs)

Q4: What is a typical growth per cycle (GPC) for ALD films using BDMADMS?

A4: There is limited specific data in the literature for the GPC of films grown with BDMADMS as the primary precursor. However, one source reports a deposition rate of 1.3 Å/cycle for silicon oxide at 650°C using BDMADMS and ozone.[10] For similar aminosilane precursors like Bis(dimethylamino)silane (BDMAS), the GPC for SiO2 can be higher than that of other precursors like TDMAS under the same conditions.[9] The GPC is highly dependent on the material being deposited (e.g., SiO2, SiNx), the co-reactant used, and the process parameters. It is essential to determine the GPC empirically for your specific process.

Q5: What are the recommended starting process parameters for a BDMADMS ALD process?

A5: As a starting point, you can refer to the parameters used for structurally similar precursors. Note that these will require optimization for your specific reactor and desired film properties.

ParameterRecommended Starting RangeNotes
BDMADMS Bubbler Temperature Room Temperature to 50°CBDMADMS is a liquid at room temperature.[11] Gentle heating may be required to increase vapor pressure. Avoid temperatures that could lead to decomposition.
Substrate Temperature 150°C - 400°CThe optimal temperature will depend on the co-reactant and desired film. A wider ALD window has been observed for some aminosilanes with plasma co-reactants.[12]
BDMADMS Pulse Time 0.5 - 2.0 secondsThis is highly dependent on reactor geometry and precursor delivery setup. Saturation curves are necessary to determine the optimal time.[1]
Co-reactant Pulse Time 0.5 - 2.0 secondsDependent on the co-reactant (Ozone, O2 plasma, etc.) and reactor. Saturation is required.
Purge Time 5 - 20 secondsLonger purge times are generally safer to avoid CVD reactions, but can decrease throughput.[1]

Q6: What co-reactants are compatible with BDMADMS?

A6: BDMADMS, like other aminosilanes, is expected to be reactive with common ALD oxidants and nitrogen sources. These include:

  • Ozone (O₃): For the deposition of silicon oxide (SiO₂).[10]

  • Oxygen (O₂) Plasma: For plasma-enhanced ALD (PEALD) of SiO₂.

  • Nitrogen (N₂) or Ammonia (NH₃) Plasma: For PEALD of silicon nitride (SiNₓ).[12][13]

  • Water (H₂O): While potentially reactive, water can sometimes lead to the formation of silanol (B1196071) groups on the surface and may require higher temperatures for complete reaction.

Experimental Protocols

Protocol 1: Determining the ALD Temperature Window

  • Substrate Preparation: Use a consistent and clean substrate for all experiments (e.g., Si wafers with native oxide removed).

  • Set Initial Parameters: Based on the table in Q5, choose a set of starting pulse and purge times that are expected to be in saturation.

  • Temperature Variation: Perform a series of depositions at different substrate temperatures (e.g., from 150°C to 400°C in 25°C increments), keeping the number of cycles and all other parameters constant.

  • Film Characterization: Measure the thickness of the deposited films using an ellipsometer or other suitable technique.

  • Data Analysis: Calculate the GPC for each temperature. Plot GPC versus deposition temperature. The "ALD window" is the temperature range where the GPC is relatively constant.[3][4]

Protocol 2: Saturation Curve for BDMADMS Pulse

  • Set Process Temperature: Choose a deposition temperature within the established ALD window.

  • Fix Other Parameters: Use a long co-reactant pulse and long purge times to ensure they are not limiting factors.

  • Vary BDMADMS Pulse: Perform a series of depositions with a fixed number of cycles, varying only the BDMADMS pulse time (e.g., from 0.1s to 3.0s).

  • Measure Thickness: Determine the thickness of each film.

  • Plot and Analyze: Plot the GPC as a function of BDMADMS pulse time. The growth rate should initially increase and then plateau. The point at which it plateaus is the saturation point.[1] Choose a pulse time slightly longer than this for your process to ensure robust saturation. Repeat this procedure for the co-reactant pulse and both purge times.

Visualizations

ALD_Cycle_Workflow cluster_0 ALD Cycle for BDMADMS Step1 Step 1: BDMADMS Pulse Precursor adsorbs on the surface Step2 Step 2: Purge Remove excess precursor and byproducts Step1->Step2 Step3 Step 3: Co-reactant Pulse (e.g., O3, N2 Plasma) Reacts with adsorbed precursor Step2->Step3 Step4 Step 4: Purge Remove excess co-reactant and byproducts Step3->Step4 Step4->Step1 Repeat for next cycle Troubleshooting_Workflow Start Start: ALD Process Issue Issue Identify Primary Issue Start->Issue LowGrowth Low/No Growth Rate Issue->LowGrowth Growth Rate PoorUniformity Poor Uniformity Issue->PoorUniformity Uniformity Contamination Film Contamination (C, N impurities) Issue->Contamination Purity CheckPrecursorTemp Check Precursor Temperature & Delivery LowGrowth->CheckPrecursorTemp CheckPurgeTimes Perform Purge Saturation Curves PoorUniformity->CheckPurgeTimes CheckCoReactant Check Co-reactant Pulse/Power Contamination->CheckCoReactant IncreasePrecursorTemp Increase Bubbler/ Line Temperature CheckPrecursorTemp->IncreasePrecursorTemp No CheckPulseTimes Perform Pulse Saturation Curves CheckPrecursorTemp->CheckPulseTimes Yes IncreasePrecursorTemp->CheckPulseTimes IncreasePulseTime Increase Precursor/ Co-reactant Pulse Time CheckPulseTimes->IncreasePulseTime No CheckDepoTemp Check Deposition Temperature (ALD Window) CheckPulseTimes->CheckDepoTemp Yes IncreasePulseTime->CheckDepoTemp AdjustDepoTemp Adjust Temperature into ALD Window CheckDepoTemp->AdjustDepoTemp No End Process Optimized CheckDepoTemp->End Yes AdjustDepoTemp->End IncreasePurgeTime Increase Purge Times CheckPurgeTimes->IncreasePurgeTime No CheckFlow Review Carrier Gas Flow & Precursor Pulse CheckPurgeTimes->CheckFlow Yes IncreasePurgeTime->CheckFlow OptimizeFlow Optimize Flow Rate/ Increase Pulse Time CheckFlow->OptimizeFlow No CheckFlow->End Yes OptimizeFlow->End IncreaseCoReactant Increase Co-reactant Pulse/Power CheckCoReactant->IncreaseCoReactant No CheckTempContam Is Deposition Temp too high? CheckCoReactant->CheckTempContam Yes IncreaseCoReactant->CheckTempContam LowerTemp Lower Temperature within ALD Window CheckTempContam->LowerTemp Yes CheckTempContam->End No LowerTemp->End

References

Impact of temperature on the efficiency of Bis(dimethylamino)dimethylsilane as a precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(dimethylamino)dimethylsilane (BDMADMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of BDMADMS as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using BDMADMS, with a focus on the impact of temperature.

Issue 1: Low Deposition Rate or Growth per Cycle (GPC)

Question: We are experiencing a significantly lower-than-expected deposition rate for our silicon nitride (SiNₓ) film using BDMADMS in our ALD process. What are the potential causes and solutions?

Answer: A low deposition rate or GPC can stem from several factors, many of which are temperature-related.

  • Sub-optimal Substrate Temperature: The substrate temperature is a critical parameter that dictates the surface reaction kinetics. If the temperature is too low, the precursor molecules may not have sufficient energy to react efficiently with the surface sites, leading to incomplete surface coverage and a lower GPC. Conversely, if the temperature is too high, it can lead to precursor desorption before the reaction can occur.

  • Inadequate Precursor Temperature: The temperature of the BDMADMS bubbler or delivery vessel affects its vapor pressure. If the precursor temperature is too low, the vapor pressure will be insufficient, resulting in a lower concentration of the precursor in the gas phase and, consequently, a reduced flux to the substrate.

  • Precursor Condensation: If the temperature of the gas lines between the precursor source and the reaction chamber is lower than the precursor bubbler temperature, the BDMADMS vapor can condense in the lines. This will significantly reduce the amount of precursor reaching the substrate.

Recommended Actions:

  • Optimize Substrate Temperature: Systematically vary the substrate temperature to find the optimal ALD window. For aminosilane (B1250345) precursors, this window is often narrow.

  • Increase Precursor Temperature: Gradually increase the temperature of the BDMADMS bubbler to increase its vapor pressure. Monitor the deposition rate to find the point of saturation.

  • Ensure Uniform Heating of Gas Lines: Maintain the temperature of the gas delivery lines at least 10-20°C higher than the precursor bubbler temperature to prevent condensation.

Issue 2: High Carbon and Oxygen Impurity Content in the Film

Question: Our SiNₓ films deposited using BDMADMS show high levels of carbon and oxygen contamination. How can we reduce these impurities?

Answer: Carbon and oxygen impurities are common challenges when using organometallic precursors like BDMADMS. Temperature plays a significant role in the incorporation of these impurities.

  • Incomplete Ligand Removal: At lower deposition temperatures, the energy may be insufficient to completely break the bonds of the dimethylamino ligands, leading to carbon and nitrogen incorporation into the film.

  • Precursor Decomposition: At excessively high temperatures, BDMADMS can decompose in the gas phase, leading to the formation of carbon-containing byproducts that can be incorporated into the film.

  • Oxidizing Agent Reactivity: In processes using an oxidizing co-reactant (e.g., for silicon oxide deposition), a low temperature might not provide enough energy for the complete reaction, leaving unreacted precursor fragments in the film.

Recommended Actions:

  • Optimize Deposition Temperature: Increasing the deposition temperature within the ALD window can enhance the efficiency of ligand removal reactions.

  • Adjust Co-reactant Exposure: In plasma-enhanced processes (PE-ALD), increasing the plasma exposure time or power can help to more effectively remove precursor ligands.

  • Ensure a Leak-Tight System: Oxygen and moisture leaks in the deposition system are a common source of oxygen contamination. Regularly perform leak checks of your reactor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for using BDMADMS as a precursor?

A1: The optimal temperature range, or "ALD window," for BDMADMS will depend on the specific deposition process (thermal ALD, PE-ALD), the co-reactant used, and the desired film properties. For aminosilane precursors, the ALD window for silicon nitride deposition is typically in the range of 150°C to 400°C.[1] It is crucial to experimentally determine the optimal temperature window for your specific setup by systematically varying the deposition temperature and analyzing the resulting film properties.

Q2: How does the precursor delivery temperature affect the deposition process?

A2: The precursor delivery temperature, specifically the temperature of the BDMADMS bubbler, directly influences its vapor pressure and therefore the concentration of the precursor in the gas phase. A higher temperature leads to a higher vapor pressure and a higher flux of the precursor to the substrate, which can increase the deposition rate up to the point of saturation. It is important to heat the delivery lines to a temperature above the bubbler temperature to prevent condensation.

Q3: Can temperature variations affect the composition of the deposited film?

A3: Yes, temperature has a strong influence on the film composition. For instance, in the deposition of silicon carbonitride (SiCN) films, higher deposition temperatures generally lead to a decrease in the carbon content and an increase in the nitrogen content as the precursor ligands are more effectively removed.[2] The silicon content may also vary with temperature.

Q4: What are the primary thermal decomposition products of BDMADMS and how does temperature affect them?

A4: Theoretical studies have shown that the thermal decomposition of aminosilanes is complex. For a related compound, bis(dimethylamino)silane, lower temperatures favor the production of N-methyl methyleneimine, while higher temperatures promote the formation of N-methylsilanimine and 1-dimethylamino-N-methylsilanimine. Understanding these pathways is important for controlling film chemistry.

Data Presentation

The following tables summarize quantitative data for aminosilane precursors that are structurally similar to BDMADMS. This data can be used as a reference point for process development with BDMADMS.

Table 1: Effect of Deposition Temperature on Growth per Cycle (GPC) for Silicon Nitride Deposition using Bis(diethylamino)silane (BDEAS) in PE-ALD [3]

Deposition Temperature (°C)Growth per Cycle (Å/cycle)
1500.31
2000.22
2500.19

Table 2: Influence of Deposition Temperature on Impurity Content in Silicon Nitride Films using Aminosilane Precursors [1][4]

PrecursorDeposition Temperature (°C)Carbon Content (at. %)Oxygen Content (at. %)
BDEAS20013.7~10
BDEAS40014.310.7
BTBAS300~0-

Note: BTBAS is Bis(tert-butylamino)silane. Data for BTBAS is from a different study and process.

Experimental Protocols

The following are generalized experimental protocols for ALD processes using aminosilane precursors, which can be adapted for BDMADMS.

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride (SiNₓ) [1][5]

  • Substrate Preparation:

    • Clean silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants.

    • Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.

    • Immediately load the substrates into the ALD reactor to minimize re-oxidation.

  • Deposition Parameters:

    • Substrate Temperature: 150 - 400 °C (optimization required).

    • BDMADMS Bubbler Temperature: 40 - 60 °C (to achieve adequate vapor pressure).

    • Gas Delivery Line Temperature: 70 - 80 °C (to prevent precursor condensation).

    • Carrier Gas (Ar or N₂): 50 - 200 sccm.

    • Plasma Gas (N₂): 100 - 300 sccm.

    • Plasma Power: 100 - 300 W.

    • Reactor Pressure: 0.5 - 2 Torr.

  • ALD Cycle:

    • Step 1 (Precursor Pulse): Pulse BDMADMS into the chamber for 0.5 - 2.0 seconds.

    • Step 2 (Purge): Purge the chamber with carrier gas for 5 - 10 seconds.

    • Step 3 (Plasma Pulse): Introduce N₂ gas and apply plasma power for 5 - 20 seconds.

    • Step 4 (Purge): Purge the chamber with carrier gas for 5 - 10 seconds.

    • Repeat the cycle until the desired film thickness is achieved.

Mandatory Visualization

Experimental_Workflow PE-ALD Workflow for SiNₓ using BDMADMS cluster_prep Substrate Preparation cluster_ald ALD Cycle (Repeat N times) cluster_post Post-Deposition Prep1 RCA Clean Prep2 HF Dip Prep1->Prep2 Prep3 Load into Reactor Prep2->Prep3 Pulse1 BDMADMS Pulse Prep3->Pulse1 Purge1 Purge 1 Pulse1->Purge1 Pulse2 N₂ Plasma Pulse Purge1->Pulse2 Purge2 Purge 2 Pulse2->Purge2 Purge2->Pulse1 Char1 Film Characterization Purge2->Char1

Caption: A typical experimental workflow for PE-ALD of SiNₓ using BDMADMS.

Temp_Efficiency_Relationship Impact of Temperature on BDMADMS Efficiency cluster_temp Temperature Parameters cluster_efficiency Precursor Efficiency & Film Quality SubstrateT Substrate Temperature DepRate Deposition Rate (GPC) SubstrateT->DepRate Affects Kinetics Impurity Impurity Content (C, O) SubstrateT->Impurity Influences Ligand Removal Composition Film Composition (Si, N, C) SubstrateT->Composition Determines Stoichiometry PrecursorT Precursor Temperature PrecursorT->DepRate Controls Vapor Pressure

Caption: Logical relationship between temperature and precursor efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Bis(dimethylamino)dimethylsilane (BDMADS) vs. Hexamethyldisilazane (HMDS) for Silylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical step in chemical synthesis and analysis. This guide provides an in-depth, objective comparison of two common silylating agents, Bis(dimethylamino)dimethylsilane (BDMADS) and Hexamethyldisilazane (B44280) (HMDS), to aid in the informed selection for the silylation of complex molecules.

Silylation is a widely employed chemical modification technique used to protect reactive functional groups, increase compound volatility for gas chromatography (GC), and enhance solubility in nonpolar solvents. The choice between silylating agents depends on several factors, including the reactivity of the substrate, desired reaction conditions, and the nature of the byproducts. This guide delves into a detailed comparison of BDMADS and HMDS, presenting their properties, reactivity, and available experimental data to assist researchers in making the optimal choice for their specific applications.

Physicochemical Properties: A Tabular Overview

A fundamental understanding of the physical and chemical properties of each reagent is crucial for their effective application. The following table summarizes the key properties of BDMADS and HMDS.

PropertyThis compound (BDMADS)Hexamethyldisilazane (HMDS)
CAS Number 3768-58-9999-97-3
Molecular Formula C6H18N2SiC6H19NSi2
Molecular Weight 146.31 g/mol 161.40 g/mol
Boiling Point 128-129 °C125 °C
Density 0.809 g/mL at 25 °C0.774 g/mL at 25 °C
Structure [(CH₃)₂N]₂Si(CH₃)₂[(CH₃)₃Si]₂NH
Byproduct of Silylation Dimethylamine (B145610) (volatile)Ammonia (volatile)

Reactivity and Reaction Conditions

The primary difference in the reactivity of BDMADS and HMDS stems from their distinct chemical structures. BDMADS is a silylamine, while HMDS is a disilazane. Silylamines are generally considered more powerful silylating agents than disilazanes. This is attributed to the better leaving group ability of the dimethylamide anion compared to the amide anion.

This compound (BDMADS):

  • Higher Reactivity: Due to the nature of the Si-N bond and the dimethylamine leaving group, BDMADS is a more potent silylating agent than HMDS.[1] This allows for the silylation of less reactive or sterically hindered hydroxyl groups, often without the need for a catalyst.

  • Milder Reaction Conditions: Silylation with BDMADS can often be achieved at room temperature or with gentle heating.

  • Volatile Byproduct: The reaction produces dimethylamine, a volatile and water-soluble gas, which can be easily removed from the reaction mixture.

Hexamethyldisilazane (HMDS):

  • Moderate Reactivity: HMDS is a less powerful silylating agent compared to BDMADS and often requires the use of a catalyst to achieve efficient silylation, especially for hindered or less reactive functional groups.[2]

  • Catalyst Requirement: Common catalysts for HMDS silylation include trimethylchlorosilane (TMCS), iodine, and various acids or metal salts.[2] The use of a catalyst can, however, lead to the formation of undesired byproducts, such as ammonium (B1175870) salts when TMCS is used.[3]

  • Volatile Byproduct: The silylation reaction with HMDS produces ammonia, a volatile gas that can be readily removed.[3]

The following table provides a general comparison of the reaction conditions for silylation with BDMADS and HMDS.

FeatureThis compound (BDMADS)Hexamethyldisilazane (HMDS)
Reactivity HighModerate (often requires catalyst)
Typical Reaction Temperature Room temperature to moderate heatingRoom temperature to reflux (catalyst dependent)
Catalyst Requirement Often not requiredFrequently required for efficient reaction
Common Solvents Aprotic solvents (e.g., pyridine, DMF, acetonitrile)Aprotic solvents (e.g., pyridine, DMF, acetonitrile)
Byproduct Management Volatile dimethylamine, easily removedVolatile ammonia, easily removed; potential for salt formation with catalysts

Experimental Data: A Comparative Look

While direct, side-by-side comparative studies of BDMADS and HMDS on the same complex molecules are limited in publicly available literature, we can analyze their performance based on reported applications for similar classes of compounds.

Silylation of Alcohols and Phenols

Both reagents are effective for the silylation of primary and secondary alcohols and phenols. However, the higher reactivity of BDMADS may offer advantages for sterically hindered substrates.

HMDS: Numerous studies have detailed the use of HMDS for the silylation of a wide range of alcohols and phenols, often employing a catalyst to drive the reaction to completion. For instance, a study on the silylation of various alcohols and phenols using HMDS in the presence of a catalytic amount of iodine reported high to excellent yields under mild conditions.[2]

BDMADS: While specific quantitative data for a wide range of alcohols and phenols using BDMADS is less prevalent in academic literature, its use as a derivatization reagent for gas chromatography of steroids, which contain hydroxyl groups, suggests its efficacy. The higher reactivity of aminosilanes implies that BDMADS would likely achieve higher yields and faster reaction times compared to uncatalyzed HMDS for these substrates.

Silylation of Steroids

The derivatization of steroids for GC analysis is a common application for silylating agents.

HMDS: HMDS, typically in combination with TMCS and a solvent like pyridine, is a well-established reagent for the silylation of hydroxyl groups in steroids. The reaction often requires heating to ensure complete derivatization.

BDMADS: BDMADS is also used for the derivatization of steroids. The resulting (dimethylamino)dimethylsilyl derivatives can be analyzed by GC using a nitrogen-phosphorus detector, offering a specialized analytical advantage. While detailed comparative yield data is not readily available, the higher reactivity of BDMADS may allow for derivatization under milder conditions or for more hindered hydroxyl groups in complex steroid structures.

The following table summarizes the available information on the silylation of different classes of molecules.

Substrate ClassThis compound (BDMADS)Hexamethyldisilazane (HMDS)
Primary/Secondary Alcohols Effective, often without a catalyst.Effective, often requires a catalyst for high yields.[2]
Tertiary/Hindered Alcohols Potentially more effective due to higher reactivity.Often challenging without a strong catalyst system.[2]
Phenols Effective, often without a catalyst.Effective, often requires a catalyst.[2]
Steroids (for GC analysis) Used for derivatization, offers N-P detection.Commonly used with TMCS as a catalyst.

Experimental Protocols: Key Methodologies

Detailed experimental protocols are essential for reproducible results. Below are representative protocols for silylation using HMDS. Due to the limited availability of detailed published protocols for BDMADS in complex molecule synthesis, a general procedure is described based on its known reactivity.

Protocol 1: General Procedure for Silylation of Alcohols with HMDS and Iodine Catalyst [2]

  • To a solution of the alcohol (1 mmol) in dichloromethane (B109758) (5 mL), add hexamethyldisilazane (0.6 mmol).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the silylated product.

Protocol 2: General Procedure for Silylation with BDMADS (uncatalyzed)

  • Dissolve the substrate containing the hydroxyl group (1 mmol) in a dry aprotic solvent (e.g., pyridine, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or warm gently (e.g., to 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent and volatile byproducts under reduced pressure.

  • Purify the product by chromatography if necessary.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Silylation_Workflow Substrate Complex Molecule (with -OH, -NH, -SH) Reaction Silylation Reaction Substrate->Reaction Reagent Silylating Agent (BDMADS or HMDS) Reagent->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Silylated Product Purification->Product

Caption: General workflow for the silylation of a complex molecule.

Silylation_Mechanisms cluster_BDMADS BDMADS Silylation cluster_HMDS HMDS Silylation (Catalyzed) BDMADS R-OH + [(CH₃)₂N]₂Si(CH₃)₂ BDMADS_TS Transition State BDMADS->BDMADS_TS Nucleophilic Attack BDMADS_Product R-O-Si(CH₃)₂N(CH₃)₂ + HN(CH₃)₂ BDMADS_TS->BDMADS_Product Leaving Group Departure HMDS R-OH + [(CH₃)₃Si]₂NH + Catalyst HMDS_TS Transition State HMDS->HMDS_TS Nucleophilic Attack HMDS_Product R-O-Si(CH₃)₃ + NH₃ + Catalyst HMDS_TS->HMDS_Product Leaving Group Departure

Caption: Simplified reaction mechanisms for BDMADS and catalyzed HMDS silylation.

Conclusion: Making the Right Choice

The selection between BDMADS and HMDS for the silylation of complex molecules is a nuanced decision that depends on the specific requirements of the reaction.

Choose this compound (BDMADS) when:

  • High reactivity is required: For silylating sterically hindered or less reactive functional groups.

  • Mild reaction conditions are preferred: To avoid degradation of sensitive substrates.

  • A catalyst-free system is desired: To simplify the reaction setup and avoid potential side reactions from catalysts.

Choose Hexamethyldisilazane (HMDS) when:

  • A less reactive, more selective reagent is needed: For substrates with multiple reactive sites where selective silylation is desired.

  • Cost is a primary concern: HMDS is generally a more economical choice.

  • A well-established and widely documented procedure is preferred: The use of HMDS with various catalysts is extensively reported in the literature.

Ultimately, for novel or particularly sensitive complex molecules, empirical evaluation of both reagents under optimized conditions is the most reliable approach to determine the superior choice for achieving the desired silylation outcome. This guide provides a solid foundation for initiating such investigations and for making an informed decision based on the available scientific data.

References

A Comparative Guide to Surface Passivation: Bis(dimethylamino)dimethylsilane vs. Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a pristine and inert surface is paramount for the reliability and reproducibility of experimental results. Surface passivation, the process of rendering a material's surface less reactive, is a critical step in a multitude of applications, from single-molecule studies to microfluidics and drug delivery systems. Silanizing agents are widely employed for this purpose, with Bis(dimethylamino)dimethylsilane (BDMADS) and various chlorosilanes being two prominent classes of reagents. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols and reaction mechanisms.

Performance Comparison

The choice between BDMADS and chlorosilanes for surface passivation hinges on a trade-off between reactivity, ease of handling, and the desired surface properties. BDMADS, an aminosilane, generally offers a more controlled and self-limiting reaction, while chlorosilanes are highly reactive but produce corrosive byproducts.

One study found the effectiveness of different silylating agents in inducing hydrophobicity to be in the increasing order of: trimethylchlorosilane, tributylchlorosilane, (dimethylamino)trimethylsilane, hexamethyldisilazane, dimethyldichlorosilane, and finally, this compound, highlighting the superior performance of BDMADS.[1] Aminosilanes like BDMADS react rapidly and in a self-limiting manner with surface silanol (B1196071) (Si-OH) groups.[1] In contrast, chlorosilanes readily react with free hydroxyl groups to form a thermodynamically stable silicon-oxygen bond, but this reaction can be less controlled and produces hydrochloric acid (HCl) as a byproduct.[2]

The following table summarizes the key performance characteristics of BDMADS and representative chlorosilanes based on available data.

FeatureThis compound (BDMADS)Chlorosilanes (e.g., Dimethyldichlorosilane, Trimethylchlorosilane)
Reactivity High, with a self-limiting reaction on hydroxylated surfaces.[1]Very high, reacts readily with surface hydroxyl groups and atmospheric moisture.[2]
Byproducts Dimethylamine (volatile, less corrosive).Hydrochloric acid (HCl) (corrosive).[2]
Hydrophobicity Excellent, generally provides higher hydrophobicity compared to many chlorosilanes.[1]Good to excellent, depending on the specific chlorosilane and reaction conditions.
Control Good control over monolayer formation due to the self-limiting nature of the reaction.[1]Can be difficult to control, with a tendency for polymerization if moisture is present.
Handling Requires handling in an inert, dry atmosphere due to moisture sensitivity.Requires stringent anhydrous conditions and handling in a fume hood due to high reactivity and corrosive byproduct.
Stability of Passivated Surface Forms stable siloxane bonds.Forms stable siloxane bonds, but the presence of HCl can potentially affect certain substrates.

Experimental Protocols for Surface Passivation of Glass

The following are generalized protocols for the surface passivation of glass slides using BDMADS and a chlorosilane. The specific parameters may require optimization for your particular application and substrate.

StepProtocol for this compound (BDMADS)Protocol for Chlorosilanes (e.g., Dimethyldichlorosilane)
1. Substrate Cleaning 1. Sonicate glass slides in a 5% Hellmanex solution for 1 hour. 2. Rinse thoroughly with deionized water. 3. Etch with 1M KOH for 1 hour. 4. Rinse copiously with deionized water and dry with a stream of nitrogen.1. Wash glassware with detergent and water. 2. Rinse thoroughly with distilled water. 3. Dry completely in an oven at 120°C for at least 2 hours.
2. Reagent Preparation Prepare a 2-5% (v/v) solution of BDMADS in an anhydrous solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere (e.g., nitrogen or argon).Prepare a 2-5% (v/v) solution of the chlorosilane in an anhydrous solvent (e.g., toluene or heptane) in a fume hood.
3. Passivation Reaction Immerse the cleaned and dried glass slides in the BDMADS solution for 2-4 hours at room temperature under an inert atmosphere.Immerse the dried glass slides in the chlorosilane solution for 15-30 minutes at room temperature in a fume hood. Ensure the entire surface is wetted.
4. Rinsing 1. Remove the slides from the BDMADS solution. 2. Rinse three times with the anhydrous solvent (e.g., toluene). 3. Rinse with methanol (B129727) or isopropanol (B130326) to remove unreacted reagents and byproducts.1. Remove the slides from the chlorosilane solution. 2. Rinse three times with the anhydrous solvent (e.g., toluene). 3. Rinse with methanol to quench the reaction and remove HCl.
5. Drying/Curing Dry the slides with a stream of nitrogen. For enhanced stability, slides can be cured in an oven at 100-120°C for 1 hour.Dry the slides with a stream of nitrogen or air dry in a fume hood. Curing in an oven at 100-120°C for 1 hour is recommended.

Visualizing the Process and Chemistry

To better understand the practical and chemical aspects of surface passivation with these agents, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanisms.

G cluster_workflow Experimental Workflow for Surface Passivation start Start clean Substrate Cleaning (e.g., Sonication, Etching) start->clean dry1 Drying (Oven or Nitrogen Stream) clean->dry1 prepare Reagent Preparation (Silane in Anhydrous Solvent) dry1->prepare passivate Passivation Reaction (Immersion in Silane Solution) prepare->passivate rinse Rinsing (Solvent Washes) passivate->rinse dry2 Final Drying / Curing (Nitrogen Stream / Oven) rinse->dry2 end End dry2->end

A generalized workflow for surface passivation using silanizing agents.

The chemical reactions at the surface are distinct for BDMADS and chlorosilanes, which accounts for their different performance characteristics.

G cluster_main Surface Passivation Reaction Mechanisms cluster_bdmads A) this compound (BDMADS) Reaction cluster_chloro B) Chlorosilane Reaction (e.g., Dichlorodimethylsilane) bdmads_reagents Hydroxylated Surface + BDMADS bdmads_surface Passivated Surface bdmads_reagents->bdmads_surface Reaction bdmads_byproduct + 2 HN(CH₃)₂ (Dimethylamine) chloro_reagents Hydroxylated Surface + Chlorosilane chloro_surface Passivated Surface chloro_reagents->chloro_surface Reaction chloro_byproduct + 2 HCl (Hydrochloric Acid)

Reaction mechanisms for BDMADS and chlorosilanes with a hydroxylated surface.

Conclusion

Both this compound and chlorosilanes are effective reagents for surface passivation. The choice between them should be guided by the specific requirements of the application.

  • Choose this compound (BDMADS) when a highly hydrophobic, well-controlled, and uniform monolayer is required, and when avoiding corrosive byproducts is a priority. Its self-limiting reaction makes it particularly suitable for creating high-quality passivated surfaces.

  • Choose Chlorosilanes for applications where rapid and highly reactive surface modification is necessary, and the infrastructure is in place to safely handle the corrosive hydrochloric acid byproduct. They are a cost-effective and widely used option for achieving hydrophobicity.

For researchers in drug development and other sensitive applications, the cleaner reaction profile and superior hydrophobicity of BDMADS may offer significant advantages in terms of reproducibility and minimizing potential interference from reaction byproducts.

References

A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition: Focus on Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of fabricating next-generation semiconductor devices, the precision and conformality of thin film deposition are paramount. Atomic Layer Deposition (ALD) has emerged as a key enabling technology, and the choice of chemical precursors is critical to achieving high-quality films. Among the various precursors, aminosilanes have gained prominence for the deposition of silicon-based films like silicon dioxide (SiO₂) and silicon nitride (SiNₓ) due to their reduced corrosivity (B1173158) and safer handling compared to chlorosilanes.[1] This guide provides a comparative analysis of Bis(dimethylamino)dimethylsilane (BDMADMS), also referred to as BDMAS, against other common aminosilane (B1250345) precursors, supported by experimental data to inform precursor selection for researchers, scientists, and drug development professionals.

Performance Comparison of Aminosilane Precursors

The performance of an ALD precursor is dictated by several factors, including its chemical structure, reactivity, and thermal stability. For aminosilanes, the number of amino ligands and the steric hindrance of the alkyl groups on the amine significantly influence the ALD process window, growth rate, and the purity of the deposited films.[1] This comparison focuses on BDMADMS in relation to other widely studied aminosilanes such as Tris(dimethylamino)silane (TDMAS), Bis(tert-butylamino)silane (BTBAS), and Bis(diethylamino)silane (BDEAS).

Silicon Dioxide (SiO₂) Deposition

For the ALD of SiO₂, bis-aminosilanes like BDMADMS, BTBAS, and BDEAS generally exhibit superior performance over tris-aminosilanes like TDMAS.[1][2] Experimental evidence indicates that BDMADMS leads to a higher growth rate and lower carbon impurity in the deposited SiO₂ films when compared to TDMAS.[3][4]

Specifically, at a deposition temperature of 275°C using ozone as the oxidant, the growth rate for BDMADMS was found to be 1.5 times that of TDMAS under the same reactor pressure.[3][4] Furthermore, the carbon impurity in the SiO₂ film deposited using BDMADMS was approximately half an order of magnitude less than that from TDMAS.[3][4] This suggests that the two amino ligands in BDMADMS are more readily removed during the ALD cycle, leading to purer films. In contrast, the third amine substituent in TDMAS can persist, resulting in poor ALD performance and higher carbon incorporation.[2]

Studies comparing different bis-aminosilanes have shown that precursors like BTBAS can offer a very wide ALD temperature window, from below 300°C to over 500°C.[1][2] While direct comprehensive data for the full ALD window of BDMADMS is not as readily available in the compared literature, its performance advantages over TDMAS are clear. The lower refractive index values for films deposited from TDMAS also suggest potential issues with porosity or compositional impurities.[2]

Table 1: Comparison of Aminosilane Precursors for SiO₂ ALD

PrecursorAbbreviationGrowth Per Cycle (GPC)Deposition Temperature (°C)Carbon ImpurityRefractive IndexReference
This compoundBDMADMS/BDMAS~1.5x that of TDMAS275~0.5 order of magnitude lower than TDMASNot explicitly reported[3][4]
Tris(dimethylamino)silaneTDMASLower than BDMADMS160 - 350+Higher, ~1 order of magnitude higher than bis-aminosilanesLower than pure SiO₂, suggests porosity/impurities[2][3][4]
Bis(tert-butylamino)silaneBTBASHigher than TDMAS<300 - >500Low~1.462 (close to pure SiO₂)[1][2]
Bis(diethylamino)silaneBDEAS~0.10 nm/cycle (Thermal), 0.12-0.14 nm/cycle (PEALD)250 - 350 (Thermal), 100 - 250 (PEALD)Low (<1 at.%)~1.46[2][5]

Experimental Protocols

The following provides a generalized experimental protocol for the ALD of silicon-based thin films using aminosilane precursors. Specific parameters such as pulse times, purge times, and temperature will vary depending on the precursor, oxidant, and reactor configuration.

Thermal ALD of SiO₂ using BDMADMS and Ozone
  • Substrate Preparation: Silicon wafers are cleaned using standard procedures to remove organic and native oxide contaminants.

  • ALD Reactor Conditions:

    • Base Pressure: Maintained in the range of a few Torr.

    • Deposition Temperature: Set within the ALD window, for example, 275°C.[3]

  • Deposition Cycle:

    • Step 1: BDMADMS Pulse: BDMADMS vapor is introduced into the reactor for a specific duration to allow for self-limiting chemisorption onto the substrate surface.

    • Step 2: Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted BDMADMS and gaseous byproducts.

    • Step 3: Ozone Pulse: Ozone (O₃) is introduced as the oxidant to react with the chemisorbed precursor layer, forming a layer of SiO₂ and volatile byproducts.

    • Step 4: Purge: The reactor is purged again with an inert gas to remove unreacted ozone and byproducts.

  • Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.

  • Characterization: Film thickness and refractive index are typically analyzed using spectroscopic ellipsometry. Chemical composition and impurity levels can be determined by X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).[3][5]

Visualizing the ALD Process

The fundamental, sequential nature of an Atomic Layer Deposition cycle using an aminosilane precursor can be illustrated with a logical workflow diagram.

ALD_Process cluster_cycle Typical ALD Cycle cluster_key Legend Precursor_Pulse Step 1: Aminosilane Precursor Pulse Purge1 Step 2: Inert Gas Purge Precursor_Pulse->Purge1 Self-limiting chemisorption Oxidant_Pulse Step 3: Oxidant (e.g., O3, Plasma) Pulse Purge1->Oxidant_Pulse Remove excess precursor Purge2 Step 4: Inert Gas Purge Oxidant_Pulse->Purge2 Surface reaction Purge2->Precursor_Pulse Remove byproducts, start next cycle key_process Process Step key_flow Process Flow key_cycle Cycle Repetition

Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.

Conclusion

The selection of an aminosilane precursor is a critical parameter in the ALD of silicon-based thin films. For SiO₂ deposition, bis-aminosilanes like this compound (BDMADMS) generally offer a good balance of reactivity and lead to higher quality films with lower impurity levels compared to tris-aminosilanes like TDMAS.[1][3][4] Specifically, BDMADMS has demonstrated a higher growth rate and significantly lower carbon incorporation than TDMAS.[3][4] While other bis-aminosilanes such as BTBAS and BDEAS also show excellent performance, the choice of precursor will ultimately depend on the specific application requirements, including desired deposition temperature, film properties, and process integration. The provided data and experimental guidelines serve as a valuable resource for researchers and engineers in selecting and optimizing aminosilane-based ALD processes for their specific needs.

References

A Comparative Guide to Quantifying the Purity of Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical reagents is a cornerstone of robust scientific research and pharmaceutical development. Bis(dimethylamino)dimethylsilane (BDMADMS), a versatile silylating agent and precursor in organic synthesis, is no exception. Its purity directly impacts reaction yields, byproduct formation, and the overall quality of the final products. This guide provides a comparative overview of the primary analytical methods for quantifying the purity of BDMADMS, offering detailed experimental protocols and data to aid in method selection and implementation.

Key Analytical Techniques for Purity Determination

The purity of this compound is predominantly assessed using Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and non-aqueous acid-base titration. Each method offers distinct advantages and is suited to different laboratory capabilities and analytical requirements.

Analytical MethodPrincipleKey AdvantagesCommon Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High sensitivity for volatile impurities, excellent separation efficiency, well-established methodology.[1]Requires derivatization for non-volatile impurities, potential for analyte degradation at high temperatures.
Quantitative NMR (qNMR) Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[2][3][4][5]Highly accurate and precise, provides structural information, non-destructive.Lower sensitivity compared to GC, requires a suitable internal standard that does not react with the analyte.[3]
Non-Aqueous Acid-Base Titration Titration of the basic dimethylamino groups with a standardized acid in a non-aqueous solvent.[6][7]Cost-effective, rapid analysis, suitable for routine quality control.Less specific than chromatographic or spectroscopic methods, may be affected by other basic impurities.

Experimental Protocols

Accurate and reproducible results hinge on meticulously executed experimental protocols. The following sections detail the methodologies for each analytical technique.

Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is a widely used method for purity assessment of volatile compounds like BDMADMS.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Prepare a dilute solution of This compound in a suitable solvent (e.g., hexane). inject Inject the sample into the GC system. prep->inject separate Separate components on a capillary column (e.g., DB-5). inject->separate detect Detect eluting components using a Flame Ionization Detector (FID). separate->detect integrate Integrate the peak areas of the chromatogram. detect->integrate calculate Calculate purity based on the area percent of the main peak. integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately weigh the This compound sample and a certified internal standard (e.g., maleic acid). dissolve Dissolve both in a deuterated solvent (e.g., Chloroform-d). weigh->dissolve acquire Acquire the ¹H-NMR spectrum with appropriate parameters for quantitative analysis. dissolve->acquire integrate Integrate the signals of the analyte and the internal standard. acquire->integrate calculate Calculate purity using the integration values, molar masses, and weights. integrate->calculate Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis weigh Accurately weigh the This compound sample. dissolve Dissolve in a suitable non-aqueous solvent (e.g., glacial acetic acid). weigh->dissolve titrate Titrate with a standardized solution of perchloric acid in acetic acid. dissolve->titrate endpoint Determine the endpoint using a potentiometric electrode or a visual indicator (e.g., crystal violet). titrate->endpoint calculate Calculate purity based on the volume of titrant consumed. endpoint->calculate

References

Characterization of Surfaces Modified with Bis(dimethylamino)dimethylsilane: A Comparative Guide Using XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of surfaces with organosilanes is a cornerstone technique for tailoring the interfacial properties of materials in a wide array of applications, from biomedical devices to microelectronics. Bis(dimethylamino)dimethylsilane (BDMADS) has emerged as a versatile precursor for creating thin films and modifying surfaces due to its reactive dimethylamino groups. This guide provides a comparative analysis of surfaces modified with BDMADS, benchmarked against other common silanizing agents, utilizing X-ray Photoelectron Spectroscopy (XPS) for chemical analysis and Atomic Force Microscopy (AFM) for topographical characterization.

While direct and comprehensive experimental data for BDMADS-modified surfaces is not extensively available in peer-reviewed literature, this guide synthesizes information from studies on analogous aminosilanes to provide a robust framework for understanding and predicting the characteristics of BDMADS surface modifications.

Performance Comparison: BDMADS vs. Alternative Silanes

The choice of silane (B1218182) profoundly influences the resulting surface chemistry, topography, and stability. BDMADS, a bis-amino silane, is expected to form a denser and more robust amine functionalization compared to its mono-amino counterparts, such as (3-aminopropyl)triethoxysilane (APTES). This is attributed to its two reactive dimethylamino groups, which can lead to a higher concentration of silicon and nitrogen on the surface.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material.

Expected Quantitative XPS Data for BDMADS-Modified Surfaces Compared to Alternatives

SilaneSubstrateSi (at%)N (at%)C (at%)O (at%)Key Features & Expected Trends
This compound (BDMADS) Silicon/GlassHigherHigherModerateLowerExpected to show a significantly higher N/Si ratio compared to mono-aminosilanes due to the two nitrogen atoms per silicon atom. The carbon content will be from the methyl groups.
(3-aminopropyl)triethoxysilane (APTES) Silicon/GlassLowerLowerHigherHigherA common mono-aminosilane for comparison. The carbon content is higher due to the propyl chain and ethoxy groups. The presence of oxygen from the ethoxy groups is also notable.
Hexamethyldisilazane (HMDS) Silicon/GlassModerateLowerHigherLowerUsed for creating hydrophobic surfaces. Contains nitrogen, but in a different chemical environment (silazane) compared to the amino groups of BDMADS and APTES.

Note: The exact atomic percentages can vary based on reaction conditions, substrate, and layer thickness. The trends indicated are based on the molecular structure of the silanes.

High-Resolution XPS Spectra Analysis

High-resolution XPS spectra provide detailed information about the chemical bonding environment of each element.

  • Si 2p: For a BDMADS-modified surface, the Si 2p peak is expected to be centered at a binding energy corresponding to Si-N and Si-C bonds. In comparison, APTES would show a peak corresponding to Si-O-C and Si-O-Si linkages after hydrolysis and condensation.

  • N 1s: The N 1s spectrum for BDMADS would primarily show a peak corresponding to the dimethylamino group (-N(CH₃)₂). For APTES, the N 1s spectrum typically shows a primary amine (-NH₂) peak, which can sometimes be protonated (-NH₃⁺). The binding energy of the N 1s peak is a key indicator of the amine's chemical state.

  • C 1s: The C 1s spectrum for BDMADS will be dominated by a peak from the methyl groups attached to silicon and nitrogen. For APTES, the C 1s spectrum is more complex, with contributions from the propyl chain (C-C, C-N) and any residual ethoxy groups (C-O).

  • O 1s: The O 1s spectrum is useful for assessing the underlying substrate and the extent of hydrolysis and condensation of silanes with alkoxy groups like APTES. For BDMADS on a silicon wafer with a native oxide layer, the O 1s peak from SiO₂ would be attenuated after modification.

Atomic Force Microscopy (AFM) Analysis

AFM is a high-resolution imaging technique that provides three-dimensional topographical information of a surface, allowing for the quantification of surface roughness.

Expected Quantitative AFM Data for BDMADS-Modified Surfaces Compared to Alternatives

SilaneSubstrateRMS Roughness (nm)Surface Morphology
This compound (BDMADS) Silicon/Glass< 1.0 (expected)Expected to form a relatively smooth and uniform layer under controlled deposition conditions (e.g., vapor phase). May form aggregates or islands depending on the deposition method.
(3-aminopropyl)triethoxysilane (APTES) Silicon/Glass0.2 - 2.0Known to form both smooth monolayers and thicker, rougher layers with island-like aggregates, depending on the concentration, solvent, and presence of water.[1]
Hexamethyldisilazane (HMDS) Silicon/Glass< 0.5Typically forms very smooth, uniform hydrophobic layers, especially when applied via vapor deposition.

Note: RMS (Root Mean Square) roughness is a common parameter for quantifying surface topography. Values are highly dependent on the cleanliness of the substrate and the deposition parameters.

Experimental Protocols

Detailed and controlled experimental procedures are critical for achieving reproducible surface modifications and obtaining reliable characterization data.

Surface Modification Protocol (Vapor Phase Deposition)
  • Substrate Preparation:

    • Clean silicon or glass substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen gas.

    • Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open container with 1-2 mL of this compound (BDMADS) inside the chamber, away from the substrates.

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Isolate the chamber from the vacuum pump and allow the BDMADS vapor to deposit on the substrates for a controlled period (e.g., 1-12 hours) at a specific temperature (e.g., room temperature or slightly elevated).

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen.

    • Remove the coated substrates and bake them in an oven at 100-120°C for 1 hour to promote covalent bonding and remove any unreacted precursor.

    • Sonicate the substrates in a non-reactive solvent like hexane (B92381) or toluene (B28343) to remove any physisorbed molecules.

    • Dry the substrates with dry nitrogen.

XPS Analysis Protocol
  • Instrument: A calibrated X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

  • Analysis Chamber Pressure: Maintain ultra-high vacuum (<1 x 10⁻⁸ mbar) during analysis.

  • Data Acquisition:

    • Survey Scan: Acquire a wide scan (0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire detailed scans for the C 1s, N 1s, Si 2p, and O 1s regions to determine chemical states and bonding environments. Use a pass energy of 20-30 eV for high-resolution scans.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting on high-resolution spectra using appropriate line shapes (e.g., Gaussian-Lorentzian) to deconvolute different chemical species.

    • Calculate atomic concentrations from the peak areas, corrected by relative sensitivity factors.

AFM Analysis Protocol
  • Instrument: An atomic force microscope operating in tapping mode or non-contact mode to minimize sample damage.

  • Probe: A standard silicon cantilever with a sharp tip (tip radius < 10 nm).

  • Imaging Parameters:

    • Scan size: Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess large-scale uniformity and high-resolution topography.

    • Scan rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure high-quality imaging.

  • Data Analysis:

    • Flatten the AFM images to remove tilt and bow.

    • Calculate the root mean square (RMS) roughness from the height data of multiple representative areas to quantify the surface topography.

Visualizing the Workflow and Relationships

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Treatment cluster_char Characterization Cleaning Solvent Cleaning Activation Oxygen Plasma / Piranha Cleaning->Activation Vapor_Deposition BDMADS Vapor Deposition Activation->Vapor_Deposition Hydroxylated Surface Baking Baking Vapor_Deposition->Baking Modified Surface Rinsing Solvent Rinsing Baking->Rinsing XPS XPS Analysis Rinsing->XPS AFM AFM Analysis Rinsing->AFM

Caption: Experimental workflow for surface modification and characterization.

Logical_Relationships cluster_XPS_Results XPS Results cluster_AFM_Results AFM Results BDMADS This compound (BDMADS) Modified_Surface BDMADS-Modified Surface BDMADS->Modified_Surface reacts with Surface Hydroxylated Surface (-OH groups) Surface->Modified_Surface provides sites for XPS XPS Analysis Modified_Surface->XPS AFM AFM Analysis Modified_Surface->AFM Elemental_Comp Elemental Composition (High N and Si content) XPS->Elemental_Comp Chemical_State Chemical State (Si-N, N-(CH3)2 bonds) XPS->Chemical_State Topography Surface Topography AFM->Topography Roughness Quantitative Roughness (e.g., low RMS) AFM->Roughness

Caption: Logical relationships in BDMADS surface modification and analysis.

References

A Researcher's Guide to Silylating Agents for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

In the analytical realm of gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), the derivatization of analytes is a pivotal step for successful analysis. For researchers, scientists, and drug development professionals, enhancing the volatility, thermal stability, and detectability of polar compounds is crucial. Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group, is a preeminent technique to achieve this. This guide provides a comprehensive comparison of common silylating agents, supported by experimental data and detailed protocols, to facilitate an informed selection for your analytical needs.

Introduction to Silylation in Gas Chromatography

Silylation is a chemical modification technique that introduces a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group, into molecules containing active hydrogens, such as those found in hydroxyls, carboxyls, amines, and thiols.[1][2] This transformation results in derivatives that are generally more volatile, less polar, and more thermally stable than their parent compounds, making them ideal for GC and GC-MS analysis.[1][3] The choice of silylating agent is critical and is influenced by factors such as the analyte's functional groups, the sample matrix's complexity, and the desired analytical outcome.[1]

The general order of ease of derivatization for various functional groups with a given silylating reagent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[4][5] Steric hindrance also plays a significant role; for instance, primary alcohols and amines react more readily than secondary or tertiary ones.[4]

Comparative Performance of Common Silylating Agents

The efficacy of a silylating agent is determined by its reactivity, the volatility of its by-products, and its suitability for specific classes of compounds. This section compares some of the most widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

FeatureBSTFA (with TMCS)MSTFABSAMTBSTFA
Silylating Strength Very strong, especially with TMCS catalyst for hindered groups.[6]Considered one of the strongest and most versatile silylating agents available.[6]A widely used, versatile reagent.[1]Strong, yet mild silylating reagent.[7]
Reactivity Highly reactive towards a broad range of functional groups.[6]Generally considered more reactive than BSTFA for many compounds.[6]Reacts under mild conditions.[8]Effective for sterically hindered groups.
By-products N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide.N-methyltrifluoroacetamide, which is highly volatile.[1]Acetamide.[9]N-methyl-trifluoroacetamide.
Volatility of By-products Volatile.More volatile than those of BSTFA, ideal for trace analysis.[1]Less volatile compared to by-products of BSTFA and MSTFA.Volatile.
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[2][6]TMS derivatives have similar stability to those formed with BSTFA.[2][6]TMS derivatives are generally not very stable.[7]t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS ethers.[2]
Common Applications Organic acids, amino acids, sugars, steroids.[1][6]Metabolomics, steroids, sugars, amino acids.[2][6]General purpose, but can cause anomerization in carbohydrates.[7]Analysis where high derivative stability is required, such as for amino acids.[6][7]
Potential Issues The TMCS catalyst is moisture-sensitive and corrosive.[6]Highly sensitive to moisture.[6]Can cause peak tailing due to less volatile by-products.May require longer reaction times or higher temperatures for some compounds.

Quantitative Performance Data

The selection of a derivatizing agent can significantly influence the sensitivity, precision, and accuracy of a quantitative GC-MS method. The following table summarizes quantitative performance data comparing different silylating agents for the analysis of anabolic steroids.[10]

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)
TestosteroneBSTFA + 1% TMCS>0.991.02.595-105<10
TestosteroneMSTFA/NH₄I/Ethanethiol>0.990.51.592-108<8
NandroloneBSTFA + 1% TMCS>0.991.02.593-107<12

Experimental Protocols

Achieving reproducible and complete derivatization is contingent on a well-defined and consistently executed protocol. It is imperative to work under anhydrous conditions as silylating reagents are highly sensitive to moisture.[6][11]

General Silylation Procedure for Steroids using BSTFA + 1% TMCS[1][11]
  • Sample Preparation: Dissolve the steroid standard or dried sample extract in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Tightly cap the reaction vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Silylation of Amino Acids using MSTFA[1]
  • Sample Preparation: Evaporate the sample to complete dryness.

  • Derivatization: Add 100 µL of neat MSTFA, followed by 100 µL of a suitable anhydrous solvent like acetonitrile.

  • Reaction: Seal the vial and heat at a specified temperature and time (e.g., 60-100°C for 15-60 minutes), which may require optimization for different amino acids.[12]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Two-Step Derivatization for Compounds with Keto Groups (e.g., Steroids, Sugars)[14][15]

For compounds containing keto or aldehyde groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives due to tautomerization.[13]

  • Methoximation:

    • Dissolve the dried sample in 20-50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate the mixture at a suitable temperature (e.g., 37°C or 60°C) for a defined period (e.g., 90 minutes).[13][14]

  • Silylation:

    • Add the silylating agent (e.g., 80 µL of MSTFA).

    • Incubate again at a suitable temperature (e.g., 37°C or 60°C) for a defined period (e.g., 30 minutes).[13][14]

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Visualizing the Process: Reaction and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the silylation reaction and a general workflow for sample derivatization.

Silylation_Reaction Silylation Reaction Mechanism cluster_reactants Reactants cluster_products Products Analyte R-XH (Analyte with active H) Reaction_Center Analyte->Reaction_Center Reagent R'3Si-Y (Silylating Agent) Reagent->Reaction_Center Derivative R-X-SiR'3 (Silylated Derivative) Byproduct H-Y (By-product) Reaction_Center->Derivative Reaction_Center->Byproduct

Caption: General mechanism of a silylation reaction.

Derivatization_Workflow cluster_conditions Critical Conditions start Start: Sample Collection sample_prep Sample Preparation (Extraction, Drying) start->sample_prep derivatization Add Silylating Agent sample_prep->derivatization reaction Reaction (Heating/Incubation) derivatization->reaction anhydrous Anhydrous Conditions derivatization->anhydrous analysis GC-MS Analysis reaction->analysis temp Controlled Temperature reaction->temp time Optimized Reaction Time reaction->time

Caption: A generalized workflow for sample derivatization.

Conclusion

The choice between silylating agents is nuanced and should be guided by the specific chemical properties of the analytes of interest. MSTFA is often favored for its high reactivity and the high volatility of its by-products, making it particularly suitable for trace analysis and challenging compounds like steroids.[1][6] However, BSTFA, especially when combined with a catalyst like TMCS, is a robust and versatile option for a wide array of polar molecules.[2][6] For applications requiring enhanced stability of the derivatives against hydrolysis, t-BDMS reagents like MTBSTFA are the superior choice.[2] By understanding the performance characteristics of each agent and adhering to well-defined experimental protocols, researchers can ensure the generation of high-quality, reproducible data in their gas chromatography analyses.

References

Bis(dimethylamino)dimethylsilane versus other precursors for low-temperature silicon nitride deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal precursors for low-temperature silicon nitride (SiN) film deposition, Bis(dimethylamino)dimethylsilane (BDMADMS) presents a viable, yet nuanced, option. This guide provides an objective comparison of BDMADMS against other common precursors, supported by experimental data, to inform precursor selection for specific applications.

Silicon nitride thin films are critical in a variety of advanced applications, from semiconductor devices to biomedical implants, due to their excellent dielectric properties, high hardness, and chemical inertness. The drive towards lower thermal budgets in manufacturing processes has spurred the development of precursors capable of depositing high-quality SiN films at reduced temperatures. BDMADMS, an aminosilane (B1250345) precursor, is one such candidate, offering a distinct set of characteristics when compared to other widely used precursors like Bis(tert-butylamino)silane (BTBAS) and chlorosilanes such as Dichlorosilane (DCS).

Performance Comparison of Silicon Nitride Precursors

The choice of precursor significantly impacts the properties of the deposited SiN film. Key performance metrics include deposition temperature, film composition (specifically carbon and hydrogen content), deposition rate, and electrical properties.

In Plasma-Enhanced Chemical Vapor Deposition (PECVD) using BDMADMS and an argon plasma, the film composition is highly dependent on process parameters. High input power and a low BDMADMS-to-argon ratio are crucial for minimizing carbon content and achieving a higher nitrogen concentration, resulting in films with a refractive index of approximately 1.87.[1] In contrast, aminosilane precursors with methyl groups that are not directly bonded to silicon can lead to the incorporation of hydrocarbon traps in the growing film.

BTBAS is a well-studied precursor for both PECVD and Plasma-Enhanced Atomic Layer Deposition (PEALD). It can produce high-density SiN films with low wet etch rates, particularly at slightly higher temperatures (around 400°C). However, carbon contamination can be a concern at lower deposition temperatures.

Chlorosilanes, such as Dichlorosilane (DCS), are traditional precursors for SiN deposition and can yield films with good electrical properties. However, they typically require higher deposition temperatures to avoid chlorine contamination in the film.

Below is a comparative summary of the performance of BDMADMS, BTBAS, and DCS based on available experimental data.

PrecursorDeposition MethodDeposition Temperature (°C)Refractive IndexCarbon Content (at. %)N/Si RatioKey AdvantagesKey Disadvantages
BDMADMS PECVDLow (e.g., Room Temp - 400)~1.87[1]Variable, power-dependentHigh N content achievable[1]Single source for Si, N, and CPotential for carbon incorporation
BTBAS PEALD/LPCVD200 - 550~1.8 - 2.0< 5 (at > 400°C)~1.2 - 1.4Good film density, low wet etch rateHigher carbon at lower temperatures
Dichlorosilane (DCS) LPCVD/PECVD600 - 800~2.0Low~1.33 (stoichiometric)Low impurity, good electricalsHigh deposition temperature

Experimental Protocols

Detailed experimental methodologies are critical for reproducing and comparing results. Below are representative protocols for SiN deposition using BDMADMS and BTBAS.

PECVD of Silicon Nitride using BDMADMS

This protocol is based on the use of a radio frequency inductively coupled plasma system.

  • Substrate Preparation: Silicon wafers are cleaned using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Deposition Chamber Setup: The cleaned substrate is placed in the PECVD reactor. The chamber is pumped down to a base pressure of less than 10⁻⁶ Torr.

  • Process Parameters:

    • Precursor: this compound (BDMADMS)

    • Carrier Gas: Argon (Ar)

    • BDMADMS/Ar Flow Ratio: A low ratio is maintained to minimize carbon content.

    • RF Power: High input power (e.g., 100-300 W) is applied to the inductive coil to generate a high-density plasma.

    • Pressure: Maintained in the mTorr range.

    • Substrate Temperature: Can be varied from room temperature to 400°C.

  • Deposition: The BDMADMS vapor and Ar are introduced into the chamber, and the RF power is applied to initiate plasma deposition. The deposition time is adjusted to achieve the desired film thickness.

  • Post-Deposition: The chamber is purged with an inert gas, and the substrate is cooled before removal.

PEALD of Silicon Nitride using BTBAS

This protocol outlines a typical temporal PEALD process.

  • Substrate Preparation: Similar to the PECVD protocol, substrates are meticulously cleaned.

  • Deposition Chamber Setup: The substrate is loaded into the PEALD reactor, which is then pumped to a high vacuum.

  • ALD Cycle:

    • Step 1 (Precursor Pulse): BTBAS vapor is pulsed into the reactor for a defined duration (e.g., 0.1 - 1 second) to allow for self-limiting adsorption on the substrate surface.

    • Step 2 (Purge): The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and byproducts.

    • Step 3 (Plasma Exposure): A nitrogen-containing plasma (e.g., N₂ or NH₃ plasma) is introduced to react with the adsorbed precursor layer, forming a layer of silicon nitride.

    • Step 4 (Purge): The chamber is purged again with an inert gas to remove reaction byproducts.

  • Film Growth: The ALD cycle is repeated until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.5 - 1.5 Å.

  • Post-Deposition: The substrate is cooled under an inert atmosphere before being removed from the reactor.

Visualizing Deposition Pathways and Workflows

To better understand the processes involved, diagrams illustrating the chemical structures, deposition workflows, and reaction pathways are provided below.

G Chemical Structures of Precursors cluster_BDMADMS This compound (BDMADMS) cluster_BTBAS Bis(tert-butylamino)silane (BTBAS) cluster_DCS Dichlorosilane (DCS) BDMADMS Si(CH₃)₂(N(CH₃)₂)₂ BTBAS SiH₂(NHC(CH₃)₃)₂ DCS SiH₂Cl₂

Caption: Chemical structures of BDMADMS, BTBAS, and DCS.

G PECVD Experimental Workflow Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Load_Substrate Load Substrate into PECVD Reactor Substrate_Prep->Load_Substrate Pump_Down Pump Down to Base Pressure Load_Substrate->Pump_Down Set_Parameters Set Process Parameters (Flow Rates, Power, Temp, Pressure) Pump_Down->Set_Parameters Introduce_Gases Introduce BDMADMS and Argon Set_Parameters->Introduce_Gases Ignite_Plasma Ignite Plasma Introduce_Gases->Ignite_Plasma Deposition Film Deposition Ignite_Plasma->Deposition Purge Purge Chamber Deposition->Purge Cool_Down Cool Down Substrate Purge->Cool_Down Remove_Substrate Remove Substrate Cool_Down->Remove_Substrate End End Remove_Substrate->End

Caption: A typical experimental workflow for PECVD.

G Simplified BDMADMS PECVD Reaction Pathway BDMADMS_gas BDMADMS (gas) Plasma RF Plasma BDMADMS_gas->Plasma Ar_gas Ar (gas) Ar_gas->Plasma Fragments Reactive Fragments (Si-containing, N-containing, C-containing) Plasma->Fragments Substrate Substrate Surface Fragments->Substrate Film_Growth SiN Film Growth + Byproducts Substrate->Film_Growth Surface Reactions Byproducts Volatile Byproducts (gas) Film_Growth->Byproducts

Caption: Simplified reaction pathway for BDMADMS in PECVD.

Conclusion

This compound is a promising precursor for low-temperature silicon nitride deposition, particularly in PECVD processes where it can serve as a single source for silicon, nitrogen, and carbon. The key to achieving high-quality, low-carbon films with BDMADMS lies in the careful control of plasma parameters, specifically high power and low precursor-to-carrier gas ratios.

Compared to BTBAS, BDMADMS may offer a route to nitrogen-richer films, though carbon management is more critical. BTBAS generally provides a good balance of properties, especially in PEALD, but can suffer from carbon incorporation at very low temperatures. Dichlorosilane remains a benchmark for high-purity films but is limited by its high deposition temperature requirement.

The selection of the optimal precursor will ultimately depend on the specific requirements of the application, including the thermal budget, desired film properties (e.g., stoichiometry, impurity levels), and the deposition technique employed. The data and protocols presented in this guide provide a foundation for making an informed decision in the pursuit of high-performance, low-temperature silicon nitride films.

References

Evaluating Bis(dimethylamino)dimethylsilane as a Blocking Agent in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a blocking agent is critical to maximizing yield, ensuring purity, and minimizing side reactions. This guide provides a comprehensive evaluation of Bis(dimethylamino)dimethylsilane (B(DMAM)DS) as a blocking agent, comparing its performance with other common alternatives, supported by available experimental data and detailed protocols.

This compound is a silylating agent used to protect reactive functional groups, such as amines, during peptide synthesis. The effectiveness of a blocking agent is paramount, particularly when dealing with "difficult sequences" prone to aggregation, such as amyloid-beta peptides.[1][2][3][4][5] This guide will delve into the mechanism of action of B(DMAM)DS, compare it with other silylating agents, and provide protocols for its application.

Mechanism of Action and Workflow

Silylating agents like B(DMAM)DS work by transiently protecting the N-terminal amino group of an amino acid. This protection prevents unwanted side reactions during the coupling of the C-terminal carboxylic acid group of another amino acid. After the peptide bond is formed, the silyl (B83357) group is easily removed under mild conditions.

Peptide_Synthesis_Workflow cluster_synthesis_cycle Peptide Synthesis Cycle AminoAcid Amino Acid (Free N-terminus) Blocking Blocking Agent (e.g., B(DMAM)DS) AminoAcid->Blocking Silylation BlockedAA N-Protected Amino Acid Blocking->BlockedAA Coupling Coupling Reagent BlockedAA->Coupling CoupledPeptide Elongated Peptide Coupling->CoupledPeptide GrowingPeptide Growing Peptide Chain (on solid support) GrowingPeptide->Coupling Deprotection Deprotection CoupledPeptide->Deprotection Silyl group removal NextAA Next N-Protected Amino Acid Deprotection->GrowingPeptide Ready for next cycle

Caption: General workflow of solid-phase peptide synthesis (SPPS) incorporating a silylating blocking agent.

Comparison with Alternative Blocking Agents

The selection of a silylating agent can influence the efficiency and outcome of peptide synthesis. While direct comparative studies with extensive quantitative data for B(DMAM)DS are not abundant in publicly available literature, we can draw comparisons with other commonly used silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA).

FeatureThis compound (B(DMAM)DS)N,O-Bis(trimethylsilyl)acetamide (BSA)tert-Butyldimethylsilyl Chloride (TBDMSCl)
Reactivity HighVery HighModerate
Byproducts Dimethylamine (volatile)N-trimethylsilylacetamide (volatile)HCl (requires base scavenger)
Selectivity Good for primary aminesBroad reactivity with amines, hydroxyls, etc.High for primary hydroxyls and amines
Cleavage Conditions Mildly acidic or aqueous conditionsMildly acidic or aqueous conditionsAcidic conditions (e.g., TFA) or fluoride (B91410) ions
Handling Moisture sensitiveHighly moisture sensitiveRelatively stable

Table 1: Comparison of Common Silylating Agents in Peptide Synthesis.

BSA is noted for its high silylating potential and is effective in transient protection strategies for synthesizing peptides from unprotected amino acids.[6] Both BSA and B(DMAM)DS offer the advantage of producing volatile byproducts that are easily removed from the reaction mixture.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of blocking agents. Below are generalized protocols for the use of B(DMAM)DS and BSA in solid-phase peptide synthesis (SPPS).

Protocol 1: N-terminal Protection using this compound (B(DMAM)DS) in SPPS
  • Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Silylation (Blocking):

    • Wash the resin with anhydrous dichloromethane (B109758) (DCM).

    • Add a solution of this compound (2-3 equivalents relative to the resin loading) in anhydrous DCM.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

    • Wash the resin with anhydrous DCM to remove excess reagent and byproducts.

  • Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling agent like HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3]

    • Add the coupling solution to the resin and react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.

  • Deprotection and Cleavage: The silyl protecting group is typically labile and may be removed during subsequent aqueous washes or the final cleavage from the resin using a standard TFA cocktail.

Protocol 2: Transient Protection with N,O-Bis(trimethylsilyl)acetamide (BSA) in Solution-Phase Synthesis

This protocol is adapted from methodologies using unprotected amino acids.[6]

  • Silylation of Amino Acid:

    • In a dry reaction vessel under an inert atmosphere, suspend the unprotected amino acid in an anhydrous solvent (e.g., DMF).

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2-3 equivalents) to the suspension.

    • Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the silylated amino acid.

  • Activation of the Second Amino Acid: In a separate vessel, activate the C-terminal of the N-protected amino acid using a suitable coupling reagent.

  • Coupling:

    • Add the activated amino acid solution to the silylated amino acid mixture.

    • Allow the coupling reaction to proceed at room temperature. The reaction time will vary depending on the specific amino acids.

  • Work-up: Upon completion, the reaction is typically quenched with a mild acid or aqueous solution to remove the silyl groups and facilitate purification of the dipeptide.

Case Study: Synthesis of Aggregation-Prone Peptides

The synthesis of peptides prone to aggregation, such as the amyloid-beta (Aβ) peptide, presents significant challenges.[1][2][3][4][5] The use of effective blocking agents can be crucial in these cases to improve solubility and coupling efficiency. While specific data on the use of B(DMAM)DS for Aβ synthesis is limited, the principle of transient N-terminal protection is a valid strategy to mitigate aggregation during chain elongation. The choice of coupling reagents, such as HBTU, and solvents also plays a critical role in the successful synthesis of such "difficult" sequences.[3]

Aggregation_Mitigation cluster_problem Problem: Peptide Aggregation cluster_solution Solution Strategies Aggregation Interchain Hydrogen Bonding leads to Aggregation BlockingAgent Transient N-terminal Protection (e.g., B(DMAM)DS, BSA) Aggregation->BlockingAgent Mitigated by Solvent Chaotropic Solvents (e.g., DMF, NMP) Aggregation->Solvent Mitigated by Coupling Efficient Coupling Reagents (e.g., HBTU, HATU) Aggregation->Coupling Mitigated by

Caption: Strategies to mitigate peptide aggregation during synthesis.

Conclusion

This compound presents a viable option as a blocking agent in peptide synthesis, particularly due to its high reactivity and the volatile nature of its byproducts. While more direct comparative studies with quantitative data on yield, purity, and suppression of side reactions like racemization are needed for a definitive evaluation against other silylating agents like BSA, the principles of its application are well-grounded in established peptide synthesis strategies.[6][7] The choice of a blocking agent should always be considered in the context of the specific peptide sequence, the overall synthetic strategy (solid-phase vs. solution-phase), and the potential for side reactions.[8][9][10] For researchers and drug development professionals, the careful selection and optimization of blocking agents like B(DMAM)DS are key to achieving high-quality synthetic peptides.

References

A Comparative Guide to the Long-Term Stability of Surfaces Treated with Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and stability of surface modifications are critical for the reliability and reproducibility of experimental outcomes. Bis(dimethylamino)dimethylsilane (B(DM)ADS) is a common reagent used to create hydrophobic and passivated surfaces. This guide provides an objective comparison of the long-term stability of B(DM)ADS-treated surfaces against two common alternatives: Hexamethyldisilazane (HMDS) and (3-aminopropyl)triethoxysilane (APTES). The information presented is supported by experimental data from various studies to facilitate informed decisions for your specific applications.

Comparative Performance Data

The long-term stability of a silanized surface is influenced by factors such as the silane's chemical structure, its interaction with the substrate, and its resistance to environmental conditions, particularly moisture. The following tables summarize the performance of B(DM)ADS, HMDS, and APTES under various conditions.

Table 1: Hydrolytic Stability

Silane (B1218182) AgentChemical StructureHydrolysis ByproductsExpected Long-Term Stability in Aqueous EnvironmentsKey Observations
This compound (B(DM)ADS) (CH₃)₂Si[N(CH₃)₂]₂DimethylamineModerateReacts rapidly with moisture, which can lead to the degradation of the hydrophobic layer over time in aqueous or high-humidity environments. The dimethylamino groups are highly reactive leaving groups.[1][2]
Hexamethyldisilazane (HMDS) [(CH₃)₃Si]₂NHAmmoniaHighForms a stable trimethylsilyl (B98337) monolayer. The Si-O-Si bonds formed with the surface are generally stable, and the trimethylsilyl groups provide good hydrophobic shielding.
(3-aminopropyl)triethoxysilane (APTES) (C₂H₅O)₃Si(CH₂)₃NH₂EthanolLow to ModerateThe aminosilane (B1250345) layer is susceptible to hydrolysis, particularly in aqueous environments. The amine functionality can catalyze the hydrolysis of the siloxane bonds, leading to a loss of surface treatment over time.[3][4]

Table 2: Thermal Stability

Silane AgentDecomposition Onset Temperature (Approx.)Key Observations
This compound (B(DM)ADS) Data not available; expected to be similar to other dimethylsilyl compounds.The stability of the dimethylsilyl group on the surface is the primary factor.
Hexamethyldisilazane (HMDS) Thermally stable up to 350°C.[4]Offers good thermal stability for a wide range of applications.
(3-aminopropyl)triethoxysilane (APTES) Degradation can begin at lower temperatures compared to alkylsilanes due to the reactivity of the amine group.The organic aminopropyl chain is often the point of thermal degradation.

Table 3: Performance in Accelerated Aging Tests

Silane AgentTest ConditionObserved Change in Water Contact Angle (WCA)Surface Morphology Changes (SEM/AFM)
This compound (B(DM)ADS) Estimated performance based on reactivityExpected to show a gradual decrease in WCA over time due to hydrolysis.Potential for the formation of pits or islands as the silane layer degrades.
Hexamethyldisilazane (HMDS) Prolonged water immersionMinimal change in WCA, indicating good hydrolytic stability.Surface remains relatively smooth and uniform.
(3-aminopropyl)triethoxysilane (APTES) Water immersion at 40°CSignificant decrease in WCA, indicating loss of the silane layer.[3]Evidence of layer detachment and increased surface roughness.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability assessments. Below are protocols for key experiments to evaluate the long-term stability of silanized surfaces.

Protocol 1: Long-Term Hydrolytic Stability Assessment
  • Substrate Preparation: Clean and hydroxylate the substrate surface (e.g., glass, silicon wafer) using a standard procedure such as piranha solution or oxygen plasma treatment to ensure a high density of surface hydroxyl groups.

  • Silanization:

    • B(DM)ADS & HMDS: Perform vapor-phase silanization in a desiccator or vacuum chamber. Place the substrates in the chamber with a small vial containing the silane. Allow the reaction to proceed for a specified time (e.g., 2-12 hours) at a controlled temperature.

    • APTES: Perform solution-phase deposition by immersing the substrates in a dilute solution of APTES in an anhydrous solvent (e.g., 1-5% in toluene) for a set duration, followed by rinsing with the solvent and curing at an elevated temperature (e.g., 110°C).

  • Initial Characterization:

    • Measure the static and dynamic (advancing and receding) water contact angles using a contact angle goniometer.

    • Characterize the surface chemical composition using X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and confirm the presence of the silane layer.

    • Image the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to establish a baseline.

  • Accelerated Aging (Aqueous Immersion):

    • Immerse the silanized substrates in deionized water or a relevant buffer solution (e.g., PBS for biomedical applications) at a constant temperature (e.g., 37°C, 50°C, or 60°C).

    • Remove samples at predetermined time points (e.g., 1, 7, 14, 30 days).

  • Post-Aging Characterization:

    • Thoroughly rinse the aged samples with deionized water and dry them with a stream of inert gas (e.g., nitrogen).

    • Repeat the contact angle, XPS, and AFM/SEM measurements to quantify changes in hydrophobicity, chemical composition, and surface morphology.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Prepare silanized substrates as described in Protocol 1.

  • Thermal Stress:

    • Place the samples in an oven or on a hotplate at a series of elevated temperatures (e.g., 100°C, 200°C, 300°C, 400°C) for a fixed duration (e.g., 1 hour) in an inert atmosphere.

  • Post-Stress Characterization:

    • Allow the samples to cool to room temperature.

    • Perform contact angle, XPS, and AFM/SEM analysis to assess any changes in the surface properties.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Degradation Analysis
  • Instrumentation: Use a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the key elements: Si 2p, C 1s, O 1s, and N 1s (for B(DM)ADS and APTES).

  • Data Analysis:

    • Determine the atomic concentrations of the elements from the survey spectra. A decrease in the Si and C signals and an increase in the substrate signals (e.g., Si from a silicon wafer) can indicate loss of the silane layer.

    • Analyze the high-resolution Si 2p peak to differentiate between the silane's Si-C bonds and the substrate's Si-O bonds. Changes in the peak shape or position can indicate degradation of the silane.

    • For aminosilanes, monitoring the N 1s signal provides a direct measure of the presence of the silane on the surface.

Mandatory Visualization

G cluster_prep Surface Preparation cluster_silanization Silanization cluster_char_initial Initial Characterization cluster_aging Accelerated Aging cluster_char_final Post-Aging Characterization cluster_analysis Data Analysis start Start: Untreated Substrate cleaning Solvent Cleaning (Acetone, IPA, DI Water) start->cleaning hydroxylation Surface Hydroxylation (O2 Plasma or Piranha) cleaning->hydroxylation silanize Silane Deposition (Vapor or Solution Phase) hydroxylation->silanize cure Curing/Annealing silanize->cure wca_initial Contact Angle Measurement cure->wca_initial xps_initial XPS Analysis cure->xps_initial afm_initial AFM/SEM Imaging cure->afm_initial aging Exposure to Stress Conditions (Aqueous Immersion, Thermal) wca_final Contact Angle Measurement aging->wca_final xps_final XPS Analysis aging->xps_final afm_final AFM/SEM Imaging aging->afm_final analysis Compare pre- and post-aging data to assess stability wca_final->analysis xps_final->analysis afm_final->analysis end End: Stability Assessment analysis->end

Caption: Experimental workflow for assessing the long-term stability of silanized surfaces.

G substrate Hydroxylated Surface (-OH groups) reaction1 Initial Reaction: Formation of Si-O bond and release of dimethylamine substrate->reaction1 bdrads B(DM)ADS Molecule (CH₃)₂Si[N(CH₃)₂]₂ bdrads->reaction1 surface_bound Surface-Bound Dimethylsilyl Group -O-Si(CH₃)₂[N(CH₃)₂] reaction1->surface_bound hydrolysis1 Hydrolysis of remaining dimethylamino group surface_bound->hydrolysis1 water Water Molecule (H₂O) water->hydrolysis1 degradation Hydrolytic Degradation of Si-O-Si bond water->degradation silanol Surface Silanol Group -O-Si(CH₃)₂(OH) hydrolysis1->silanol condensation Condensation with adjacent silanol or surface hydroxyl silanol->condensation silanol->degradation crosslink Cross-linked Siloxane Network -O-Si(CH₃)₂-O- condensation->crosslink crosslink->degradation Prolonged water exposure loss Loss of Surface Treatment degradation->loss

Caption: Reaction and degradation pathway of B(DM)ADS on a hydroxylated surface.

References

Safety Operating Guide

Proper Disposal of Bis(dimethylamino)dimethylsilane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like bis(dimethylamino)dimethylsilane is paramount. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring laboratory safety and environmental compliance.

This compound is a highly flammable and corrosive liquid that reacts with water and moisture.[1][2] Adherence to strict safety protocols is essential to mitigate risks of fire, chemical burns, and inhalation hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and suitable protective clothing.[1] A NIOSH-certified combination organic vapor-amine gas respirator is also recommended to avoid inhaling vapors.[1]

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Eliminate all potential ignition sources, such as heat, sparks, and open flames.[1][2][3] Use only non-sparking tools and explosion-proof electrical equipment.[1][2][3]

  • Static Discharge: Ensure that all containers and equipment are properly grounded to prevent the buildup of static electricity.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation(s)
CAS Number 3768-58-9[1][2]
Molecular Formula C6H18N2Si[1]
Boiling Point 128-129 °C[4]
Flash Point -3 °C (18 °F)[4][5]
Density 0.809 g/mL at 25 °C[4]
Vapor Pressure 1 mm Hg at 20 °C[4]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed waste disposal facility.[1][3][6] The following protocol outlines the necessary steps for preparing the chemical waste for collection.

Experimental Protocol: Neutralization of Small Residual Amounts

For minute, residual amounts (e.g., cleaning of apparatus), a cautious, controlled neutralization can be performed within a fume hood. This procedure should not be used for bulk disposal.

  • Preparation: Place the rinsed apparatus or container in a large, appropriate secondary container (e.g., a plastic or enamel tray) within a chemical fume hood.

  • Inert Atmosphere: If possible, conduct the initial rinse under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with air moisture.

  • Solvent Rinse: Rinse the apparatus with a water-miscible, non-protic solvent such as anhydrous acetone (B3395972) or tetrahydrofuran (B95107) to dilute any remaining this compound. Collect this rinse as hazardous waste.

  • Slow Quenching: Slowly and carefully add a large volume of a less reactive, protic solvent like isopropanol (B130326) to the apparatus. The reaction with residual silane (B1218182) will generate dimethylamine (B145610) and methoxy/isopropoxy silane byproducts.

  • Aqueous Quench: Once the initial reaction has subsided, slowly add water to the apparatus to hydrolyze any remaining material. Be prepared for some fuming and off-gassing of dimethylamine.

  • Waste Collection: The resulting aqueous solution should be collected as hazardous waste.

Bulk Waste Disposal Procedure
  • Containerization: Ensure the original container of this compound is tightly closed and properly labeled.[1][2] If transferring to a waste container, use a clean, dry, and compatible container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "Corrosive," and should include the chemical name: "this compound."

  • Segregation: Store the waste container away from incompatible materials, particularly water, acids, alcohols, and oxidizing agents.[1][2]

  • Storage: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][2] The storage area should be secure (store locked up).[1][3][6]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.[1]

Spill Cleanup Procedure

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2] Do not use materials that react with the chemical.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of following the bulk waste disposal procedure.

Disposal Workflow and Logic

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

cluster_prep Preparation & Handling cluster_event Event cluster_disposal Disposal Path cluster_action Action cluster_final Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Respirator) D Chemical Use Complete or Spill Occurs A->D B Work in Ventilated Area (Fume Hood) B->D C Eliminate Ignition Sources & Use Grounded Equipment C->D E Bulk Waste D->E F Spill D->F G Empty Container D->G H Seal & Label Container 'Flammable, Corrosive' E->H I Absorb with Inert Material (e.g., Sand, Silica Gel) F->I K Triple Rinse with Appropriate Solvent G->K M Store in Cool, Dry, Ventilated Area Away from Incompatibles H->M J Collect in Sealed Container with Non-Sparking Tools I->J J->M L Collect Rinse as Hazardous Waste K->L L->M N Arrange for Pickup by Licensed Waste Disposal Facility M->N

Caption: Logical workflow for the safe disposal of this compound.

Start This compound + H2O (Moisture) Intermediate Hydrolysis Reaction Start->Intermediate Product1 Dimethylamine (Gas) (Flammable, Irritating) Intermediate->Product1 Product2 Siloxane Polymers Intermediate->Product2

Caption: Hydrolysis reaction pathway of this compound.

References

Personal protective equipment for handling Bis(dimethylamino)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(dimethylamino)dimethylsilane (CAS No. 3768-58-9). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Summary

This compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It reacts with water and moisture in the air, which can liberate flammable and irritating fumes of dimethylamine (B145610) and organic acid vapors.[3]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Chemical Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn. A face shield is also required. Contact lenses should not be worn.[1][4]
Hand Protection Chemical Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[1][4] Be aware that the chemical may penetrate the gloves; frequent changes are advisable.
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[4]
Respiratory Protection RespiratorIn case of inadequate ventilation, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[3][4]

Operational Plan: Safe Handling Protocol

Proper handling procedures are critical to prevent accidents and exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Use explosion-proof electrical, lighting, and ventilating equipment.[5][3]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][5]

  • Tools: Use only non-sparking tools.[1][5]

  • Dispensing: Avoid all eye and skin contact and do not breathe vapors or mist.[1][4]

  • Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Store under a dry inert atmosphere.

  • Post-Handling: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1][3]

G Safe Handling Workflow for this compound prep Preparation: Don PPE ground Grounding: Bond container and receiving equipment prep->ground dispense Dispensing: Use non-sparking tools in a fume hood ground->dispense store Storage: Keep container tightly closed in a cool, dry place dispense->store wash Post-Handling: Wash hands and exposed areas store->wash G Waste Disposal Workflow for this compound collect Collect waste in a labeled, closed container store Store waste in a designated secure area collect->store dispose Transport to a licensed waste disposal facility store->dispose empty Handle empty containers as hazardous waste dispose->empty

References

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Retrosynthesis Analysis

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Bis(dimethylamino)dimethylsilane
Reactant of Route 2
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